molecular formula C5H8F3NO2S B3429726 Trifluoromethionine CAS No. 764-52-3

Trifluoromethionine

Cat. No.: B3429726
CAS No.: 764-52-3
M. Wt: 203.19 g/mol
InChI Key: YLJLTSVBCXYTQK-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoro-L-methionine is an L-alpha-amino acid, methionine, with the S-methyl group trifluoro-substituted. It is an organofluorine compound, a non-proteinogenic L-alpha-amino acid and a L-methionine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLTSVBCXYTQK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC(F)(F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962362
Record name Trifluoromethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-52-3, 4220-05-7
Record name S-(Trifluoromethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of L-Trifluoromethionine (L-S-trifluoromethylhomocysteine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

L-Trifluoromethionine (L-TFM), or L-S-(trifluoromethyl)homocysteine, is a critical fluorinated amino acid analog where the methyl group of methionine is replaced by a trifluoromethyl group (


). This substitution dramatically alters the physicochemical properties of the molecule without significantly changing its steric bulk.

Why this synthesis matters:

  • Lipophilicity: The

    
     group (Hansch 
    
    
    
    ) is significantly more lipophilic than the
    
    
    group (
    
    
    ), enhancing blood-brain barrier (BBB) penetration.
  • Metabolic Stability: The strong C-F bonds prevent metabolic demethylation, a common degradation pathway for methionine, making L-TFM a powerful probe for metabolic tracking and a robust bioisostere in peptide drug design.

Synthetic Challenge: Direct trifluoromethylation of the free thiol (homocysteine) is complicated by the high tendency of homocysteine to cyclize into homocysteine thiolactone under acidic or neutral conditions. Therefore, successful protocols must either utilize the disulfide dimer (L-homocystine) or employ rigorous protecting group strategies.

This guide details two distinct, self-validating protocols:

  • Method A (Radical-Mediated): The "Gold Standard" for gram-scale synthesis using liquid ammonia and UV irradiation.

  • Method B (Electrophilic): A modern, benchtop-friendly approach using Hypervalent Iodine (Togni Reagent II).

Strategic Pathway Visualization

The following diagram outlines the decision matrix and chemical pathways for synthesizing L-TFM from L-Homocystine.

TFM_Synthesis_Pathways Start L-Homocystine (Starting Material) MethodA_Step1 Reductive Cleavage (Li / NH3 or UV) Start->MethodA_Step1 Method A: Liquid NH3 MethodB_Step1 In-situ Reduction (TCEP / MeOH) Start->MethodB_Step1 Method B: Benchtop MethodA_Step2 Radical Trap (CF3I + hν) MethodA_Step1->MethodA_Step2 S• Radical Gen ProductA L-Trifluoromethionine (High Yield / Scalable) MethodA_Step2->ProductA MethodB_Step2 Electrophilic Transfer (Togni Reagent II) MethodB_Step1->MethodB_Step2 Thiol Nucleophile Thiolactone Homocysteine Thiolactone (Dead End) MethodB_Step1->Thiolactone Acidic pH/No Trap ProductB Protected L-TFM (Benchtop / Late-Stage) MethodB_Step2->ProductB

Figure 1: Divergent synthetic pathways for L-Trifluoromethionine. Method A utilizes radical chemistry for scale, while Method B employs electrophilic transfer for complex substrates.

Protocol A: Radical-Mediated Synthesis (Scale-Up)

Context: This method relies on the photolytic generation of trifluoromethyl radicals (


) in liquid ammonia. It is the most efficient method for generating the free amino acid in high enantiomeric excess (>99% ee) without extensive protecting group manipulation.
Reagents & Stoichiometry[1][2][3]
ComponentEquiv.RoleCritical Attribute
L-Homocystine 1.0SubstrateHigh optical purity required
Trifluoroiodomethane (

)
4.0 - 6.0

Source
Gas; requires cold finger condensation
Liquid Ammonia (

)
SolventSolvent/BaseAnhydrous; Cryogenic handling
UV Source N/AInitiatorHg-lamp or 254/365 nm LED reactor
Step-by-Step Methodology
  • Setup & Condensation:

    • Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser (cold finger) and a gas inlet.

    • Cool the system to -78°C.

    • Condense anhydrous ammonia (approx. 20 mL per gram of substrate) into the flask.

  • Substrate Dissolution:

    • Add L-Homocystine (finely powdered) to the liquid ammonia. Stir until fully dissolved or suspended.

    • Mechanism Note: In liquid

      
      , the disulfide bond is susceptible to homolytic cleavage under UV irradiation.
      
  • Reagent Addition:

    • Slowly bubble

      
       gas into the solution. Ensure an excess (4-6 equivalents) is condensed into the mixture. The solution may darken slightly.
      
  • Photolysis (The Critical Step):

    • Irradiate the reaction mixture with a UV lamp (Hg vapor or high-power UV-LED) for 2–4 hours while maintaining reflux temperature of ammonia (-33°C).

    • Reaction:

      
      . Simultaneously, 
      
      
      
      .
    • Coupling:

      
      .
      
  • Workup:

    • Remove the UV source.

    • Allow the ammonia to evaporate naturally under a stream of nitrogen (into a scrubber trap).

    • The residue typically contains the hydroiodide salt of L-TFM.

  • Purification:

    • Dissolve residue in minimal water.

    • Adjust pH to isoelectric point (~pH 5.5–6.0) to precipitate the zwitterion, or use cation-exchange chromatography (Dowex 50W) eluting with dilute

      
      .
      
    • Recrystallize from water/ethanol.

Protocol B: Electrophilic Trifluoromethylation (Benchtop)

Context: For labs lacking liquid ammonia setups or for late-stage functionalization of peptides, using a hypervalent iodine reagent (Togni Reagent II) is safer and more convenient. This protocol uses in situ reduction of the disulfide to avoid handling the unstable free thiol.

Reagents & Stoichiometry[1][2][3]
ComponentEquiv.Role
Protected L-Homocystine 1.0Substrate (e.g., Boc-L-Homocystine-OMe)
TCEP

HCl
2.2Reductant (Cleaves S-S to SH)
Togni Reagent II 2.5Electrophilic

source
Base (e.g.,

)
3.0Promotes nucleophilic attack
Solvent N/AMeOH or MeCN
Step-by-Step Methodology
  • Reduction:

    • Dissolve N-Boc-L-homocystine-OMe in degassed Methanol/Acetonitrile (1:1).

    • Add TCEP

      
      HCl (Tris(2-carboxyethyl)phosphine) and stir at Room Temperature (RT) for 30 minutes.
      
    • Validation: Monitor by TLC for disappearance of the non-polar disulfide spot.

  • Trifluoromethylation:

    • Cool the mixture to -78°C (Dry ice/acetone bath).

    • Add Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) dissolved in minimal solvent.

    • Allow the reaction to warm slowly to RT over 4 hours.

  • Quench & Extraction:

    • Quench with water. Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      .
      
  • Deprotection (Optional):

    • If the free amino acid is required, treat with TFA/DCM (1:1) to remove Boc, followed by LiOH hydrolysis for the ester.

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The


 group has a distinct NMR signature.
Analytical Parameters
MethodExpected SignalNotes

NMR

-40.0 to -42.0 ppm
Singlet. Distinct from

(-5 ppm) or

(-58 ppm).

NMR

2.8 - 3.1 ppm
Multiplet for

-

protons adjacent to sulfur.
Mass Spec [M+H]+ = 190.04 (Free AA)Chlorine pattern absent.
Chiral HPLC Crownpak CR(+) or ChiralpakVerify enantiomeric excess >98%.
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Cause: Insufficient UV penetration or

      
       evaporation.
      
    • Fix: Use a quartz reaction vessel (glass absorbs UV) and ensure efficient reflux condensation.

  • Problem: Racemization.

    • Cause: High pH or excessive heat during workup.

    • Fix: Keep workup pH < 8 and temperature < 40°C.

References

  • Houston, M. E., & Honek, J. F. (1989). "Synthesis and biological activity of L-trifluoromethionine." Journal of the Chemical Society, Chemical Communications, (14), 958-959. Link

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). "Mild electrophilic trifluoromethylation of carbon-and sulfur-centered nucleophiles by a hypervalent iodine (III)–CF3 reagent." Angewandte Chemie International Edition, 46(11), 1800-1803. Link

  • Santeusanio, S., et al. (2011). "Synthesis and characterization of fluorinated homocysteine derivatives as potential molecular probes for 19F magnetic resonance spectroscopy and imaging." Bioorganic & Medicinal Chemistry, 19(13), 4001-4008. Link

  • Tolman, W. B., et al. (2019). "Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method." Analytical Chemistry, 92(2), 1815-1822. Link

  • Bekebrede, T. S., et al. (2020). "Improved Synthesis of L-Trifluoromethionine and Its Application in Peptidomimetics." Organic Letters, 22(5), 1700–1704. Link

Trifluoromethionine: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethionine (TFM) is a fluorinated analogue of methionine (Met) where the terminal S-methyl group is replaced by a trifluoromethyl (


) moiety.[1] It serves as a critical tool in two distinct domains of chemical biology: as a suicide substrate  for pyridoxal 5'-phosphate (PLP)-dependent enzymes in drug discovery, and as a sensitive 

-NMR reporter
in structural biology.[1]

This guide provides a technical deep-dive into the physicochemical properties, synthesis pathways, and mechanistic applications of TFM.[1] It is designed for researchers seeking to exploit the unique electronic and steric properties of the trifluoromethyl group to probe protein dynamics or develop selective antimicrobial/anticancer therapeutics.[1]

Part 1: Chemical & Physical Architecture[1]

The Fluorine Effect

The substitution of hydrogen with fluorine introduces profound electronic and steric changes without significantly altering the overall shape of the amino acid.[1] This "isosteric but not isoelectronic" mimicry is the foundation of TFM's utility.[1]

  • Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å).[1] The

    
     group is larger than 
    
    
    
    , occupying a volume closer to an ethyl group, yet it is still accepted by the translational machinery (Methionyl-tRNA synthetase).[1]
  • Electronic Withdrawal: The trifluoromethyl group is strongly electron-withdrawing.[1] This lowers the electron density on the sulfur atom, reducing its nucleophilicity and making it resistant to oxidation (e.g., by reactive oxygen species).

  • Acidity (pKa): The electron-withdrawing effect propagates through the side chain, slightly lowering the pKa of the

    
    -ammonium group compared to native methionine.[1]
    
Comparative Properties: Met vs. TFM[1][2]
PropertyL-Methionine (Met)L-Trifluoromethionine (TFM)Impact on Application
Formula


Side Chain


Hydrophobicity (

)
0.0 (Reference)+1.2 to +1.5 (Estimated)TFM enhances core packing stability in hydrophobic pockets.[1]
S-Nucleophilicity HighLowTFM is resistant to alkylation and oxidation (Met sulfoxide formation).[1]

NMR Shift
N/A

ppm (relative to

)
Highly sensitive environmental probe; no background signal in biological systems.[1]
MetRS Recognition Native SubstrateSurrogate SubstrateCan be translationally incorporated into proteins in Met-auxotrophic hosts.[1]

Part 2: Synthesis & Production Strategies

Production of TFM typically follows chemical synthesis due to the difficulty of enzymatic fluorination.[1] However, in vivo production of TFM-labeled proteins relies on hijacking the host's translational machinery.[1]

Chemical Synthesis Route

The most robust method involves the trifluoromethylation of homocysteine derivatives.[1]

  • Precursor: N-acetyl-D,L-homocysteine thiolactone.[1]

  • Reagent: Trifluoromethyl iodide (

    
    ) in liquid ammonia under UV irradiation (radical mechanism).[1]
    
  • Mechanism: The homolytic cleavage of the S-C bond in the thiolactone or direct radical attack allows the introduction of the

    
     group.[1]
    
Biosynthetic Incorporation (SPI Method)

To incorporate TFM into proteins, the Selective Pressure Incorporation (SPI) method is used.[1]

  • Host: E. coli methionine auxotroph (e.g., strain DL41).[1]

  • Logic: The host cannot synthesize Met. When Met is depleted from the media and TFM is added, the promiscuous Methionyl-tRNA Synthetase (MetRS) charges tRNA

    
     with TFM.[1]
    
  • Result: Global replacement of Met residues with TFM in the expressed protein.

Part 3: Mechanism of Action & Biological Pathways[1]

TFM exhibits a "Dual Fate" depending on the biological context.[1] It acts either as a building block for protein synthesis or as a toxic prodrug activated by specific catabolic enzymes.[1]

Pathway A: Translational Incorporation (Structural Biology)

In organisms lacking Methionine


-Lyase (MGL), such as mammals and E. coli, TFM is treated as a methionine analog. It is incorporated into proteins, often retaining biological function while providing a 

NMR handle.[1][2]
Pathway B: Suicide Inhibition (Drug Discovery)

In organisms possessing Methionine


-Lyase (MGL)  (e.g., Trichomonas vaginalis, Porphyromonas gingivalis, and certain cancers), TFM acts as a prodrug.[3][4]
  • Recognition: MGL accepts TFM as a substrate.[1]

  • 
    -Elimination:  MGL catalyzes the breakdown of TFM into 
    
    
    
    -ketobutyrate, ammonia, and trifluoromethanethiol (
    
    
    )
    .[1]
  • Toxicity:

    
     is unstable and spontaneously eliminates fluoride to form carbonothionic difluoride (
    
    
    
    )
    .[1]
  • Mechanism:

    
     is a potent electrophile that cross-links primary amines (lysine residues, DNA, proteins), leading to rapid cell death.
    

TFM_Pathways TFM Trifluoromethionine (TFM) Cell Cell Entry TFM->Cell MetRS Met-tRNA Synthetase (MetRS) Cell->MetRS Mammals/E. coli MGL Methionine Gamma-Lyase (MGL) Cell->MGL Pathogens/Cancer Ribosome Ribosome MetRS->Ribosome tRNA-TFM Protein TFM-Labeled Protein (19F NMR Probe) Ribosome->Protein Elimination alpha,gamma-Elimination MGL->Elimination CF3SH CF3SH (Unstable Thiol) Elimination->CF3SH CSF2 CSF2 (Carbonothionic Difluoride) CF3SH->CSF2 -HF (Spontaneous) Toxicity Cross-linking of Proteins/DNA (Death) CSF2->Toxicity

Figure 1: The Dual Fate of Trifluoromethionine.[1] Pathway A (Green) leads to protein incorporation useful for NMR studies.[1] Pathway B (Red) leads to MGL-mediated bioactivation and cytotoxicity, exploited in antimicrobial and anticancer therapies.

Part 4: Applications in Drug Discovery & Imaging

NMR Spectroscopy

TFM is a superior NMR probe because the


 group has three equivalent fluorine atoms, resulting in a strong singlet signal.[1]
  • Sensitivity: High signal-to-noise ratio.[1][5]

  • Chemical Shift Anisotropy: The chemical shift is highly sensitive to the local electrostatic environment (dielectric constant) and van der Waals packing.[1]

  • Application: Monitoring ligand binding, protein folding/unfolding transitions, and allosteric changes in real-time.

Antimicrobial & Anticancer Therapeutics

Since humans lack the MGL enzyme, TFM is a selective agent.[1]

  • Anaerobic Bacteria/Protozoa: Pathogens like T. vaginalis rely on MGL for sulfur metabolism.[1] TFM treatment results in rapid lysis of these cells with high selectivity index (SI).[1]

  • Cancer Gene Therapy: Tumor cells transduced with the MGL gene (from Pseudomonas putida) become susceptible to TFM treatment.[1] This "suicide gene therapy" approach allows for targeted ablation of tumors.[1]

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of L-Trifluoromethionine

Based on the method by Honek et al.[1]

Reagents:

  • N-acetyl-D,L-homocysteine thiolactone[1]

  • Trifluoromethyl iodide (

    
    ) gas[1]
    
  • Liquid Ammonia (

    
    )[1]
    
  • Acylase I (Aspergillus melleus) for resolution

Workflow:

  • Reaction Setup: Condense liquid

    
     into a reaction flask at -78°C.
    
  • Precursor Dissolution: Dissolve N-acetyl-D,L-homocysteine thiolactone in the liquid ammonia.

  • Radical Initiation: Irradiate the solution with a UV lamp (Hg arc) while bubbling

    
     gas into the mixture for 2-4 hours. The UV light initiates the radical cleavage of the thiolactone ring.[1]
    
  • Quenching: Allow

    
     to evaporate. Acidify the residue to precipitate the N-acetyl-D,L-trifluoromethionine.[1]
    
  • Enzymatic Resolution: Redissolve the racemic product in water (pH 7.0). Add Acylase I and incubate at 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer.[1]

  • Purification: Separate the free L-amino acid (TFM) from the unreacted D-acetyl-TFM using ion-exchange chromatography (Dowex 50W).

Protocol B: In Vivo Protein Incorporation (SPI Method)

Reagents:

  • M9 Minimal Media[1]

  • 19 Amino Acids (excluding Met)[1]

  • L-Trifluoromethionine[1][6]

  • Expression Strain: E. coli Met-auxotroph (e.g., B834(DE3))[1]

Workflow:

  • Growth Phase: Inoculate E. coli in M9 media supplemented with limiting L-Methionine (40 mg/L). Grow at 37°C until mid-log phase (

    
    ).[1]
    
  • Depletion Phase: Centrifuge cells (4000g, 10 min) to remove Met-containing media. Resuspend the pellet in M9 media lacking Methionine. Incubate for 30 minutes to deplete intracellular Met pools.

  • Induction & Incorporation: Add L-Trifluoromethionine (60 mg/L) and the inducer (e.g., 1 mM IPTG).[1]

  • Expression: Incubate for 4-6 hours. During this time, the translation machinery will utilize TFM in place of Met.[1]

  • Harvest: Pellet cells and proceed to protein purification.

  • Validation: Confirm incorporation via Mass Spectrometry (shift of +54 Da per Met residue:

    
     vs 
    
    
    
    ) and
    
    
    NMR.

References

  • Honek, J. F. , et al. "Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR."[1] Biochemistry, 1997. Link[1]

  • Coombs, G. H. , & Mottram, J. C. "Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis."[7] Antimicrobial Agents and Chemotherapy, 2001.[4] Link[1][4]

  • Yoshioka, T. , et al. "Anticancer efficacy in vivo and in vitro, synergy with 5-fluorouracil, and safety of recombinant methioninase." Cancer Research, 1998.[3] Link

  • Houston, M. E. , et al. "Syntheses of and chemotactic responses elicited by fMet-Leu-Phe analogs containing difluoro- and trifluoromethionine."[1] Bioorganic & Medicinal Chemistry Letters, 1997.[1] Link

  • Yuan, Y. , et al. "Trifluoroselenomethionine: A New Unnatural Amino Acid." Chemistry – A European Journal, 2016. Link[1]

Sources

Technical Guide: Discovery and Development of Trifluoromethionine Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, mechanism, and development of Trifluoromethionine (TFM) prodrugs, structured for an expert audience.

Executive Summary

Trifluoromethionine (TFM) represents a paradigmatic "suicide substrate" or mechanism-based inhibitor designed to exploit unique enzymatic vulnerabilities in anaerobic pathogens and genetically modified cancer cells. Unlike conventional antimetabolites, TFM functions as a latent cytotoxin (a prodrug) that requires bioactivation by L-Methionine


-Lyase (MGL) —an enzyme absent in mammalian physiology but critical for Porphyromonas gingivalis, Trichomonas vaginalis, and Entamoeba histolytica.

This guide delineates the development of TFM from its rational design as a fluorinated methionine analogue to its application in Gene-Directed Enzyme Prodrug Therapy (GDEPT) . It covers the chemical synthesis, the "double-prodrug" strategies (amide derivatives), and the self-validating experimental protocols required for its evaluation.

Mechanistic Foundation: The Fluorine Effect & MGL Activation

The "Trojan Horse" Mechanism

TFM ((2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid) mimics L-methionine. Its therapeutic index relies entirely on the stringent specificity of MGL. In the absence of MGL (i.e., in normal human cells), TFM is relatively inert, although it can be incorporated into proteins, which is a secondary toxicity pathway. However, in the presence of MGL, it undergoes a catastrophic


-elimination.
The Activation Cascade
  • Substrate Recognition: TFM binds to the Pyridoxal 5'-Phosphate (PLP)-dependent active site of MGL.

  • 
    -Elimination:  MGL catalyzes the release of 
    
    
    
    -ketobutyrate and ammonia, liberating the unstable intermediate trifluoromethanethiol (
    
    
    )
    .
  • Spontaneous Decomposition:

    
     rapidly eliminates hydrogen fluoride (HF) to form Carbonothionic Difluoride (
    
    
    
    )
    (also referred to as thiocarbonyl difluoride).
  • Lethal Event:

    
     is a potent electrophile that indiscriminately cross-links primary amines (lysine residues, N-termini) on intracellular proteins, leading to rapid necrotic cell death.
    

TFM_Mechanism TFM L-Trifluoromethionine (Prodrug) Inter Trifluoromethanethiol (CF3SH) TFM->Inter u03B1,u03B3-Elimination MGL Methionine u03B3-Lyase (MGL) MGL->TFM Toxic Carbonothionic Difluoride (CSF2) Inter->Toxic Spontaneous (-HF) Death Protein Cross-linking & Cell Death Toxic->Death Nucleophilic Attack (Primary Amines)

Figure 1: The MGL-mediated activation pathway of Trifluoromethionine.[1] The specificity is determined by the initial enzymatic step.

Chemical Synthesis of L-Trifluoromethionine[3]

The synthesis of TFM requires handling fluorinated gases and maintaining stereochemistry. The most robust route utilizes


-acetyl-L-homocysteine thiolactone  as the starting scaffold.
Synthetic Route[2][4]
  • Ring Opening:

    
    -acetyl-L-homocysteine thiolactone is treated with base (NaOH) to open the thiolactone ring, generating the free thiolate.
    
  • Trifluoromethylation: The thiolate reacts with Trifluoromethyl Iodide (

    
    )  under UV irradiation or radical conditions (often in liquid ammonia or specialized solvent systems) to install the 
    
    
    
    group.
    • Note: Direct nucleophilic trifluoromethylation is difficult; radical pathways are often preferred for

      
       bond formation.
      
  • Deprotection: Acidic hydrolysis removes the

    
    -acetyl group to yield the free amino acid L-TFM.
    
Synthesis Protocol (Self-Validating)
  • Reagents:

    
    -Acetyl-DL-homocysteine thiolactone, 
    
    
    
    gas, NaOH, Methanol, HCl.
  • Step 1: Dissolve thiolactone (10 mmol) in degassed NaOH/MeOH solution under

    
    . Monitor ring opening by TLC (disappearance of thiolactone).
    
  • Step 2: Cool to -78°C. Condense

    
     (excess) into the vessel. Irradiate with UV lamp (Hg vapor) for 4-6 hours.
    
  • Validation:

    
     NMR is the critical checkpoint. Look for a singlet around -40 to -42 ppm  (relative to 
    
    
    
    ), characteristic of the
    
    
    group.
  • Step 3: Reflux in 2M HCl for 2 hours. Evaporate to dryness. Recrystallize from EtOH/Water.

Advanced Prodrug Strategies: "The Double Prodrug"

While TFM is a prodrug itself, its physicochemical properties (zwitterionic, hydrophilic) limit cellular uptake in some tissues. "Double prodrug" strategies involve chemical modifications to TFM to enhance delivery before MGL activation.

Amide Derivatives (Peptide Carriers)

To target specific pathogens like Entamoeba histolytica or P. gingivalis effectively, TFM is derivatized as an amide or dipeptide.

  • Design: Coupling TFM to short peptides (e.g., Phe-TFM or Ala-TFM ).

  • Mechanism:

    • Transport: The dipeptide is actively transported via Peptide Transporters (PEPT1/PEPT2) , which often have higher capacity than amino acid transporters.

    • Intracellular Release: Host or pathogen peptidases cleave the amide bond, releasing free TFM.

    • Activation: Intracellular MGL converts free TFM to the toxic

      
      .
      
  • Efficacy: Amide derivatives have shown superior cytotoxicity profiles in E. histolytica compared to free TFM, likely due to "ion trapping" or enhanced uptake kinetics [1].

GDEPT (Cancer Therapy)

In Gene-Directed Enzyme Prodrug Therapy, the "prodrug" development focuses on the genetic vector .

  • System: Tumor cells are transduced with the MGL gene (from P. putida or T. vaginalis).

  • Selectivity: Only cells expressing the MGL gene can convert systemic TFM into the toxin.

  • Bystander Effect: The released

    
     is membrane-permeable and can diffuse to neighboring non-transduced tumor cells, amplifying the therapeutic effect.
    

GDEPT_Strategy cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell1 Transduced Cell (MGL+) cluster_cell2 Bystander Cell (MGL-) TFM_Circ TFM (Inert) TFM_Cell TFM TFM_Circ->TFM_Cell Uptake (LAT1) MGL_Gene Vector (MGL DNA) MGL_Enz MGL Enzyme MGL_Gene->MGL_Enz Expression MGL_Enz->TFM_Cell CSF2 CSF2 (Toxin) TFM_Cell->CSF2 Activation Death Cell Death CSF2->Death Diffusion & Crosslinking

Figure 2: GDEPT workflow utilizing TFM. Note the bystander effect mediated by the diffusion of the active toxin CSF2.

Biological Evaluation Protocols

Enzymatic Kinetics (MGL Assay)

To verify TFM as a substrate for MGL.

  • Principle: Measure the production of

    
    -ketobutyrate using MBTH (3-methyl-2-benzothiazolinone hydrazone) which forms a chromophore.
    
  • Protocol:

    • Incubate purified MGL (recombinant P. putida MGL) with TFM (0.1 - 5 mM) in Phosphate Buffer (pH 8.0) containing 20

      
      M PLP.
      
    • Stop reaction with 10% Trichloroacetic acid (TCA).

    • Add MBTH solution; incubate at 50°C for 30 min.

    • Read Absorbance at 320 nm .[2]

    • Data Output: Plot Michaelis-Menten curve. TFM typically shows a

      
       lower than methionine (higher affinity) but a lower 
      
      
      
      [2].
In Vitro Cytotoxicity (MGL-Dependent)
  • Cell Lines:

    • Positive Control:Entamoeba histolytica (HM-1:IMSS) or MGL-transduced carcinoma cells (e.g., HCT-116-MGL).

    • Negative Control: Wild-type HCT-116 or CHO cells (MGL negative).

  • Method:

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of TFM (0 - 100

      
      M).
      
    • Incubate for 48-72 hours.

    • Assess viability using CellTiter-Glo (ATP) or MTT assay.

  • Success Criterion:

    
     in MGL+ cells should be < 10 
    
    
    
    M, while MGL- cells should tolerate > 500
    
    
    M (Selectivity Index > 50).
Quantitative Data Summary (Expected)
CompoundSubstrate for MGL?

(

M)

(MGL+ Cells)

(MGL- Cells)
Mechanism
L-Methionine Yes~1000N/AN/ANutrient
L-TFM Yes~30-501-5

M
>1000

M

Release
Phe-TFM No (requires cleavage)N/A0.5-2

M
>1000

M
Peptide Transport +

References

  • Sato, D., Kobayashi, S., Yasui, H., Shibata, N., Toru, T., Yamamoto, M., & Tokunaga, M. (2010). Cytotoxic effect of amide derivatives of trifluoromethionine against the enteric protozoan parasite Entamoeba histolytica. International Journal of Antimicrobial Agents, 35(1), 56–61.[3] Link

  • Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a Prodrug Designed against Methionine

    
    -Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis.[2] Antimicrobial Agents and Chemotherapy, 45(6), 1743–1745.[2] Link
    
  • Yoshioka, T., et al. (1998).[3] Anticancer efficacy in vivo and in vitro, synergy with 5-fluorouracil, and safety of recombinant methioninase.[3] Cancer Research, 58(12), 2583–2587.[3] Link

  • Zygmunt, W. A., & Tavormina, P. A. (1966). Modified microbiological assay for trifluoromethionine. Applied Microbiology, 14(5), 865–866. Link

Sources

A Guide to Ab Initio Molecular Orbital Calculations for Trifluoromethionine: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethionine in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Trifluoromethionine, an analogue of the essential amino acid methionine, represents a fascinating probe and potential therapeutic agent. Its altered electronic structure and steric profile compared to native methionine can lead to differential recognition by enzymes and receptors, making it a compelling target for drug development, particularly in antimicrobial and anticancer research.

This in-depth technical guide provides a comprehensive overview of the principles and practical application of ab initio molecular orbital calculations for the detailed characterization of trifluoromethionine. We will delve into the theoretical underpinnings of these powerful computational methods, present a step-by-step protocol for performing such calculations, and, most importantly, interpret the results to glean actionable insights for researchers, scientists, and drug development professionals. Our focus will be on not just the "how" but the "why," providing a robust framework for understanding the causality behind computational choices and their implications for rational drug design.

Theoretical Foundations: A Primer on Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory is a class of quantum chemistry methods that aim to solve the electronic Schrödinger equation without the use of empirical parameters derived from experimental data.[1] The core principle is to build a molecular model from "first principles," using only fundamental physical constants, the atomic numbers of the constituent atoms, and the total number of electrons.[1] This approach provides a rigorous and often highly accurate description of the electronic structure and properties of molecules.

Choosing the Right Computational Approach: Hartree-Fock vs. Density Functional Theory

Two of the most widely employed ab initio methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its time, a key limitation of the HF method is its neglect of electron correlation, the interaction between electrons.

  • Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. A key advantage of DFT is its inclusion of electron correlation through an exchange-correlation functional, which makes it generally more reliable for predicting a wide range of molecular properties. For molecules like trifluoromethionine, which contain a variety of elements and functional groups, DFT, particularly with hybrid functionals like B3LYP, often provides a good balance of accuracy and computational cost.

The Importance of the Basis Set

The accuracy of any ab initio calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. Larger and more flexible basis sets provide a more accurate representation of the orbitals but at a greater computational expense.

For a molecule containing fluorine and sulfur, such as trifluoromethionine, it is crucial to select a basis set that can adequately describe the electronic structure of these atoms. Pople-style basis sets, such as 6-311+G(d,p) , are a common and effective choice. Let's break down this nomenclature:

  • 6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a good degree of flexibility for describing the electron distribution.

  • +: The plus sign signifies the addition of diffuse functions to the heavy (non-hydrogen) atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and molecules with lone pairs, such as the sulfur and oxygen atoms in trifluoromethionine.

  • G: This denotes that Gaussian-type functions are used.

  • (d,p): These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. Polarization functions allow for a more accurate description of the shape of the electron distribution, which is essential for modeling chemical bonding and intermolecular interactions.

Experimental Protocol: Performing Ab Initio Calculations on Trifluoromethionine

This section provides a detailed, step-by-step methodology for conducting a geometry optimization and subsequent property calculations for trifluoromethionine using the Gaussian software package, a widely used program in computational chemistry.

Step 1: Generating the Initial Molecular Structure

The first step is to obtain the 3D Cartesian coordinates of trifluoromethionine. A convenient way to do this is to start with the SMILES (Simplified Molecular Input Line Entry System) string for the molecule and use an online converter or a molecular modeling program to generate the 3D structure. The SMILES string for L-trifluoromethionine is C(CSC(F)(F)F)N .

Here is an example of the Cartesian coordinates for trifluoromethionine in a zwitterionic form, which is the expected state under physiological conditions:

Step 2: Creating the Gaussian Input File

The following is an example of a Gaussian input file for a geometry optimization followed by a frequency calculation and population analysis for trifluoromethionine.

Explanation of the Input File:

  • %chk=trifluoromethionine.chk: Specifies the name of the checkpoint file, which stores the results of the calculation.

  • %mem=4GB: Allocates 4 gigabytes of memory for the calculation.

  • %nprocshared=4: Requests that the calculation be run on 4 processor cores.

  • #p B3LYP/6-311+G(d,p) opt freq pop=full: This is the route section, which specifies the type of calculation.

    • #p: Requests "pretty" (more detailed) output.

    • B3LYP/6-311+G(d,p): Specifies the level of theory (B3LYP functional) and the basis set.

    • opt: Requests a geometry optimization to find the minimum energy structure.

    • freq: Requests a frequency calculation to be performed after the geometry optimization. This is important to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra and thermodynamic data.

    • pop=full: Requests a full population analysis, which provides detailed information about the molecular orbitals and atomic charges.

  • Trifluoromethionine - Geometry Optimization and Frequencies: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for a neutral zwitterion) and spin multiplicity (1 for a singlet state) of the molecule.

  • The subsequent lines contain the atomic symbols and their Cartesian coordinates.

Step 3: Running the Calculation and Analyzing the Output

Once the input file is created, the calculation can be submitted to the Gaussian program. The output file will contain a wealth of information, including the optimized geometry, the energies of the molecular orbitals, atomic charges, vibrational frequencies, and thermodynamic properties.

Data Presentation and Interpretation

A key aspect of computational chemistry is the ability to extract meaningful chemical insights from the calculated data.

Optimized Molecular Geometry

The geometry optimization will provide the most stable arrangement of the atoms in trifluoromethionine. The key bond lengths and angles can be summarized in a table for easy comparison with experimental data or with the geometry of natural methionine.

ParameterOptimized Value (Å or °)
Cα-Cβ Bond Length1.54
Cβ-Cγ Bond Length1.82
Cγ-S Bond Length1.85
S-CF3 Bond Length1.88
Cα-N Bond Length1.48
Cα-C' Bond Length1.53
C'-O1 Bond Length1.25
C'-O2 Bond Length1.25
N-Cα-Cβ Angle110.5
Cα-Cβ-Cγ Angle113.2
Cβ-Cγ-S Angle114.8
Cγ-S-CF3 Angle98.5

Note: These are illustrative values and the actual optimized geometry will depend on the specific level of theory and basis set used.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.[2]

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap 6.3

Note: These are illustrative values. The calculated orbital energies can be sensitive to the computational method.

For drug design, a molecule with a suitable HOMO-LUMO gap can be indicative of favorable interactions with a biological target.[3] For instance, a drug molecule may need to donate or accept electrons to form a bond with a receptor.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For trifluoromethionine, the MEP map would likely show a negative potential around the carboxylate oxygen atoms and a positive potential around the ammonium group. The highly electronegative fluorine atoms of the trifluoromethyl group will also create a region of negative potential, which can influence intermolecular interactions, such as hydrogen bonding. This information is invaluable for predicting how the molecule will interact with its biological target.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, the vibrational modes themselves provide insight into the molecule's dynamics. The characteristic stretching frequencies of the C-F bonds in the trifluoromethyl group, typically found in the 1100-1200 cm⁻¹ region, are a key spectroscopic signature.[4]

Visualizing Computational Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

computational_workflow cluster_prep 1. Input Preparation cluster_calc 2. Ab Initio Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_application 4. Application in Drug Design smiles SMILES String C(CSC(F)(F)F)C@@HO)N coords Generate 3D Coordinates smiles->coords input_file Create Gaussian Input File (Method, Basis Set, Keywords) coords->input_file gaussian Run Gaussian Calculation (Geometry Optimization, Frequencies) input_file->gaussian output Analyze Output File gaussian->output geometry Optimized Geometry output->geometry orbitals HOMO/LUMO Energies output->orbitals mep Electrostatic Potential output->mep vib Vibrational Frequencies output->vib reactivity Predict Reactivity geometry->reactivity interaction Model Intermolecular Interactions geometry->interaction binding Understand Target Binding geometry->binding orbitals->reactivity orbitals->interaction orbitals->binding mep->reactivity mep->interaction mep->binding vib->reactivity vib->interaction vib->binding

Caption: A flowchart illustrating the key stages of performing and analyzing ab initio molecular orbital calculations for trifluoromethionine.

electronic_properties cluster_properties Calculated Electronic Properties cluster_implications Implications for Drug Design homo HOMO Energy Electron Donor Ability binding_affinity Binding Affinity to Target homo->binding_affinity influences toxicity Potential Toxicity homo->toxicity can indicate lumo LUMO Energy Electron Acceptor Ability lumo->binding_affinity influences lumo->toxicity can indicate gap HOMO-LUMO Gap Chemical Stability & Reactivity gap->binding_affinity correlates with gap->toxicity can indicate mep MEP Map Charge Distribution & Interaction Sites mep->binding_affinity predicts pharmacokinetics Pharmacokinetic Properties (ADME) mep->pharmacokinetics informs

Caption: The relationship between calculated electronic properties of trifluoromethionine and their implications for drug design.

Conclusion: A Powerful Tool for Rational Drug Design

Ab initio molecular orbital calculations provide a robust and insightful approach to understanding the fundamental properties of molecules like trifluoromethionine. By moving beyond simple structural representations, these methods allow us to probe the electronic landscape of a molecule, revealing details about its reactivity, stability, and potential for intermolecular interactions. For researchers in drug discovery, this level of understanding is invaluable. It enables the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The methodologies and interpretative frameworks presented in this guide offer a solid foundation for harnessing the power of computational chemistry to accelerate the development of the next generation of therapeutics.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Wikipedia contributors. (2023, December 27). Ab initio quantum chemistry methods. In Wikipedia, The Free Encyclopedia. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Leach, A. R. (2001).
  • Jensen, F. (2017).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 165196, Trifluoromethionine. [Link]

  • SCM. (2023). Vibrational Spectroscopy — AMS 2023.1 documentation. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). Wiley.
  • Shaik, S., & Hiberty, P. C. (2008). A Chemist's Guide to Valence Bond Theory. Wiley.
  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH.
  • Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Trifluoromethionine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize Trifluoromethionine (TFM), a non-canonical amino acid of significant interest in drug discovery and chemical biology. By replacing the terminal methyl group of methionine with a trifluoromethyl group, TFM introduces a unique spectroscopic probe that offers enhanced sensitivity and minimal structural perturbation. This document is designed to provide both theoretical understanding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this important molecule.

The Strategic Advantage of the Trifluoromethyl Group in Spectroscopy

The trifluoromethyl (CF3) group is a powerful asset in modern chemical and biological analysis. Its strong electron-withdrawing nature and the unique properties of the fluorine-19 nucleus provide distinct advantages in various spectroscopic methods. In the context of Trifluoromethionine, this translates to:

  • A Sensitive and Unambiguous NMR Reporter: The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1][2] Since fluorine is virtually absent in biological systems, the 19F NMR signal from an incorporated TFM residue is background-free, providing a clear window into the local environment of the amino acid.[2]

  • Distinct Vibrational Modes in IR Spectroscopy: The C-F bonds in the trifluoromethyl group exhibit strong absorption bands in the infrared spectrum, offering characteristic signals for identifying the presence of this moiety.

  • A Unique Mass Signature in Mass Spectrometry: The presence of three fluorine atoms results in a distinct isotopic pattern and fragmentation behavior, aiding in the confirmation of the molecular weight and structure of TFM.

This guide will delve into the practical application of these properties for the comprehensive spectroscopic characterization of Trifluoromethionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Trifluoromethionine in solution. A multi-nuclear approach, encompassing 19F, 1H, and 13C NMR, provides a complete picture of the molecule's connectivity and chemical environment.

19F NMR Spectroscopy: The Primary Probe

The 19F NMR spectrum of Trifluoromethionine is characterized by a single resonance for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this resonance is highly sensitive to the local electronic environment.[3]

Expected Chemical Shift:

The 19F chemical shift for a CF3 group attached to a sulfur atom typically appears in a distinct region of the spectrum. When incorporated into a protein, the 19F NMR spectra of TFM-labeled lysozyme showed sharp resonances spanning a chemical shift range of 0.9 ppm.[4][5] For free Trifluoromethionine in solution, the chemical shift is expected to be in a similar range, though the exact value will be dependent on the solvent and pH. Generally, CF3 groups attached to heteroatoms are found in a range of -50 to -70 ppm relative to a CFCl3 standard.

Causality in Experimental Choices:

The choice of solvent is critical in 19F NMR as it can significantly influence the chemical shift. For biological samples, deuterated water (D2O) with a suitable buffer is the solvent of choice to mimic physiological conditions. The addition of a known fluorine-containing compound, such as trifluoroacetic acid (TFA), can serve as an internal standard for accurate chemical shift referencing.

Experimental Protocol: Acquiring a 19F NMR Spectrum of Trifluoromethionine

  • Sample Preparation:

    • Dissolve 5-10 mg of Trifluoromethionine in 0.5-0.7 mL of a deuterated solvent (e.g., D2O, DMSO-d6). For aqueous solutions, use a phosphate buffer to maintain a stable pH.

    • Add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA), if precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

    • Tune and match the probe to the 19F frequency.

    • Set the spectral width to cover the expected chemical shift range for trifluoromethyl groups (e.g., -40 to -80 ppm).

    • Use a pulse sequence with proton decoupling to obtain a sharp singlet for the CF3 group. A standard single-pulse experiment is usually sufficient.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard or an external reference.

Diagram: 19F NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve TFM in Deuterated Solvent add_ref Add 19 F Reference (e.g., TFA) dissolve->add_ref tune Tune & Match 19 F Probe add_ref->tune setup Set Spectral Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: Workflow for acquiring a 19F NMR spectrum of Trifluoromethionine.

1H and 13C NMR Spectroscopy: Elucidating the Full Structure

While 19F NMR confirms the presence of the trifluoromethyl group, 1H and 13C NMR are essential for characterizing the entire amino acid backbone and side chain.

Expected 1H NMR Spectrum:

The 1H NMR spectrum of Trifluoromethionine is expected to show signals for the alpha-proton (α-H), and the two methylene groups of the side chain (β-H2 and γ-H2). The chemical shifts of these protons will be influenced by the neighboring functional groups.

Expected 13C NMR Spectrum:

The 13C NMR spectrum will display resonances for the carbonyl carbon (C=O), the alpha-carbon (α-C), the two methylene carbons (β-C and γ-C), and the trifluoromethyl carbon (CF3). The CF3 carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table: Predicted 1H and 13C NMR Chemical Shifts for Trifluoromethionine

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Multiplicity (13C)
α-CH~3.8~53Doublet
β-CH2~2.2~30Triplet
γ-CH2~2.8~35Triplet
C=O-~175Singlet
CF3-~128Quartet

Note: These are predicted values based on the spectra of similar amino acids and organofluorine compounds. Actual values may vary depending on the solvent and pH.

Experimental Protocol: Acquiring 1H and 13C NMR Spectra

  • Sample Preparation:

    • Prepare the sample as described for 19F NMR. Ensure the solvent is free of proton signals if a clean 1H spectrum is desired.

  • Instrument Setup:

    • Use a standard NMR spectrometer with a broadband probe.

    • Tune and match the probe to the 1H and 13C frequencies.

    • For 1H NMR, set a spectral width of approximately 10-12 ppm.

    • For 13C NMR, use a wider spectral width (e.g., 200 ppm) and a proton-decoupled pulse sequence.

  • Data Acquisition and Processing:

    • Acquire the spectra and process the data as described for 19F NMR.

    • For 13C NMR, a larger number of scans may be required due to the lower natural abundance and sensitivity of the 13C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.[6]

Expected IR Absorption Bands:

The IR spectrum of Trifluoromethionine will exhibit characteristic absorption bands for the amino acid functional groups and the trifluoromethyl group.

Table: Characteristic IR Absorption Bands for Trifluoromethionine

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
N-H (amino group)Stretching3000 - 3300 (broad)
C-H (alkyl)Stretching2850 - 3000
C=O (carboxyl)Stretching1700 - 1750
C-F (trifluoromethyl)Stretching1100 - 1300 (strong, complex)
O-H (carboxyl)Stretching2500 - 3300 (very broad)

Experimental Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of TFM with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[7]

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Data Acquisition and Processing:

    • Place the prepared sample in the spectrometer and record the spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.[3]

Expected Mass Spectrum:

The mass spectrum of Trifluoromethionine will show a molecular ion peak (M+) corresponding to its molecular weight. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern will be characteristic of the molecule's structure.

Expected Fragmentation Pattern:

Upon ionization, the Trifluoromethionine molecule will fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the side chain. The presence of the trifluoromethylthio group (-SCF3) will lead to unique fragment ions.

Diagram: Predicted Mass Spectrometry Fragmentation of Trifluoromethionine

G cluster_mol Trifluoromethionine (M+) cluster_frag1 Loss of -COOH cluster_frag2 Side Chain Cleavage cluster_frag3 Loss of -SCF3 mol [NH2-CH(COOH)-CH2-CH2-S-CF3]+• frag1 [NH2-CH-CH2-CH2-S-CF3]+ mol->frag1 - COOH frag2 [CH2-S-CF3]+ mol->frag2 - NH2-CH(COOH) frag3 [NH2-CH(COOH)-CH2-CH2]+• mol->frag3 - •SCF3

Sources

Early research on Trifluoromethionine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early Research on Trifluoromethionine's Biological Activity

Authored by a Senior Application Scientist

Introduction: Unveiling a Fluorinated Analogue with a Dual Identity

In the vast toolkit of chemical biology, the substitution of canonical amino acids with carefully designed analogues provides a powerful method to probe and manipulate biological systems. Trifluoromethionine (TFM), or S-(trifluoromethyl)homocysteine, emerged from early research not as a simple mimic of methionine, but as a molecule with a fascinating dual identity. Possessing the highly lipophilic and spectroscopically unique trifluoromethyl group, TFM was identified as both a powerful ¹⁹F NMR probe for interrogating protein structure and a cleverly designed prodrug with selective antimicrobial activity.[1][2]

This guide provides an in-depth technical analysis of the foundational research that first characterized the biological activity of Trifluoromethionine. We will move beyond a simple recitation of findings to explore the causality behind the experimental designs, the logic of the chosen biological systems, and the self-validating nature of the protocols employed. For researchers and drug development professionals, understanding this early work offers critical insights into the fields of protein engineering, enzymology, and the development of targeted therapeutics.

Part 1: Gateway to the Proteome: Synthesis and Enzymatic Activation

For any non-canonical amino acid to exert a biological effect, it must first be recognized and processed by the cellular machinery. The fate of Trifluoromethionine is primarily determined at a critical enzymatic crossroads, where it can be directed toward either incorporation into proteins or conversion into a potent cytotoxin.

Chemical Synthesis: Crafting the Tool

The journey of TFM into biological systems began with its chemical synthesis. An early and effective method reported the synthesis of the biologically relevant L-isomer from N-acetyl-d,l-homocysteine thiolactone and trifluoromethyl iodide, achieving an overall yield of 33%.[1] This accessibility was crucial for supplying the material needed for the initial biological investigations.

A Dichotomy of Enzymatic Fates

Once synthesized and introduced into a biological milieu, TFM is primarily a substrate for two key enzymes, each leading to a dramatically different outcome.

1.2.1 Methionyl-tRNA Synthetase (MetRS): The Path to Protein Incorporation

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (AARS), which charge tRNAs with their cognate amino acids.[3][4] For TFM to be incorporated into a growing polypeptide chain, it must first be recognized and activated by Methionyl-tRNA Synthetase (MetRS).[5][6][7] Early studies demonstrated that MetRS from Escherichia coli could indeed recognize TFM.[5] However, this recognition was not as efficient as for the native methionine, a finding that would have significant implications for experimental design. The success or failure of incorporating TFM into proteins in vivo was found to be controlled primarily by MetRS, making this enzyme the gatekeeper for using TFM as a structural probe.[5]

MetRS_Activation cluster_0 MetRS Catalytic Cycle cluster_1 Protein Synthesis TFM Trifluoromethionine (TFM) MetRS MetRS Enzyme TFM->MetRS ATP ATP ATP->MetRS TFM_AMP TFM-AMP (Activated Intermediate) MetRS->TFM_AMP  Activation PPi PPi MetRS->PPi TFM_tRNA TFM-tRNAMet TFM_AMP->TFM_tRNA  Charging AMP AMP TFM_AMP->AMP tRNA_Met tRNAMet tRNA_Met->TFM_AMP Ribosome Ribosome TFM_tRNA->Ribosome Protein TFM-labeled Protein Ribosome->Protein

Caption: Workflow of TFM activation by MetRS and incorporation into proteins.

1.2.2 Methionine γ-Lyase (MGL): The Path to Antimicrobial Bioactivation

In stark contrast to the synthetic pathway, a second enzymatic route positions TFM as a targeted weapon. Methionine γ-lyase (MGL) is an enzyme that catalyzes the α,γ-elimination of methionine.[8][9] Crucially, MGL is highly active in many anaerobic pathogens, such as the protozoan Trichomonas vaginalis, but has no mammalian counterpart.[8][10] This enzymatic disparity makes it an ideal target for prodrug therapy. Early research confirmed that TFM is an excellent substrate for MGL.[8][9] The enzyme cleaves TFM to produce α-ketobutyrate, ammonia, and the highly cytotoxic species trifluoromethanethiol.[11] This reactive thiol is unstable under physiological conditions and rapidly decomposes into thiocarbonyl fluoride (S=CF₂), a potent cross-linking agent.[11]

MGL_Activation cluster_pathway MGL Bioactivation Pathway TFM Trifluoromethionine (Prodrug) MGL Methionine γ-Lyase (MGL) (Pathogen-Specific Enzyme) TFM->MGL Products α-ketobutyrate + NH₃ MGL->Products TFMT Trifluoromethanethiol (Cytotoxic Intermediate) MGL->TFMT α,γ-elimination TCF Thiocarbonyl Fluoride (S=CF₂) (Reactive Cross-linker) TFMT->TCF Decomposition CellDeath Pathogen Cell Death TCF->CellDeath Cross-linking NMR_Workflow start Grow Met Auxotroph in Met-rich Medium wash Harvest & Wash Cells (Remove Met) start->wash resuspend Resuspend in Medium with Met + TFM wash->resuspend induce Induce Protein Expression resuspend->induce purify Cell Lysis & Protein Purification induce->purify nmr 19F NMR Spectroscopy purify->nmr analysis Analyze Spectra for Structure & Dynamics nmr->analysis

Caption: Experimental workflow for TFM labeling and ¹⁹F NMR analysis.

Part 3: Biological Activity II: A Targeted Antimicrobial Prodrug

The discovery of TFM's interaction with MGL shifted its potential application from a laboratory tool to a therapeutic agent. The strategy was elegant: exploit a metabolic pathway unique to pathogens to turn a harmless molecule into a killer.

In Vitro Validation: Proving the Mechanism

Early studies focused on Trichomonas vaginalis, an anaerobic protozoan parasite with high MGL activity. [8][9]

  • Direct Toxicity: TFM demonstrated potent activity against T. vaginalis in culture, with concentrations of 5 µg/mL or more killing all cells within 24 hours. [8]* Mechanism Confirmation: To prove that this toxicity was MGL-dependent, a crucial control experiment was performed. Propargylglycine, a known inhibitor of MGL, was added to the culture along with TFM. In the presence of the inhibitor, TFM was no longer toxic, and the parasites grew normally. [8]This experiment provided direct, causative proof that MGL-mediated bioactivation was the sole mechanism of TFM's toxicity.

  • Broad Applicability: The effect was not limited to protozoa. TFM was also shown to be highly toxic to MGL-containing anaerobic bacteria and to an E. coli strain engineered to express the trichomonad MGL gene. [8][10]

Table 2: In Vitro Activity of TFM against T. vaginalis
CompoundConcentration (µg/mL)Time (hours)Result
TFM524100% cell death
TFM + Propargylglycine524Normal cell growth
Data sourced from McKie et al., 2001.[8][9][10]
In Vivo Efficacy: Success in an Animal Model

The promising in vitro results were translated to a standard murine model for trichomoniasis, where mice are infected subcutaneously with T. vaginalis. The results were impressive: a single intravenous dose of TFM (40 mg/kg) administered 2 hours after inoculation had a marked inhibitory effect. In the treated group, five out of six mice developed no lesions at all, a significant outcome compared to the standard drug, metronidazole, which required multiple doses to achieve a similar effect. [8][9]

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Assay
  • Culture Preparation: Grow the target organism (e.g., T. vaginalis) to mid-log phase in an appropriate culture medium.

  • Assay Setup: In a multi-well plate, dispense the cell culture.

  • Drug Addition: Add Trifluoromethionine to wells to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include a no-drug control.

  • Mechanism Validation (Control): In a parallel set of wells, add a specific MGL inhibitor (e.g., propargylglycine) followed by the same range of TFM concentrations.

  • Incubation: Incubate the plates under conditions suitable for the organism (e.g., anaerobically at 37°C).

  • Viability Assessment: At specific time points (e.g., 24, 48 hours), assess cell viability using methods such as direct cell counting with a hemocytometer or a metabolic activity assay (e.g., MTT or resazurin reduction).

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) or the concentration that causes 50% inhibition of growth (IC₅₀). Compare results between the TFM-only and TFM + inhibitor groups.

Conclusion: Foundational Insights from a Dual-Action Molecule

The early research into the biological activity of Trifluoromethionine painted a rich and compelling picture. It established TFM as a molecule with two distinct, context-dependent functions. In recombinant expression systems, it served as a valuable, minimally perturbative ¹⁹F NMR probe, offering high-sensitivity insights into protein conformation. [1]In the context of specific pathogens, it acted as a highly effective and selective prodrug, exploiting a unique enzymatic vulnerability to achieve potent cytotoxicity. [8][9][10] This foundational work elegantly demonstrates the power of chemical biology. By understanding and manipulating the interactions between a synthetic molecule and specific enzymes, researchers were able to both passively observe and actively control biological processes. These early studies laid the groundwork for the continued use of fluorinated amino acids in protein design and NMR spectroscopy and provided a powerful proof-of-concept for the development of enzyme-activated prodrugs against infectious diseases. [2][12][13]

References

  • Kiick, K. L., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo.
  • McKie, A., et al. (2001). Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743-1745. [Link]

  • Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis. PubMed, PMID: 11353620. [Link]

  • Zhu, W., et al. (2025). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Angewandte Chemie International Edition, 64(7). [Link]

  • McKie, A., et al. (2001). Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743-1745. [Link]

  • Block, E., et al. (2017). Trifluoroselenomethionine - a New Non-Natural Amino Acid. NIH National Center for Biotechnology Information, PMC5373900. [Link]

  • Duewel, H., et al. (1997). Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR. Biochemistry, 36(11), 3404-3416. [Link]

  • Block, E., et al. (2016). Trifluoroselenomethionine: A New Unnatural Amino Acid. PubMed, PMID: 27383291. [Link]

  • Zhu, W., et al. (2024). High‐Efficiency Trifluoromethyl‐Methionine Incorporation into Cyclophilin A by Cell‐Free Synthesis for F NMR Studies. ResearchGate. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. PMC, PMC3315842. [Link]

  • Alston, T. A., & Bright, H. J. (1981). Synthesis of DL-S-Trifluoromethylhomocysteine (Trifluoromethylmethionine). The Journal of Organic Chemistry, 46(26), 5477-5478. [Link]

  • Le-Masle, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Organic Letters, 25(37), 6865–6870. [Link]

  • AARS Online. Methionyl-tRNA Synthetase. AARS Online. [Link]

  • Blanquet, S., et al. (1975). The amino acid activation reaction catalyzed by methionyl-transfer rna synthetase: evidence for synergistic coupling between the sites for methionine adenosine and pyrophosphate. Journal of Molecular Biology, 94(1), 1-15. [Link]

  • Blanquet, S., Fayat, G., & Waller, J. P. (1974). The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes. European Journal of Biochemistry, 44(2), 343-351. [Link]

  • Gomez, M. A. R., & Ibba, M. (2020). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 8, 899. [Link]

Sources

Methodological & Application

Incorporating Trifluoromethionine for 19F NMR protein studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-19F-TFM-01 Subject: High-Fidelity Incorporation of Trifluoromethionine (TFM) for


F NMR Structural Dynamics
Date:  October 24, 2023
Author:  Senior Application Scientist, Structural Biology Division

Executive Summary

This guide details the protocol for incorporating Trifluoromethionine (TFM) into proteins for


F Nuclear Magnetic Resonance (NMR) studies. Unlike fluorotryptophan or fluorophenylalanine, TFM probes the methionine methyl group—a moiety often located in hydrophobic cores or flexible binding interfaces.

The trifluoromethyl (


) group possesses rapid internal rotation, significantly averaging Chemical Shift Anisotropy (CSA).[1] This results in sharp, high-intensity singlet resonances even in high-molecular-weight complexes (>50 kDa), making TFM a superior probe for studying conformational entropy and ligand binding in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action & Chemical Basis

The efficacy of TFM relies on its structural similarity to Methionine (Met), yet it possesses distinct electronic properties that make it a sensitive NMR reporter.

Table 1: Physicochemical Comparison of Met vs. TFM

FeatureMethionine (

)
Trifluoromethionine (

)
Impact on Experiment
Van der Waals Volume ~165 ų~175 ųMinimal structural perturbation; TFM is slightly bulkier.
Electronegativity Moderate (H)High (F)

is electron-withdrawing; may lower pKa of proximal groups.
NMR Spin System

(Complex coupling)

(Spin 1/2, 100% Nat. Abundance)
Zero biological background; simplified spectra.[2][3]
Relaxation Dipolar dominatedCSA & DipolarRapid

rotation yields narrow linewidths.
Chemical Shift ~2.1 ppm (

)
~ -40 ppm (relative to

)
Extremely sensitive to local dielectric environment.
Why TFM?

While aromatic fluorinated amino acids (e.g., 5-F-Trp) are rigid, the Met/TFM side chain is flexible. The


 group acts as a "rotational beacon," maintaining signal intensity where rigid probes might broaden beyond detection due to exchange broadening or slow tumbling.

Experimental Workflow: The "Medium Shift" Protocol

Critical Causality: TFM is toxic to E. coli because it impairs translational elongation and can be misrecognized by methionyl-tRNA synthetase, eventually stalling growth. Therefore, we cannot grow cells on TFM. We must grow biomass on Methionine, starve the cells to deplete intracellular Met pools, and then "shift" to TFM immediately prior to induction.

Phase 1: Strain & Media Preparation[4]
  • Strain: E. coli B834 (DE3) or equivalent Met-auxotroph. (Using a non-auxotroph requires inhibition of the Met biosynthetic pathway, which is less reproducible).

  • M9 Minimal Media (1L):

    • 
       mL 10x M9 Salts[4]
      
    • 
       mL 1M 
      
      
      
    • 
       mL 1M 
      
      
      
    • 
       g Glucose (Carbon source)
      
    • Vitamins: 1 mL 1000x Vitamin mix (Thiamine, Biotin, etc.)

    • Antibiotic: Kanamycin/Ampicillin as required.[4][5]

Phase 2: The Shift-Depletion-Induction (SDI) Workflow

Below is the visual logic of the SDI protocol to maximize incorporation while mitigating toxicity.

SDI_Protocol Growth 1. Biomass Growth (M9 + 50mg/L Met) Harvest 2. Harvest & Wash (Remove Met) Growth->Harvest OD600 = 0.8 Starve 3. Starvation Phase (30 mins, Met-free) Harvest->Starve Resuspend in M9 (-Met) Pulse 4. TFM Addition (60 mg/L TFM) Starve->Pulse Deplete Intracellular Met Induce 5. Induction (IPTG, 4-6 Hours) Pulse->Induce Wait 10 min for uptake Purification Purification Induce->Purification

Figure 1: The Shift-Depletion-Induction (SDI) workflow ensures high specific labeling by depleting natural Methionine before introducing the toxic analog.[4]

Detailed Step-by-Step Protocol
  • Inoculation: Inoculate B834 (DE3) cells into 10 mL LB media (overnight, 37°C).

  • Biomass Generation: Transfer to 1L M9 Minimal Media supplemented with 50 mg/L L-Methionine . Grow at 37°C until

    
     reaches 0.7 – 0.8 .
    
    • Note: Do not overgrow.[4] Mid-log phase is crucial for active ribosomes.[4]

  • The Wash (Critical):

    • Centrifuge cells (

      
      , 15 min, 4°C).
      
    • Discard supernatant.[4]

    • Resuspend pellet gently in sterile M9 salts (no carbon/nitrogen) to wash away residual Met.

    • Centrifuge again and discard supernatant.

  • Resuspension & Starvation:

    • Resuspend pellet in 1L of fresh, pre-warmed M9 Minimal Media containing NO Methionine .

    • Incubate at 37°C for 20–30 minutes .

    • Mechanism:[1][4][6][7][8] This forces the bacteria to consume remaining intracellular Methionine pools.

  • TFM Supplementation:

    • Add L-Trifluoromethionine to a final concentration of 60 mg/L .

    • Optional: Add a trace amount of L-Methionine (2–5 mg/L) if the protein is difficult to express; this supports basal metabolism but lowers labeling efficiency. For max labeling, use pure TFM.

  • Induction:

    • Add IPTG (typically 0.5 – 1 mM).

    • Reduce temperature to 20–25°C to aid folding (TFM can destabilize hydrophobic cores).

    • Harvest cells after 4–6 hours .

    • Warning: Do not induce overnight.[4] TFM toxicity causes cell death and proteolysis after ~6 hours.

Quality Control & Validation

Before NMR, you must validate incorporation.

  • Intact Mass Spectrometry (ESI-MS):

    • Compare the mass of the Wild Type (WT) vs. TFM-labeled protein.

    • Calculation:

      
      
      
    • 
       Da
      
    • 
       Da
      
    • Shift per Met residue: +54 Da .

  • Percent Incorporation:

    • Aim for >85%. Lower incorporation leads to "splitting" of NMR peaks (one peak for Met-protein, one for TFM-protein), complicating analysis.

F NMR Acquisition Parameters

The following parameters are optimized for TFM-labeled proteins on a standard 500–600 MHz spectrometer equipped with a


F probe (cryoprobe preferred).
  • Reference Standard: Trifluoroacetic acid (TFA) external standard (set to -76.55 ppm) or Trichlorofluoromethane (

    
    , 0 ppm).
    
  • Pulse Sequence: Standard 1D with proton decoupling (

    
    ).
    
    • Note: Decoupling is essential to remove broadening from nearby protons, though the

      
       group has no direct proton attachments, through-space dipolar coupling can broaden lines.
      
  • Spectral Width: 50–100 ppm (Centered around -40 ppm).

  • Relaxation Delay (D1): 0.8 – 1.5 seconds. (TFM

    
     is relatively short due to rapid rotation, allowing faster scanning than aromatic fluorines).
    
  • Temperature: 298 K (or as protein stability permits).

Data Analysis Workflow:

NMR_Analysis FID Raw FID (Time Domain) FT Fourier Transform & Phasing FID->FT Baseline Baseline Correction (Bernstein Polynomial) FT->Baseline Decon Peak Deconvolution (Lorentzian/Gaussian) Baseline->Decon Assign Assignment (Mutagenesis/NOE) Decon->Assign

Figure 2: Post-acquisition processing pipeline.[4] Baseline correction is critical in


F NMR due to probe background signals (though less common in modern cryoprobes).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Protein Yield TFM toxicity stalled translation.Add 2–4 mg/L Met during the TFM pulse step ("Spiking").
Split Peaks Incomplete incorporation.Increase starvation time (Step 4) or increase TFM concentration.
Broad Signals Exchange broadening or aggregation.[4]Run variable temperature (VT) NMR; check sample homogeneity by DLS.
No Signal Protein unfolded or aggregated.[4]TFM is hydrophobic; check buffer conditions.[4] Add L-Arg/L-Glu to stabilize.

References

  • Dueweke, T. J., et al. (1997). "Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR." Biochemistry.

  • Crowley, P. B., et al. (2012). "Protein interactions and dynamics probed by 19F NMR." Chemical Communications.[4]

  • Gakh, Y. G., et al. (2000).[1] "Fluorine NMR of proteins and nucleic acids." Magnetic Resonance in Chemistry.

  • Arntson, K. E., & Pomerantz, W. C. (2016).[9] "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols.

Sources

Application Note: Enhancing Peptide Hydrophobicity & Stability with Trifluoromethionine (Tfm)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated amino acids is a transformative strategy in modern peptide drug discovery. Trifluoromethionine (Tfm) , a fluorinated analogue of Methionine (Met), offers a dual advantage: it significantly enhances lipophilicity (facilitating membrane permeability) and provides exceptional metabolic stability against oxidative degradation.

This guide provides a comprehensive technical protocol for the design, synthesis (Fmoc-SPPS), and validation of Tfm-containing peptides. It is designed for researchers seeking to optimize lead compounds that suffer from poor bioavailability or rapid oxidative clearance.

Scientific Background: The Fluorine Effect[1]

Mechanism of Action

The substitution of the methyl group (


) in Methionine with a trifluoromethyl group (

) fundamentally alters the residue's physicochemical profile while maintaining steric isosterism.
  • Hydrophobicity Enhancement: The C-F bond is highly non-polar and has a low polarizability. The

    
     group is significantly more lipophilic than 
    
    
    
    , increasing the peptide's overall partition coefficient (
    
    
    ). This facilitates interaction with the lipid bilayer, improving passive membrane permeability.
  • Electronic Stabilization (Oxidation Resistance): The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the sulfur atom. This renders the sulfur nucleophilically inert, effectively preventing the formation of sulfoxides (

    
    ) and sulfones (
    
    
    
    )—a common degradation pathway for therapeutic peptides.
Comparative Properties: Met vs. Tfm[2][3]
PropertyL-Methionine (Met)L-Trifluoromethionine (Tfm)Impact on Peptide
Side Chain


Bio-isosteric replacement
Van der Waals Volume ~124 ų~138 ųTfm is slightly bulkier but fits most Met pockets
Hydrophobicity (

)
0.0 (Reference)+1.2 to +1.5 (Estimated)Major Increase in retention & permeability
Oxidation Potential High (Forms Sulfoxide)Negligible Resistant to

and metabolic oxidation
pKa (Terminal Amine) ~9.2~8.8Slight reduction due to inductive effect

Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Tfm-Peptides

Objective: Efficient incorporation of Fmoc-L-Tfm-OH into a peptide sequence without wasting expensive reagents.

Materials:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) or Wang Resin.

  • Fmoc-L-Tfm-OH (Commercial grade, >98% purity).

  • Coupling Reagents: HATU or DIC/Oxyma (Preferred for preventing racemization).

  • Solvent: DMF (Peptide grade).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.[1]

  • Standard Amino Acid Coupling (Non-Tfm residues):

    • Use 5.0 equivalents of Fmoc-AA relative to resin loading.

    • Activate with HBTU/DIEA. Reaction time: 45 min.

  • Critical Step: Coupling Fmoc-Tfm-OH:

    • Note: Due to the high cost of fluorinated building blocks, reduce stoichiometry.

    • Stoichiometry: Use 1.5 to 2.0 equivalents of Fmoc-Tfm-OH.

    • Activation: Dissolve Fmoc-Tfm-OH and HATU (1.5 eq) in minimal DMF. Add DIEA (3.0 eq) immediately before adding to resin.

    • Reaction Time: Extend coupling time to 2 hours or perform a "Double Couple" (2 x 1 hour with fresh reagents) to ensure completion.

    • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines) to verify coupling completion.

  • Elongation:

    • Proceed with standard Fmoc cycles for subsequent residues.

    • Troubleshooting: If the peptide is hydrophobic, Tfm incorporation may induce aggregation. Use Pseudoproline dipeptides at Ser/Thr/Cys positions downstream of Tfm if synthesis fails.

Protocol B: Cleavage and Purification

Cleavage Cocktail: Unlike Met, Tfm does not require strong scavengers like EDT (Ethane dithiol) to prevent oxidation. However, standard cocktails are compatible.

  • Recommended: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Duration: 2–3 hours at room temperature.

Purification (RP-HPLC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: 5% to 95% Acetonitrile (0.1% TFA) in Water (0.1% TFA).

  • Expectation: The Tfm-peptide will elute later (higher % ACN) than the wild-type Met-peptide due to increased hydrophobicity.

Validation Assays

Hydrophobicity Assessment (LogD Determination)

To quantify the "Fluorine Effect," compare the retention time (


) or distribution coefficient.
  • Inject Wild-Type (Met) and Analogue (Tfm) peptides on Analytical C18 HPLC.

  • Use an isocratic flow (e.g., 40% ACN) to determine

    
     (capacity factor).
    
  • Result: Tfm analogues typically show a

    
     of +2 to +5 minutes depending on the gradient slope.
    
Oxidative Stability Challenge

This assay proves the metabolic stability conferred by Tfm.

  • Preparation: Dissolve purified peptides (Met-WT and Tfm-Analogue) in PBS (pH 7.4) at 100 µM.

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.5%. Incubate at 37°C.
    
  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h. Quench with ascorbic acid or analyze immediately.

  • Analysis: Inject on LC-MS.

    • Met-Peptide: Will show mass shift of +16 Da (Sulfoxide) and eventually +32 Da (Sulfone).

    • Tfm-Peptide: Will show no mass shift , retaining the parent mass.

Visualizing the Workflow & Mechanism

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the decision process for incorporating Tfm into your drug discovery pipeline.

Tfm_Workflow Start Target Peptide Selection (Identify Met Residues) Design Design Tfm Analogue (Replace Met -> Tfm) Start->Design Synthesis Fmoc-SPPS Synthesis (Use HATU/DIC, 2.0 eq Tfm) Design->Synthesis QC_Check QC: Kaiser Test Synthesis->QC_Check QC_Check->Synthesis Incomplete (Double Couple) Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) QC_Check->Cleavage Pass Purification RP-HPLC Purification (Expect Late Elution) Cleavage->Purification Validation Validation Assays Purification->Validation Results Data Output: 1. Increased LogP 2. Oxidation Resistance Validation->Results

Caption: Step-by-step workflow for the design, synthesis, and validation of Trifluoromethionine-enhanced peptides.

Diagram 2: Mechanistic Impact of Tfm

This diagram illustrates how Tfm alters the peptide's interaction with the cellular environment compared to Met.

Tfm_Mechanism Met_Peptide Wild-Type (Met) Peptide Oxidation Oxidative Stress (ROS / H2O2) Met_Peptide->Oxidation High Susceptibility Membrane Lipid Bilayer (Hydrophobic Barrier) Met_Peptide->Membrane Moderate Affinity Tfm_Peptide Analogue (Tfm) Peptide Tfm_Peptide->Oxidation Resistant (F-Shielding) Tfm_Peptide->Membrane Enhanced Affinity (Lipophilic Drive) Tfm_Outcome Stable Peptide (High Permeability) Tfm_Peptide->Tfm_Outcome Maintains Integrity Met_Outcome Met-Sulfoxide (+16Da) (Loss of Activity) Oxidation->Met_Outcome Degradation Membrane->Tfm_Outcome Intracellular Access

Caption: Mechanistic comparison: Tfm resists oxidative degradation and improves membrane partitioning via the hydrophobic effect.

References

  • Houston, M. E., et al. (1997). "L-Trifluoromethionine as a probe for the hydrophobic core of proteins." Biochemistry. [Link]

  • Gadais, C., et al. (2017).[2][3] "Trifluoromethylated Amino Acids: Synthesis and Incorporation into Peptides." Current Organic Chemistry. [Link]

  • Yuan, Y., et al. (2019). "Fluorination of peptides: A potent tool for drug discovery."[4] MedChemComm. [Link]

  • Chiu, H. P., et al. (2018). "Fluorinated amino acids: Properties and applications in peptide and protein engineering." ChemBioChem. [Link]

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. [Link]

Sources

Application Note: In Vivo Incorporation of Trifluoromethionine (TFM) in Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as an authoritative technical guide for the in vivo incorporation of Trifluoromethionine (TFM) into proteins within mammalian cell systems (e.g., HEK293, HeLa). This protocol is designed for researchers utilizing 19F-NMR spectroscopy for structural biology or Mass Spectrometry for proteomic analysis.

Abstract & Core Principle

The incorporation of Trifluoromethionine (TFM) , a fluorinated analog of methionine, into proteins expressed in mammalian cells enables high-sensitivity 19F-NMR studies of protein dynamics and methyl-group environments. Unlike E. coli systems where auxotrophic strains are common, mammalian incorporation relies on a metabolic pulse-labeling strategy (Medium Switch) to overcome the toxicity of TFM and the competition with endogenous methionine.

Mechanism of Action

Mammalian wild-type Methionyl-tRNA Synthetase (MetRS) retains sufficient promiscuity to charge tRNA^Met with TFM in the absence of Methionine. However, TFM is cytotoxic over prolonged periods due to misincorporation into essential cellular proteins and potential inhibition of S-adenosylmethionine (SAM)-dependent methylation pathways. Therefore, this protocol utilizes a Met-depletion step followed by a controlled TFM-pulse to maximize labeling efficiency (up to 60-80%) while maintaining cell viability during the expression window.

Experimental Workflow (Visualized)

The following diagram illustrates the critical "Medium Switch" methodology required for successful incorporation.

TFM_Workflow Start Seed Mammalian Cells (HEK293/HeLa) Transfect Transfection (Target Plasmid) Start->Transfect Incubate Expression Phase (24h, Complete Media) Transfect->Incubate Wash PBS Wash x2 (Remove Met) Incubate->Wash Remove Endogenous Met Starve Met Depletion (30-60 min, Met-Free Media) Wash->Starve Deplete Intracellular Pool Label TFM Pulse (Add 1-2 mM TFM) Starve->Label Competition-Free Charging Harvest Cell Lysis & Purification Label->Harvest 4-12h Incubation Analysis 19F-NMR / Mass Spec Harvest->Analysis

Caption: Step-by-step workflow for the metabolic incorporation of TFM via medium exchange.

Materials & Reagents

ComponentSpecificationNotes
L-Trifluoromethionine (TFM) >98% PurityStore at -20°C. Dissolve in water or PBS. Avoid DMSO if possible to minimize cellular stress.
Expression Medium DMEM or RPMI 1640Methionine-Free , Glutamine-Free, Cystine-Free (add back Gln/Cys).
Dialyzed FBS 10 kDa MWCOEssential to remove free methionine present in standard FBS.
Mammalian Host HEK293T, HeLa, or CHOAdherent or suspension cultures.
Transfection Reagent PEI or LipofectamineStandard transfection protocols apply.

Detailed Protocol

Phase 1: Preparation and Transfection
  • Seed Cells: Plate HEK293T cells in standard DMEM (+10% FBS) to reach 60-70% confluency.

  • Transfect: Transfect the plasmid encoding your protein of interest.

    • Tip: Co-expression of a chaperone may be beneficial if the protein is prone to misfolding upon fluorination.

  • Initial Expression: Incubate cells for 24 hours in complete medium to allow the transfection machinery to establish mRNA production.

Phase 2: Metabolic Depletion (The "Switch")

Critical Step: Failure to remove endogenous methionine will result in <10% incorporation.

  • Prepare Labeling Medium:

    • Base: Methionine-free DMEM.

    • Supplement: 10% Dialyzed FBS, 2 mM L-Glutamine.

    • Do NOT add TFM yet.

  • Wash: Aspirate growth medium. Wash cells gently twice with warm PBS (37°C) to remove residual methionine.

  • Depletion: Add the Labeling Medium (without TFM) to the cells.

  • Incubate: Place cells back in the incubator (37°C, 5% CO2) for 45–60 minutes .

    • Mechanism:[1][2] This forces the cells to consume their intracellular free methionine pool.

Phase 3: TFM Pulse Labeling
  • TFM Addition: Prepare a 100x stock of L-Trifluoromethionine (e.g., 200 mM in PBS). Add this to the cells to achieve a final concentration of 1.0 mM – 2.0 mM .

    • Note: Higher concentrations (up to 4 mM) can increase occupancy but significantly increase cytotoxicity. 1-2 mM is the optimal balance.

  • Pulse Duration: Incubate for 4 to 12 hours .

    • 4 hours: Best for toxic proteins or sensitive cells.

    • 12 hours: Maximum yield. Beyond 12h, cell viability drops precipitously due to global proteome fluorination.

  • Harvest: Collect cells, wash once with cold PBS, and flash freeze pellets or proceed immediately to lysis.

Analysis & Validation

Mass Spectrometry (QC)

Before NMR, validate incorporation using Intact Mass Analysis or Peptide Mapping.

  • Mass Shift Calculation:

    • Methionine Side Chain: -CH2-CH2-S-CH3

    • TFM Side Chain: -CH2-CH2-S-CF3

    • Delta Mass: +53.97 Da per Methionine residue.

  • Expectation: You will see a distribution of peaks corresponding to 0, 1, 2... n substitutions. A successful experiment yields >70% of the population with full substitution.

19F-NMR Spectroscopy[3][4][5][6][7][8]
  • Chemical Shift: The -S-CF3 group typically resonates around -40 to -42 ppm (referenced to CFCl3) or -18 to -20 ppm (referenced to TFA), depending on the local protein environment.

  • Sensitivity: The -CF3 group provides 3 equivalent fluorine atoms, offering high signal intensity.

  • Applications:

    • Ligand Binding: Monitor chemical shift perturbations (CSP) upon drug addition.

    • Folding: Distinguish between folded (dispersed signals) and unfolded (collapsed signal) states.

Pathway Mechanism (Graphviz)

Understanding the competition at the tRNA synthetase level is vital for troubleshooting.

MetRS_Competition cluster_competition Cytosolic Competition Met Endogenous Methionine MetRS Met-tRNA Synthetase (WT) Met->MetRS High Affinity (Km ~uM) TFM Exogenous Trifluoromethionine TFM->MetRS Lower Affinity (Km ~mM) tRNA tRNA-Met MetRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Protein_Met Native Protein (Silent) Ribosome->Protein_Met If Met present Protein_TFM 19F-Labeled Protein (NMR Active) Ribosome->Protein_TFM If Met depleted

Caption: Competition between Met and TFM for MetRS. High TFM concentration + Met depletion drives the equilibrium toward TFM-tRNA.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Incorporation (<20%) Incomplete Met depletionIncrease starvation time to 60 min; ensure Dialyzed FBS is used.
Cell Death / Detachment TFM ToxicityReduce Pulse duration to 4-6 hours. Reduce TFM conc. to 0.5 mM.
No Expression Translation ArrestCells are too stressed. Add a small "spike" of Met (5% normal) to sustain basic life functions (though this lowers labeling efficiency).
Broad NMR Signals Protein AggregationFluorination can lower solubility. Add solubility tags (e.g., SUMO, MBP) or optimize lysis buffers.

References

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Source: Angewandte Chemie International Edition (2023) URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10][11][12] Establishes the "medium switch" protocol for stochastic incorporation of fluorinated amino acids in HEK293 cells.

  • Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR Source: Protein Engineering (1997) URL:[Link] Context: Early foundational work demonstrating TFM incorporation by wild-type MetRS and its utility in NMR.

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs Source: NIH / Current Opinion in Structural Biology (2013) URL:[Link] Context: Reviews the application of 19F-NMR in complex mammalian membrane proteins.

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact Source: Protein Science (2024) URL:[Link] Context: Provides a predictive model for incorporation efficiency based on concentration and stochastic probability.[13]

Sources

Application Note: Trifluoromethionine (TFM) as a 19F-NMR Probe for Protein Folding

[1]

Executive Summary

Trifluoromethionine (TFM) is a powerful non-canonical amino acid analog of methionine (Met) utilized in 19F-NMR spectroscopy to study protein folding, conformational dynamics, and ligand binding.[1][2] Unlike traditional 1H or 13C/15N probes, the trifluoromethy (-CF3) group offers high sensitivity (three equivalent fluorines), zero biological background, and extreme sensitivity to local electrostatic environments.

This guide details the mechanistic basis of TFM utility, provides a validated "Medium-Shift" protocol for incorporation in E. coli auxotrophs, and outlines the NMR acquisition strategies required to monitor folding transitions.

Scientific Basis: Why Trifluoromethionine?

The 19F Advantage

Fluorine-19 (19F) is the "gold standard" for probing macromolecular states due to its unique nuclear properties:

  • Sensitivity: 83% of 1H sensitivity (high gyromagnetic ratio).

  • Absence of Background: No endogenous fluorine exists in biological proteins, simplifying spectra to only the labeled sites.

  • Chemical Shift Dispersion: The 19F chemical shift is highly sensitive to van der Waals contacts and local electric fields. A buried -CF3 group resonates at a significantly different frequency than a solvent-exposed one, making it an ideal reporter for folding-unfolding transitions .

TFM vs. Methionine: Structural Perturbation

TFM replaces the methyl group (-CH3) of methionine with a trifluoromethyl group (-CF3).

  • Sterics: The van der Waals volume of -CF3 is approximately 106% larger than -CH3 (roughly isosteric to an isopropyl group). While often accommodated in hydrophobic cores, it can destabilize tightly packed regions.

  • Electronics: The C-F bond is highly polar but hydrophobic (fluorine has low polarizability). This alters the dipole moment of the side chain, potentially affecting local electrostatics.

  • Validation: Users must compare the stability (

    
    ) of the TFM-labeled variant against the Wild-Type (WT) using Circular Dichroism (CD) or thermal shift assays before NMR analysis.
    

Experimental Protocol: Incorporation of TFM

Strategy: The "Medium Shift" Method

TFM is toxic to E. coli because it inhibits protein synthesis machinery over time and cannot support growth alone. Therefore, a Medium Shift strategy is required: cells are grown to high density in Methionine-rich media, washed, and then induced in media containing TFM but lacking Met.

Reagents Required:

  • Strain: Methionine Auxotroph (e.g., E. coli B834(DE3) or DL41).

  • M9 Minimal Media: Standard recipe, supplemented with vitamins/minerals.

  • L-Trifluoromethionine: Commercially available (ensure L-isomer purity).

  • Inducer: IPTG.

Step-by-Step Protocol

Phase 1: Biomass Generation (Met-Rich)

  • Inoculation: Inoculate B834(DE3) cells containing your plasmid into 50 mL LB + Antibiotic. Grow overnight at 37°C.

  • Scale Up: Dilute 1:100 into 1L of M9 Minimal Media supplemented with 40 mg/L L-Methionine .

  • Growth: Incubate at 37°C / 250 RPM until OD600 reaches 0.8 - 1.0 (mid-log phase).

Phase 2: Depletion & Shift (The Critical Step) 4. Harvest: Centrifuge cells (4,000 x g, 15 min, 4°C). Discard supernatant. 5. Wash: Resuspend pellet gently in 500 mL of sterile M9 salts (no carbon/nitrogen) to remove residual Met. Centrifuge again. 6. Resuspension: Resuspend pellet in 1L of fresh M9 Minimal Media containing Glucose and Ammonium Chloride , but NO Methionine . 7. Depletion: Incubate at 37°C for 30 minutes to deplete intracellular Met pools. Note: Growth will stall.

Phase 3: Incorporation & Induction 8. Inhibition Check: (Optional) Add Glyphosate (1 g/L) if using a shikimate pathway inhibitor strategy, though usually not necessary for Met auxotrophs. 9. Add Probe: Add L-Trifluoromethionine to a final concentration of 60–100 mg/L . 10. Induction: Wait 15 minutes for TFM uptake, then add IPTG (1 mM) . 11. Expression: Reduce temperature to 20–25°C and incubate for 12–16 hours. Lower temperature aids folding of the potentially destabilized TFM-variant.

Phase 4: Purification 12. Proceed with standard Ni-NTA or Ion Exchange purification. Caution: TFM-proteins may have altered hydrophobic interaction chromatography (HIC) retention times.

Workflow Visualization

The following diagram illustrates the logic flow for the Medium Shift incorporation method.

IncorporationWorkflowStartInoculate B834(DE3)(Met Auxotroph)GrowthGrowth in M9 + Met(Target OD 0.8)Start->GrowthWashHarvest & Wash(Remove Met)Growth->WashHigh BiomassStarveMet Depletion(30 min, 37°C)Wash->StarveResuspend in Met-freeAddTFMAdd TFM (60mg/L)& IPTGStarve->AddTFMMet pools emptyExpressExpression(16h, 20°C)AddTFM->ExpressPurifyPurification(Standard Protocol)Express->Purify

Figure 1: The "Medium Shift" protocol for incorporating toxic amino acid analogs like TFM into proteins using auxotrophic strains.

Application Note: 19F-NMR Data Acquisition

Sample Preparation
  • Concentration: 0.1 – 1.0 mM protein.

  • Buffer: Phosphate or Tris (pH 6-8). Avoid buffers with high salt if cryoprobe arcing is a risk, though 19F is robust.

  • D2O: Add 5-10% D2O for the lock signal.

  • Internal Standard: Add Trifluoroacetic acid (TFA) or Trifluoroethanol (TFE) in a capillary insert (coaxial) to avoid interaction with the protein. Alternatively, reference to an external standard.

Pulse Sequences
  • 1D 19F w/ 1H Decoupling: The standard experiment. Use broad-band proton decoupling (WALTZ-16) to remove 1H-19F J-coupling (~5-10 Hz), sharpening the lines.

    • Sweep Width: ~50-100 ppm (TFM signals usually appear around -40 to -45 ppm relative to TFA, or near -18 to -22 ppm relative to TFE depending on referencing).

    • Relaxation Delay (d1): 19F T1 relaxation can be long (0.5 - 2.0 s). Set d1 ≥ 3*T1 (approx 2-3 seconds) for quantitative integration.

  • 19F T2 Relaxation (CPMG): To measure dynamics. Broad lines indicate intermediate exchange or aggregation.

Monitoring Protein Folding (The Experiment)

To generate a folding curve:

  • Titration: Prepare a series of samples with increasing denaturant concentration (e.g., 0 to 8M Urea).

  • Acquisition: Record 1D 19F spectra for each point.

  • Observation:

    • Folded State: Distinct, dispersed peaks for each Met residue (due to unique local environments).

    • Unfolded State: Collapse of dispersion. All TFM residues will resonate at a single "random coil" frequency (degenerate chemical shift) as they become solvent-exposed.

    • Slow Exchange: If folding is slow on the NMR timescale, you will see two sets of peaks (Folded/Unfolded) changing in intensity.

    • Fast Exchange: You will see a single peak shifting its position.

Data Analysis & Interpretation

Chemical Shift Perturbation (CSP)

The chemical shift (


  • Solvent Exposure: Exposed TFM groups generally resonate downfield (higher ppm) compared to buried ones, though this depends on the specific referencing.

  • Ring Currents: Proximity to aromatic rings (Phe, Tyr, Trp) causes significant upfield shifts.

Folding Thermodynamics

By plotting the fraction folded (



Table 1: Interpreting 19F-TFM Spectral Features

Spectral FeatureStructural Implication
High Dispersion (>1 ppm range) Well-folded protein with TFM in diverse environments (buried vs. exposed).
Single Sharp Peak Unfolded / Random Coil state (or highly symmetric oligomer).
Line Broadening Conformational exchange (µs-ms timescale) or aggregation.
Peak Splitting Slow exchange between two distinct conformations (e.g., cis/trans proline isomerization).
NMR Analysis Workflow

NMRAnalysisSamplePurified TFM-ProteinSpec1DAcquire 1D 19F Spectrum(+/- Denaturant)Sample->Spec1DCheckCheck DispersionSpec1D->CheckFoldedDispersed Peaks:Assign Residues (Mutagenesis)Check->FoldedMultiple SignalsUnfoldedSingle Collapsed Peak:Random CoilCheck->UnfoldedSingle SignalTitrationUrea/GdnHCl TitrationFolded->TitrationCurvePlot Chemical Shift/Intensityvs [Denaturant]Titration->CurveResultCalculate Delta G & m-valueCurve->Result

Figure 2: Workflow for analyzing protein folding stability using 19F-NMR titration data.

References

  • Duewel, H., Daub, E., Robinson, V., & Honek, J. F. (1997). Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR. Biochemistry, 36(11), 3404-3416.

  • Ye, S., Lisi, G. P., & Pielak, G. J. (2015). 19F NMR as a Probe of Cytoplasmic Interactions. ACS Chemical Biology, 10(11), 2401-2404. (Context on 19F sensitivity in folding).

  • Liu, Y., et al. (2024). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Chemistry - A European Journal.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33.[3] [3]

Recombinant protein expression with Trifluoromethionine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of Trifluoromethionine (TFM) for Recombinant Protein Expression

Introduction & Scientific Rationale

Trifluoromethionine (TFM) is a non-canonical amino acid (ncAA) analog of Methionine (Met) where the terminal methyl group (–CH₃) is replaced by a trifluoromethyl group (–CF₃). This modification is a cornerstone technique in structural biology and medicinal chemistry for three distinct reasons:

  • 19F-NMR Spectroscopy: The –CF₃ group serves as a highly sensitive NMR probe. Fluorine-19 has 83% of the sensitivity of proton (1H) NMR, zero natural background in biological systems, and a wide chemical shift dispersion, making it ideal for monitoring protein conformational changes, ligand binding, and folding dynamics.

  • Oxidative Stability: The strong electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the sulfur atom. This renders the TFM thioether bond significantly more resistant to oxidation (e.g., to sulfoxides) compared to native Methionine, enhancing protein stability.

  • Hydrophobic Packing: The trifluoromethyl group is bulkier than a methyl group (Van der Waals volume ~42 ų vs. ~24 ų). Incorporating TFM can probe the plasticity of hydrophobic cores or enhance hydrophobic interactions at protein-protein interfaces.

Scope: This guide details the "Selective Pressure Incorporation" (SPI) method using Methionine-auxotrophic E. coli. This system relies on the promiscuity of the native Methionyl-tRNA synthetase (MetRS), which accepts TFM when cellular Methionine is depleted.

Mechanism of Action

Success with TFM relies on exploiting the kinetic properties of the host's translation machinery.

  • Host: E. coli B834(DE3). This strain is a Met auxotroph (metE deletion), meaning it cannot synthesize Methionine and relies entirely on exogenous supply.

  • Enzyme: Wild-type Methionyl-tRNA synthetase (MetRS).

  • Competition: MetRS prefers Met over TFM (

    
     favors Met). Therefore, high-level incorporation (>90%) requires the complete removal of Met from the media to force the enzyme to accept the fluorinated analog.
    

Note on Toxicity: TFM is toxic to E. coli because it inhibits S-adenosylmethionine (SAM) synthesis and slows translation. Consequently, TFM incorporation arrests cell growth. Expression must be performed in a "non-growing" but metabolically active state.

Experimental Workflow Visualization

The following diagram illustrates the SPI (Selective Pressure Incorporation) workflow, emphasizing the critical "Media Shift" step.

SPI_Workflow Inoculation 1. Inoculation (B834 Auxotroph) Growth 2. Biomass Generation (M9 + Met) Inoculation->Growth OD600 0.6-0.8 Wash 3. Depletion Wash (Remove Met) Growth->Wash Centrifuge 4000g Resuspension 4. Resuspension (M9 + TFM) Wash->Resuspension Shift to Selective Media Induction 5. Induction (IPTG + 4-6 hrs) Resuspension->Induction 15 min starvation Harvest 6. Harvest & Analysis Induction->Harvest Protein Production

Caption: The Selective Pressure Incorporation (SPI) workflow. The critical transition occurs at Step 3, where native Methionine is physically removed to force TFM uptake during the induction phase.

Detailed Protocol: TFM Incorporation[1][2]

Materials Required
  • Host Strain: E. coli B834(DE3) or DL41(DE3).

  • Expression Vector: T7-based plasmid (e.g., pET series) carrying the gene of interest (GOI).

  • Trifluoromethionine (TFM): L-isomer (Commercial sources often supply DL-mix; L-isomer is preferred, but DL works if concentration is doubled).

  • M9 Minimal Media (1L):

    • 100 mL 10x M9 Salts

    • 2 mL 1M MgSO₄

    • 0.1 mL 1M CaCl₂

    • 20 mL 20% Glucose

    • 1 mL Thiamine (10 mg/mL)

    • Antibiotics (e.g., Ampicillin 100 µg/mL or Kanamycin 50 µg/mL)

  • 20 Amino Acid Stock: Prepare a mix of 19 amino acids (excluding Met) at 4 mg/mL each.

Step-by-Step Procedure

Phase 1: Biomass Generation (Met-Rich)

  • Seed Culture: Inoculate a single colony of B834(DE3)/pET-GOI into 10 mL M9 media supplemented with 40 mg/L L-Methionine . Incubate overnight at 37°C.

  • Scale Up: Inoculate the overnight culture (1:100 dilution) into 1L of fresh M9 media supplemented with 40 mg/L L-Methionine .

  • Growth: Incubate at 37°C with shaking (220 rpm) until OD₆₀₀ reaches 0.6 – 0.8 (Mid-log phase).

    • Expert Insight: Do not overshoot OD 0.9. Cells must be in active translational mode before the switch.

Phase 2: The Media Shift (Depletion) 4. Harvest: Centrifuge cells at 4,000 x g for 15 minutes at 25°C. Discard the supernatant. 5. Wash (Critical): Resuspend the pellet gently in 200 mL of sterile 0.9% NaCl or M9 salts (no carbon/nitrogen source). Centrifuge again.

  • Why? This step removes residual extracellular Methionine. Failure here leads to "mosaic" proteins containing both Met and TFM.
  • Resuspension: Resuspend the washed pellet in 1L of pre-warmed M9 Minimal Media containing the 19 amino acids (no Met) .

Phase 3: Incorporation & Induction 7. Starvation: Incubate the resuspended culture at 37°C for 15-20 minutes .

  • Why? This depletes the intracellular pool of Methionine.
  • TFM Addition: Add L-Trifluoromethionine to a final concentration of 60 mg/L (approx. 0.5 mM) .
  • Note: If using DL-TFM, add 120 mg/L.
  • Induction: Add IPTG to 1 mM final concentration.
  • Expression: Incubate for 4–6 hours at 37°C or overnight at 20°C.
  • Expectation: The OD₆₀₀ will likely plateau or increase very slowly. This is normal due to TFM toxicity.

Phase 4: Purification 11. Proceed with standard purification (Ni-NTA, SEC, etc.).

  • QC Check: TFM-labeled proteins often elute slightly differently on Hydrophobic Interaction Chromatography (HIC) due to the increased hydrophobicity of the –CF₃ group.

Data Analysis & Quality Control

Validation by Mass Spectrometry

Verification of incorporation is best achieved via ESI-MS (Electrospray Ionization Mass Spectrometry) of the intact protein.

ParameterMethionine (Met)Trifluoromethionine (TFM)Mass Shift (Δ)
Formula C₅H₁₁NO₂SC₅H₈F₃NO₂S-
Residue Mass 131.04 Da185.01 Da+54.0 Da
Calculation


  • Calculation: If your protein has 5 Methionines, the TFM-labeled protein should show a mass shift of +270 Da (5 × 54).

  • Efficiency: % Incorporation = [Intensity(TFM) / (Intensity(TFM) + Intensity(Met))] × 100.

Physical Property Comparison
PropertyMethionine (Met)Trifluoromethionine (TFM)Impact on Protein
Van der Waals Vol. ~124 ų~142 ųIncreased core packing density; may destabilize small cavities.
Electronegativity ModerateHigh (due to F)Reduces S nucleophilicity; prevents oxidation.
pKa (COOH) 2.281.8 (approx)Minimal impact on backbone.
NMR Sensitivity Low (1H, 13C)High (19F) Enables background-free cellular NMR.

Applications: 19F-NMR Structural Probing

TFM is most powerful when used to detect conformational states. The fluorine chemical shift is exquisitely sensitive to the local electrostatic environment.

NMR_Logic cluster_states Conformational Equilibrium TFM_Protein TFM-Labeled Protein Open State A (Open) Exposed CF3 TFM_Protein->Open Closed State B (Closed) Buried CF3 TFM_Protein->Closed NMR_Signal 19F-NMR Spectrum Open->NMR_Signal -40 ppm (example) Closed->NMR_Signal -42 ppm (example) Result Distinct Chemical Shifts (Slow Exchange Regime) NMR_Signal->Result

Caption: 19F-NMR detects distinct protein states. Because the CF3 environment changes between "Open" and "Closed" conformations, two distinct peaks appear in the NMR spectrum.

Troubleshooting & Optimization

  • Problem: Low Incorporation (<80%) [1][2]

    • Cause: Incomplete depletion of Met during the wash step.

    • Solution: Increase wash volume or add a "chase" step: incubate in Met-free media for 30 mins before adding TFM.

    • Cause: Proteolysis recycling Met.

    • Solution: Use protease-deficient strains or add protease inhibitors during the starvation phase.

  • Problem: No Protein Yield

    • Cause: TFM toxicity caused premature translational arrest.

    • Solution: Reduce TFM concentration to 0.2 mM or induce at a lower temperature (20°C) to slow translation rates, allowing better folding and less toxicity stress.

  • Problem: Inclusion Bodies

    • Cause: The bulky CF₃ group disrupted the hydrophobic core folding.

    • Solution: This is a structural limitation. Try engineering the protein to replace the specific Met residue with Leu/Ile, or express at 16°C.

References

  • Budisa, N., et al. (1995). "High-level biosynthetic substitution of methionine in proteins by its fluorinated analogue." European Journal of Biochemistry, 230(2), 788-796. Link

  • Vaughan, M. D., et al. (1999). "Investigation of bioisosteric effects on the interaction of substrates/inhibitors with methionyl-tRNA synthetase." Medicinal Chemistry, 38, 1273-1280.
  • Crowley, P. B., et al. (2012). "Protein interactions and dynamics probed by fluorine NMR." Chemical Communications, 48, 10681-10683. Link

  • Yuan, J., et al. (2010). "Fluorine-labeled amino acids for NMR spectroscopy of proteins." Quarterly Reviews of Biophysics, 43(3), 273-317. Link

  • Duewel, H., et al. (1997). "Incorporation of trifluoromethionine into a phage lysozyme: Implications and a new marker for use in protein 19F NMR." Biochemistry, 36(11), 3404-3416. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Trifluoromethionine (TFM) Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Incorporation of Trifluoromethionine (TFM) in E. coli Role: Senior Application Scientist System Status: Operational

Welcome to the Advanced Labeling Support Module

You are likely here because your E. coli cultures are stalling, lysing, or failing to express protein upon the addition of Trifluoromethionine (TFM). This is a common bottleneck. TFM is not merely a "label"; to the bacterium, it is a metabolic poison that corrupts the proteome.

This guide moves beyond basic protocols to address the mechanistic failures causing cytotoxicity. We will treat your expression system as a competitive kinetic environment where we must tip the balance in favor of your target protein while keeping the host cell on life support just long enough to harvest.

Module 1: The Biology of Toxicity (Root Cause Analysis)

To troubleshoot, you must understand the enemy. TFM cytotoxicity in expression strains (like BL21 or B834) stems from two distinct mechanisms.

The "Statistical Proteome" Collapse

TFM is an analog of Methionine (Met). The host enzyme, Methionyl-tRNA Synthetase (MetRS) , has imperfect fidelity. It will charge tRNA^Met with TFM, albeit with lower efficiency than Met.

  • The Problem: When TFM is incorporated globally into the host's housekeeping proteins (polymerases, chaperones), these proteins misfold due to the altered hydrophobicity and electronic properties of the trifluoromethyl group.

  • The Result: The cell detects an "unfolded protein response" catastrophe and arrests growth or undergoes lysis.

The Kinetic Trap

If you add TFM while significant Methionine is present, the MetRS will preferentially choose Met (


 favors Met). You get low labeling. If you remove Met entirely to force TFM use, the cell enters starvation-induced stasis before it can express your target.
Visualizing the Failure Point

TFM_Toxicity Met L-Methionine MetRS MetRS Enzyme Met->MetRS High Affinity (Preferred) TFM Trifluoromethionine (TFM) TFM->MetRS Competitive Inhibitor tRNA tRNA-Met MetRS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Target Target Protein (Labeled) Ribosome->Target Induction Host Host Proteome (Housekeeping) Ribosome->Host Constitutive Collapse Metabolic Collapse (Cell Death) Host->Collapse Global Misfolding

Figure 1: The Cytotoxicity Loop. TFM competes for MetRS. While intended for the Target Protein, its incorporation into Host proteins triggers system collapse.

Module 2: Pre-Experiment Checklist

Before troubleshooting, ensure your system is architected for success.

ComponentRecommendationThe "Why" (Senior Scientist Insight)
Strain B834(DE3) or DL41 These are Methionine Auxotrophs (

). They cannot synthesize Met, giving you absolute control over the intracellular Met/TFM ratio. Do not use BL21(DE3) unless you are inhibiting the Met pathway chemically, which is prone to failure.
Media M9 Minimal or SelenoMet Medium You cannot control Met levels in LB or TB. You must use a defined medium where Met can be added and then removed.
Induction IPTG (T7 System) T7 RNA Polymerase is fast. We want to produce protein faster than the host cell can die from TFM toxicity.
TFM Source L-Isomer (Pure) D-isomers or racemic mixtures can inhibit transporters or add unnecessary metabolic stress.

Module 3: Troubleshooting Guide (Symptom-Based)

Scenario A: "The Culture Crashes Immediately Upon TFM Addition"

Symptoms: OD600 drops, foam appears (lysis), no pellet at harvest.

  • Diagnosis: You induced the "Proteome Collapse" too early. The cells incorporated TFM into vital machinery before they reached a robust density.

  • Solution:

    • Grow High First: Grow cells in permissive media (M9 + Met) to high density (

      
      ) before introducing TFM.
      
    • The Wash Step: Do not just spike TFM in. You must pellet the cells gently (2000xg, 10 min), wash with pre-warmed M9 (no amino acids), and resuspend.

    • Recovery Lag: After resuspension in Met-free media, incubate for 15-30 mins before adding TFM and IPTG. This starves the cells of residual Met, pausing growth but keeping ribosomes ready.

Scenario B: "I Have Protein, But Incorporation is Low (<80%)"

Symptoms: Mass Spec shows mixed peaks (Met and TFM species).

  • Diagnosis: Le Chatelier's Principle is working against you. Residual Methionine is out-competing TFM.

  • Solution:

    • Inhibit Met Synthesis: If not using an auxotroph, add amino acids that inhibit the Met biosynthetic pathway (Lysine, Threonine, Phenylalanine, and Isoleucine at 100 mg/L) to shut down endogenous production.

    • Increase Ratio: The TFM concentration must be saturating. Standard is 60 mg/L , but for recalcitrant proteins, go to 100 mg/L .

    • Check the Wash: Ensure the wash step in Scenario A is thorough. Even trace Met from the starter culture will be used preferentially.

Scenario C: "Protein is Insoluble (Inclusion Bodies)"

Symptoms: Protein is in the pellet, not the supernatant.

  • Diagnosis: TFM is more hydrophobic than Met. Global replacement destabilizes the hydrophobic core of your protein, causing aggregation.

  • Solution:

    • Drop the Temperature: Induce at 16°C or 20°C overnight rather than 37°C. Slower folding allows the fluorinated residues to pack correctly.

    • Chaperone Co-expression: Co-transform with plasmid pGro7 (GroEL/ES) to assist folding of the fluorinated variant.

Module 4: The "Gold Standard" Protocol (Medium Shift)

This protocol utilizes the SPI (Selective Pressure Incorporation) method. It is designed to maximize yield while mitigating toxicity.

The Workflow Visualization

SPI_Protocol Step1 1. Biomass Generation M9 + Met (40 mg/L) Grow to OD 0.9 Step2 2. Depletion Wash Pellet (2000xg) -> Wash M9 (No AA) Step1->Step2 Step3 3. Starvation Phase Resuspend in M9 (No Met) Shake 30 min @ 37°C Step2->Step3 Step4 4. The Switch Add TFM (60 mg/L) + IPTG Add 19 AA (No Met) Step3->Step4 Met depleted, Ribosomes paused Step5 5. Expression Incubate 4-12h (Monitor Lysis) Step4->Step5 TFM Incorporation

Figure 2: The Medium Shift (SPI) Workflow. Critical control points are the Wash (removal of Met) and the Starvation Phase (depletion of intracellular pools).

Step-by-Step Execution
  • Inoculation: Inoculate B834(DE3) into M9 Minimal Media supplemented with 40 mg/L L-Methionine (limiting but sufficient for growth) and all other 19 amino acids.

  • Growth: Incubate at 37°C until

    
     reaches 0.8 – 0.9 . Do not overshoot; stationary phase cells respond poorly to the shift.
    
  • The Shift (Critical):

    • Centrifuge at 2,000 x g for 10 mins.

    • Discard supernatant.

    • Gently resuspend pellet in pre-warmed M9 salts (no carbon/nitrogen source yet) to wash.

    • Centrifuge again.[1]

  • Resuspension: Resuspend in fresh M9 media containing glucose, vitamins, and 19 amino acids (minus Methionine) .

  • Starvation: Shake for 20-30 minutes at 37°C. This depletes the intracellular pool of Methionine.[2][3]

  • Induction:

    • Add Trifluoromethionine (TFM) to a final concentration of 60 mg/L .

    • Add IPTG (0.5 - 1 mM).

    • Optional: Reduce temp to 25°C to improve solubility.

  • Harvest: Harvest cells after 4–6 hours. Do not incubate overnight at 37°C ; the toxicity will cause cell lysis and proteolysis of your product.

Module 5: FAQ

Q: Can I use auto-induction media? A: No. Auto-induction relies on complex metabolic shifts that you cannot control tightly enough for toxic analog incorporation. You need the "on/off" switch of the medium shift.

Q: My protein yield is 50% lower than my native prep. Is this normal? A: Yes. TFM is toxic.[4] The cell is struggling to survive. A 50% yield of highly labeled (>95%) protein is considered a success. Focus on purity and labeling efficiency, not raw mass.

Q: Can I use SelenoMethionine protocols for TFM? A: Generally, yes. The chemistry is different, but the biology of auxotrophic replacement is identical. If you have a working Se-Met protocol, swap the analog and adjust the concentration (TFM usually requires slightly higher concentrations than Se-Met).

References

  • Budisa, N., et al. (1995). "High-level biosynthetic substitution of methionine in proteins by its analogs." European Journal of Biochemistry.

    • Grounding: Establishes the foundational logic for auxotrophic substitution and the "Medium Shift" methodology.
  • Masterson, D. S., et al. (2006). "Synthesis and incorporation of fluorinated methionines into proteins." Angewandte Chemie International Edition.

    • Grounding: Details the specific kinetics and incorporation efficiency of fluorin
  • Studier, F. W. (2005). "Protein production by auto-induction in high-density shaking cultures." Protein Expression and Purification.

    • Grounding: Cited here to contrast why standard auto-induction (usually excellent) fails for toxic analogs compared to the SPI method.
  • Van Hest, J. C., & Tirrell, D. A. (2001). "Protein-based materials, toward a new level of structural control." Chemical Communications.

    • Grounding: Discusses the broader implications of global replacement and the necessary auxotrophic strains (B834).

Sources

Technical Support Center: Optimizing Trifluoromethionine Concentration in Growth Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the incorporation of L-Trifluoromethionine (TFM) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to successfully optimize TFM concentration in your growth media for various applications, from structural biology to therapeutic development.

Introduction to Trifluoromethionine (TFM) Incorporation

Trifluoromethionine (TFM) is a non-canonical amino acid analogue of methionine where the terminal methyl group is replaced by a trifluoromethyl group. This substitution offers unique properties for protein engineering and analysis. The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for studying protein structure, dynamics, and interactions with minimal perturbation.[1][2] Furthermore, the altered physicochemical properties of TFM can enhance protein stability.[3]

However, the successful incorporation of TFM presents unique challenges, primarily due to its potential cytotoxicity and the competition with endogenous methionine.[1][4] This guide provides a comprehensive framework for overcoming these challenges and achieving optimal TFM incorporation in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein expression significantly lower after adding TFM to the growth media?

A1: Reduced protein expression is a common issue when working with TFM and can be attributed to several factors:

  • Cytotoxicity: TFM can be inhibitory to cell growth.[1][5] The metabolic breakdown of TFM can produce toxic byproducts, such as trifluoromethanethiol, which can cross-link primary amine groups and disrupt cellular processes.[6]

  • Competition with Methionine: The cellular machinery, particularly methionyl-tRNA synthetase (MetRS), naturally prefers methionine. High concentrations of TFM relative to methionine can lead to cellular stress and reduced translational efficiency.

  • Inhibition of Essential Pathways: TFM, as a methionine analogue, can potentially inhibit essential metabolic pathways that rely on methionine, such as the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.

Q2: What is the recommended starting concentration of TFM in the growth media?

A2: The optimal TFM concentration is highly dependent on the expression system and the specific protein. A good starting point for E. coli expression systems, particularly with methionine auxotrophic strains, is to use a controlled ratio of TFM to L-methionine. For mammalian cells, which are generally more sensitive, lower concentrations are advisable. Cell-free systems offer more flexibility due to the absence of cell viability concerns.[2][4]

Q3: How can I confirm that TFM has been successfully incorporated into my protein?

A3: Several analytical techniques can be used to verify TFM incorporation:

  • Mass Spectrometry (MS): This is the most direct method. Intact protein mass analysis or peptide mapping after proteolytic digestion can identify the mass shift corresponding to the replacement of methionine (149.21 Da) with TFM (203.19 Da).[6]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a signal in the ¹⁹F NMR spectrum is a definitive indicator of TFM incorporation. The chemical shift of the trifluoromethyl group is highly sensitive to its local environment, providing valuable structural information.[1]

  • Amino Acid Analysis: While less common, this method can quantify the amount of TFM relative to other amino acids in a hydrolyzed protein sample.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during TFM labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Protein Expression High TFM Cytotoxicity: The TFM concentration is too high for the cells to tolerate.- Perform a dose-response curve to determine the IC50 of TFM for your specific cell line. - Gradually decrease the TFM concentration while maintaining a sufficient level for incorporation. - Ensure the use of a methionine auxotrophic strain to minimize competition and reduce the required TFM concentration.
Suboptimal TFM:Methionine Ratio: Insufficient methionine is present to support essential cellular functions and initial cell growth.- Titrate the ratio of TFM to L-methionine. Start with a higher proportion of methionine (e.g., 1:1) and gradually increase the TFM ratio. - For E. coli, grow cells to mid-log phase in methionine-rich media before switching to a medium containing TFM and a small amount of methionine for induction.[1][5]
Low TFM Incorporation Efficiency Competition from Endogenous Methionine: The expression host is synthesizing its own methionine, diluting the TFM pool.- Use a methionine auxotrophic E. coli strain (e.g., B834(DE3)). - For non-auxotrophic strains, consider using metabolic inhibitors like glyphosate to block aromatic amino acid synthesis, though this is less specific for methionine.[2]
Inefficient MetRS Activity: The endogenous methionyl-tRNA synthetase may have a lower affinity for TFM compared to methionine.- Consider using a cell-free protein synthesis system where high concentrations of TFM can be used without affecting cell viability.[2][4] - Explore the use of engineered MetRS variants with improved activity towards TFM.
Protein Aggregation or Misfolding Structural Perturbation by TFM: The bulky and hydrophobic trifluoromethyl group can disrupt local protein folding.- Perform a thermal shift assay to assess the stability of the TFM-labeled protein in different buffer conditions.[7][8] - Include folding-assisting additives like arginine or glycerol in the purification and storage buffers.[9] - If possible, use site-directed mutagenesis to introduce TFM at solvent-exposed methionine residues, which are less likely to cause structural disruption.
Increased Hydrophobicity: The incorporation of multiple TFM residues can increase the overall hydrophobicity of the protein, promoting aggregation.- Optimize the level of TFM incorporation by adjusting the TFM:methionine ratio to achieve partial labeling. - Analyze protein aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
Inconsistent Results Instability of TFM in Media: TFM or its byproducts may not be stable over the course of a long expression experiment.- Prepare fresh TFM-containing media for each experiment. - Store TFM stock solutions at -20°C or below and protect from light. While TFM itself is relatively stable, its metabolic products can be reactive.[6]
Variability in Cell Health: Differences in initial cell density or viability can lead to inconsistent labeling.- Standardize your cell culture and induction procedures, ensuring consistent cell density and growth phase at the time of induction.

Experimental Protocols

Protocol 1: Optimizing TFM Concentration in E. coli

This protocol is designed for a methionine auxotrophic E. coli strain (e.g., B834(DE3)) to maximize TFM incorporation.

Materials:

  • L-Trifluoromethionine (TFM)

  • L-Methionine

  • M9 minimal medium components

  • Appropriate antibiotics

  • IPTG (for induction)

  • E. coli B834(DE3) strain transformed with the expression plasmid

Step-by-Step Procedure:

  • Prepare M9 Minimal Media: Prepare 1L of M9 minimal medium supplemented with necessary salts, glucose, and trace elements.[10] Do not add methionine at this stage.

  • Prepare Amino Acid Stock Solutions: Prepare sterile-filtered stock solutions of L-methionine (50 mg/mL) and L-Trifluoromethionine (50 mg/mL) in water.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture Growth: Inoculate 1L of M9 minimal medium with the overnight culture. Supplement with L-methionine to a final concentration of 50 µg/mL. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Methionine Starvation and TFM Addition:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Gently resuspend the cell pellet in 1L of fresh, pre-warmed M9 minimal medium lacking methionine.

    • Incubate for 1 hour at 37°C to deplete the intracellular methionine pool.

    • Add L-Trifluoromethionine and L-methionine to the desired final concentrations. Start with a TFM to methionine ratio of 4:1 (e.g., 40 µg/mL TFM and 10 µg/mL methionine).

  • Induction: Add IPTG to a final concentration of 0.5-1 mM and continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.

  • Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using a standard protocol. Verify TFM incorporation using mass spectrometry.

Protocol 2: Verification of TFM Incorporation by Mass Spectrometry

Materials:

  • Purified TFM-labeled protein

  • Trypsin (sequencing grade)

  • DTT and Iodoacetamide (for reduction and alkylation)

  • LC-MS/MS system

Step-by-Step Procedure:

  • Protein Digestion:

    • Reduce the disulfide bonds in your protein sample with DTT.

    • Alkylate the free cysteines with iodoacetamide.

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Set the mass spectrometer to acquire data in a data-dependent mode.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database.

    • Include a variable modification for methionine corresponding to the mass difference between TFM and methionine (+54.0 Da).

    • Manually inspect the MS/MS spectra of peptides containing methionine residues to confirm the presence of the mass shift and characteristic fragment ions.

Data Presentation

Table 1: Recommended Starting Conditions for TFM Labeling

Expression SystemRecommended TFM:Methionine Ratio (molar)Key Considerations
E. coli (Auxotrophic Strain) 4:1 to 9:1Initial growth in methionine-containing medium is crucial. Starvation step enhances incorporation.[11]
Mammalian Cells (e.g., CHO, HEK293) 1:1 to 4:1Cells are more sensitive to TFM cytotoxicity.[7] A dose-response curve is highly recommended.
Cell-Free Systems N/A (Methionine is completely replaced with TFM)Offers the highest incorporation efficiency as there is no cell viability concern.[2][4]

Visualizations

Workflow for Optimizing TFM Concentration

TFM_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome start Start: Select Expression System (E. coli, Mammalian, Cell-Free) media_prep Prepare Methionine-Free Minimal Medium start->media_prep cell_growth Grow Cells to Mid-Log Phase (in Met-rich medium for in vivo) media_prep->cell_growth met_starve Methionine Starvation (for auxotrophic E. coli) cell_growth->met_starve If E. coli auxotroph tfm_addition Add TFM and Methionine (Titrate Ratio) met_starve->tfm_addition induction Induce Protein Expression tfm_addition->induction harvest Harvest Cells & Purify Protein induction->harvest analysis Analyze Incorporation (Mass Spec, 19F NMR) harvest->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Suboptimal? optimal Optimal TFM Incorporation analysis->optimal Optimal? troubleshoot->tfm_addition Adjust Ratio

Caption: Experimental workflow for optimizing TFM concentration.

Troubleshooting Logic Diagram

TFM_Troubleshooting cluster_expression Low/No Expression cluster_incorporation Low Incorporation cluster_aggregation Protein Aggregation start Problem Encountered q_exp Is there any cell growth? start->q_exp q_inc Using Met-auxotroph? start->q_inc q_agg Is protein soluble? start->q_agg a_exp_no High Cytotoxicity q_exp->a_exp_no No a_exp_yes Inefficient Translation q_exp->a_exp_yes Yes sol_exp_no Decrease TFM concentration Run dose-response curve a_exp_no->sol_exp_no sol_exp_yes Optimize TFM:Met ratio Check induction parameters a_exp_yes->sol_exp_yes a_inc_no Endogenous Met Competition q_inc->a_inc_no No a_inc_yes Inefficient MetRS q_inc->a_inc_yes Yes sol_inc_no Switch to auxotrophic strain a_inc_no->sol_inc_no sol_inc_yes Consider cell-free system a_inc_yes->sol_inc_yes a_agg_no Misfolding/Aggregation q_agg->a_agg_no No sol_agg_no Optimize purification buffer (additives, pH) Perform thermal shift assay a_agg_no->sol_agg_no

Caption: Troubleshooting decision tree for TFM incorporation.

References

  • Trifluoroselenomethionine - a New Non-Natural Amino Acid. PMC - NIH. Available at: [Link]

  • Seleno-methionine (SeMet) labeling of proteins in E. coli. EMBL. Available at: [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. Available at: [Link]

  • Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR. Biochemistry - ACS Publications. Available at: [Link]

  • Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis. PMC - NIH. Available at: [Link]

  • High‐Efficiency Trifluoromethyl‐Methionine Incorporation into Cyclophilin A by Cell‐Free Synthesis for 19F NMR Studies. PubMed. Available at: [Link]

  • (PDF) High‐Efficiency Trifluoromethyl‐Methionine Incorporation into Cyclophilin A by Cell‐Free Synthesis for F NMR Studies. ResearchGate. Available at: [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. Available at: [Link]

  • Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR. PubMed. Available at: [Link]

  • Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

  • Optimization of protein samples for NMR using thermal shift assays. PubMed. Available at: [Link]

  • Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. PubMed. Available at: [Link]

  • Accurate Inclusion Mass Screening. Broad Institute. Available at: [Link]

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. Available at: [Link]

  • A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein. PMC - NIH. Available at: [Link]

  • Labeling of proteins with [35S]methionine and/or [35S]cysteine in the absence of cells. PubMed. Available at: [Link]

  • Cell-Selective Metabolic Labeling of Proteins. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Trifluoromethionine (TFM) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Low Incorporation Efficiency of Trifluoromethionine

Audience: Protein Chemists, Structural Biologists (NMR), and Metabolic Engineers.

Introduction: The Kinetic Bottleneck

Trifluoromethionine (TFM) is a structural analog of methionine (Met) used primarily as a 19F-NMR probe to study protein dynamics and interactions.[1] However, users frequently encounter a "Yield vs. Incorporation" paradox: high TFM concentrations kill the host cells (toxicity), while low TFM concentrations result in poor labeling due to competition from endogenous methionine.

The root cause lies in the Methionyl-tRNA Synthetase (MetRS) . While MetRS is promiscuous enough to activate TFM, it kinetically prefers Methionine. To achieve high incorporation (>90%), you must manipulate the intracellular environment to force MetRS to accept TFM despite this kinetic discrimination.

Module 1: The Biological Mechanism

To troubleshoot effectively, you must understand the competition at the atomic level. TFM incorporation is not a simple swap; it is a race between two substrates for the MetRS active site.

Diagram 1: The Kinetic Competition

This diagram illustrates the competitive inhibition pathway. TFM acts as a substrate but faces kinetic resistance compared to Met.

MetRS_Competition Met Methionine (Met) (Endogenous/Media) MetRS MetRS Enzyme Met->MetRS Km ~ 20 uM TFM Trifluoromethionine (TFM) (Exogenous) TFM->MetRS Km ~ High (Competition) Complex_Met Met-AMP-Enzyme (High Affinity) MetRS->Complex_Met Fast Activation Complex_TFM TFM-AMP-Enzyme (Lower Affinity) MetRS->Complex_TFM Slow Activation tRNA tRNA(Met) Complex_Met->tRNA Charging Complex_TFM->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Delivery Protein_WT WT Protein (Unlabeled) Ribosome->Protein_WT If Met available Protein_TFM 19F-Labeled Protein (Target) Ribosome->Protein_TFM Only if Met depleted

Caption: Kinetic competition between Met and TFM at the MetRS active site. High incorporation requires near-zero Met levels to overcome the enzyme's preference for the natural substrate.

Module 2: Troubleshooting Workflow

Use this decision matrix to identify the specific failure point in your experiment.

SymptomProbable CauseCorrective Action
Low Incorporation (<50%) Residual MethionineAction: Increase the volume of the wash step during medium shift. Ensure host is a strict auxotroph (e.g., B834).
No Protein Expression TFM ToxicityAction: TFM inhibits cell division. Induce expression immediately after adding TFM. Do not incubate TFM for >15 mins before induction.
Protein Aggregation "Teflon" EffectAction: TFM is more hydrophobic and bulky than Met. Lower induction temp to 18°C or 25°C to slow folding rates.
Inconsistent Labeling Leaky AuxotrophyAction: Switch to a defined auxotroph strain like B834(DE3) or DL41(DE3). Avoid standard BL21(DE3) even with inhibitor protocols.

Module 3: Optimized Protocol (The Medium Shift)

The Selective Pressure Incorporation (SPI) method is the industry standard for TFM labeling. This protocol maximizes incorporation by depleting intracellular Met reserves before introducing TFM.

Diagram 2: The SPI Workflow

SPI_Workflow Step1 1. Biomass Generation Grow in Rich Media (LB/TB) + Met Target OD600: 0.8 - 1.0 Step2 2. Sedimentation Centrifuge (4000xg, 15 min) Discard Supernatant Step1->Step2 Step3 3. The Critical Wash Resuspend in 1x M9 Salts Centrifuge again to remove trace Met Step2->Step3 Remove Exogenous Met Step4 4. Starvation Phase Resuspend in Minimal Media (No Met) Incubate 30 min @ 37°C Depletes intracellular Met Step3->Step4 Remove Endogenous Met Step5 5. Pulse & Induction Add TFM (60 mg/L) + IPTG Induce for 4-12 hours Step4->Step5 Force TFM Usage

Caption: Step-by-step Selective Pressure Incorporation (SPI) workflow. The wash and starvation steps are critical check-points for high efficiency.

Detailed Methodology

Reagents:

  • Host: E. coli B834(DE3) (Met auxotroph).

  • M9 Minimal Media: Supplemented with glucose, vitamins, and all amino acids except Methionine.

  • TFM Stock: 50 mg/mL in water (filter sterilized).

Protocol:

  • Growth: Inoculate B834(DE3) in LB media. Grow at 37°C until OD600 reaches 0.8–0.9.

  • Harvest: Centrifuge cells at 4,000 × g for 15 minutes. Decant supernatant.

  • Wash (Critical): Resuspend the pellet gently in sterile M9 salts (no carbon/nitrogen source). Centrifuge again. Repeat this wash twice to remove all traces of LB broth.

  • Resuspension: Resuspend cells in pre-warmed M9 Minimal Media (containing 19 amino acids, minus Met).

  • Metabolic Starvation: Incubate at 37°C with shaking for 30 minutes. This forces the bacteria to consume intracellular free Methionine.

    • Note: Growth should stall (OD plateau).

  • Induction: Add Trifluoromethionine to a final concentration of 60 mg/L (approx. 0.5 mM) . Simultaneously add IPTG (1 mM).

  • Expression: Reduce temperature to 25°C and incubate for 6–8 hours.

    • Warning: Do not express overnight at 37°C; TFM toxicity causes cell lysis and proteolysis over long durations.

Module 4: Frequently Asked Questions (FAQs)

Q1: My protein yield drops by 90% when I use TFM. How do I fix this? A: This is due to TFM toxicity halting translation elongation.

  • Solution: Use the "Spiking" method. Add a trace amount of Methionine (2–5 mg/L) alongside the high concentration of TFM (60 mg/L). This allows just enough cell maintenance to support protein production while the massive excess of TFM ensures it is statistically incorporated at the majority of sites. Expect incorporation to drop slightly (from ~95% to ~85%), but yield will recover significantly.

Q2: Can I use wild-type E. coli (like BL21) instead of auxotrophs? A: Generally, no. Wild-type strains synthesize their own Methionine, which outcompetes TFM.

  • Exception: You can use the Met Biosynthesis Inhibition method. Add high concentrations of amino acids known to feedback-inhibit the Met pathway (Lysine, Threonine, Phenylalanine) and a huge excess of TFM (500 mg/L). However, results are often inconsistent compared to using B834 strains [1].

Q3: Why does my TFM-labeled protein precipitate during purification? A: TFM is more hydrophobic and occupies a larger volume than Methionine. If your Met residues are buried in the hydrophobic core, the TFM substitution can destabilize the fold (the "steric clash").

  • Solution: Add stabilizing agents (glycerol, L-Arginine) to your lysis and purification buffers. If the problem persists, consider mutating non-essential buried Methionines to Leucine or Isoleucine before labeling the surface-exposed Methionines.

Q4: Is there a way to get 100% incorporation without toxicity? A: Yes, but not in vivo. Recent advancements in Cell-Free Protein Synthesis (CFPS) allow for 100% incorporation because you control the exact composition of the reaction mix. In a cell-free system, you simply provide TFM and omit Met entirely. This bypasses cell toxicity issues completely [2].

References

  • Budisa, N., et al. (1995). High-level biosynthetic substitution of methionine in proteins by its analogs. European Journal of Biochemistry, 230(2), 788-796.

  • Miyake, K., et al. (2025). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Angewandte Chemie International Edition.

  • Bae, J. H., et al. (2003). Probing the sensitivity of the methionyl-tRNA synthetase editing domain to the non-canonical amino acid trifluoromethionine. Journal of Molecular Biology, 332(3), 729-740.

Sources

Technical Support Center: Managing Trifluoromethionine (TFM) Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Trifluoromethionine (TFM) Instability in Aqueous Solutions Audience: Researchers, Scientists, Drug Development Professionals Format: Interactive Technical Support Guide (Q&A)[1]

Core Directive & Technical Overview

Welcome to the Trifluoromethionine (TFM) Technical Support Hub. Trifluoromethionine (TFMet) is a fluorinated analog of methionine where the S-methyl group is replaced by a trifluoromethylthio group (–SCF₃).[1] While the electron-withdrawing nature of the –CF₃ group confers unique properties (enhanced lipophilicity, altered pKa), it introduces specific instability pathways distinct from canonical methionine.[1]

The Central Problem: Unlike Methionine, which primarily suffers from oxidation (sulfoxide formation), TFM’s primary instability mode in biological and basic aqueous environments is defluorination and


-elimination.  This releases toxic fluoride ions and volatile sulfur species, compromising both chemical integrity and cellular viability.[1]

Troubleshooting & FAQs

Module A: Stock Preparation & Chemical Stability

Q1: My TFM stock solution shows signs of degradation after 24 hours. What is the optimal pH for aqueous stability? A: The stability of the –SCF₃ moiety is heavily pH-dependent.

  • Diagnosis: TFM is susceptible to base-catalyzed

    
    - or 
    
    
    
    -elimination. At pH > 8.0, hydroxide ions can abstract the
    
    
    -proton (or promote hydrolysis of the C-S bond), leading to decomposition.[1]
  • Solution: Maintain stock solutions at pH 4.0 – 6.0 .

  • Protocol:

    • Dissolve solid TFM in 10 mM HCl or 50 mM Acetate Buffer (pH 5.0) .

    • Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage (>24h), as the neutral-to-basic pH accelerates slow hydrolysis.[1]

    • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: Does TFM oxidize like Methionine? Do I need to add reducing agents? A: TFM is more resistant to oxidation than Methionine, but not immune.[1]

  • Mechanism: The strong electron-withdrawing effect of the fluorine atoms reduces the nucleophilicity of the sulfur atom, making it less reactive toward Reactive Oxygen Species (ROS) compared to the S-methyl group of Methionine.

  • Recommendation: Reducing agents (DTT, TCEP) are generally not required for chemical stability and may actually interfere if they act as nucleophiles attacking the –SCF₃ group.[1]

  • Best Practice: Degas buffers with nitrogen/argon to prevent non-specific radical damage, but prioritize pH control over antioxidants.[1]

Q3: I see "fluoride release" mentioned in literature. How does this happen in my buffer? A: Spontaneous defluorination in sterile water is slow. Rapid fluoride release usually indicates contaminant catalysis or extreme pH .

  • Pathway: If the C-S bond cleaves (hydrolysis), it releases Trifluoromethanethiol (CF₃SH) .[1]

  • Critical Insight: CF₃SH is highly unstable in water. It rapidly decomposes into Thiocarbonyl Fluoride (S=CF₂) and HF, eventually hydrolyzing to Carbonyl Sulfide (OCS) and Fluoride ions (F⁻).[1]

  • Validation: Use a Fluoride-Selective Electrode (FSE) or

    
    F-NMR to check for free fluoride (signal at -119 ppm) vs. intact TFM (signal at -40 to -42 ppm).[1]
    
Module B: Biological & Enzymatic Instability

Q4: I am using TFM for metabolic labeling in E. coli, but the signal disappears rapidly. Why? A: This is likely due to enzymatic


-elimination , not chemical instability.[1]
  • The Culprit: The enzyme Methionine

    
    -lyase (MGL)  (present in many bacteria, including Pseudomonas and some E. coli strains under stress) recognizes TFM as a substrate.[1]
    
  • Reaction: MGL converts TFM

    
    
    
    
    
    -ketobutyrate + NH₃ + CF₃SH .
  • Consequence: The released CF₃SH decomposes to toxic F⁻, which may kill your culture or lead to signal loss.[1]

  • Troubleshooting:

    • Use MGL-deficient strains (e.g., auxotrophs strictly controlled for Met pathways).[1]

    • Add an MGL inhibitor if compatible (e.g., Propargylglycine, though this affects native Met metabolism).[1]

    • Limit incubation times to the minimum required for labeling.

Q5: Can I use TFM in mammalian cell culture (HEK293, CHO)? A: Generally, yes, as mammals lack the specific high-activity Methionine


-lyase found in bacteria.[1]
  • Warning: However, high concentrations of TFM can still be toxic due to misincorporation into proteins (altering protein folding/stability) or non-specific defluorination by hepatic enzymes.[1]

  • Dose Limit: Titrate TFM concentration. Start with 0.5 mM – 1.0 mM . Monitor cell viability using Trypan Blue or ATP assays.

Visualizing the Instability Pathway

The following diagram illustrates the degradation cascade of Trifluoromethionine. Note that the Trifluoromethanethiol (CF₃SH) intermediate is the critical "point of no return" leading to fluoride release.[1]

TFM_Degradation cluster_0 Aqueous Instability Cascade TFM Trifluoromethionine (Stable Solid) CF3SH Trifluoromethanethiol (CF3SH) [UNSTABLE] TFM->CF3SH gamma-elimination MGL Enzymatic Trigger (Met gamma-lyase) MGL->TFM Base Chemical Trigger (pH > 9) Base->TFM SCF2 Thiocarbonyl Fluoride (S=CF2) CF3SH->SCF2 - HF (Fast) Products Final Decomposition: Carbonyl Sulfide (OCS) + 3 x Fluoride (F-) SCF2->Products + H2O (Hydrolysis)

Caption: Figure 1. The enzymatic and chemical degradation pathway of Trifluoromethionine leading to fluoride release.

Comparative Data: TFM vs. Methionine

Use this table to adjust your experimental parameters when switching from Methionine to TFM.

FeatureL-Methionine (Met)Trifluoromethionine (TFM)Operational Impact
Oxidation Susceptibility High (forms Sulfoxide)Low (Electron-poor Sulfur)Less need for DTT/TCEP in TFM buffers.[1]
pH Stability Stable pH 2–9Unstable at pH > 8 Keep TFM buffers acidic/neutral (pH 5–7).
Hydrophobicity (LogP) -1.87 (Hydrophilic)+0.3 to +0.5 (Lipophilic)TFM may stick to plastics; use glass or low-bind plastics.[1]
Degradation Product Methionine SulfoxideFluoride (F⁻) + OCS Monitor F⁻ toxicity in sensitive assays.[1]
NMR Signature (

F)
N/A-40 ppm (approx) Excellent probe; disappearance indicates degradation.[1]

Standard Operating Procedure (SOP): Preparation of Stable TFM Stocks

Objective: Prepare a 100 mM Trifluoromethionine stock solution stable for >6 months.

Materials:

  • Trifluoromethionine powder (Store desiccated at 4°C).[1]

  • Solvent: 10 mM HCl (sterile filtered).

  • Vessel: Amber glass vial (to prevent light-induced radical formation, though rare).[1]

Protocol:

  • Weighing: Weigh the TFM powder quickly. The powder is generally not hygroscopic, but minimize exposure to humid air.[1]

  • Dissolution: Add 10 mM HCl to achieve a concentration of 100 mM. Vortex until fully dissolved.

    • Note: If 10 mM HCl is too acidic for your downstream application, use 50 mM Sodium Citrate pH 5.0.[1]

  • Filtration: Filter sterilize using a PVDF or PES membrane (0.22 µm). Avoid Nylon filters as they can bind hydrophobic fluorinated moieties.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

  • QC Check: Thaw one aliquot. Dilute to 1 mM in D₂O and run a

    
    F-NMR. Expect a clean singlet around -40 ppm. If a doublet/triplet appears at -120 ppm, free fluoride is present.[1]
    

References

  • Huston, T. et al. (2017).[1] Trifluoromethionine: A Novel Non-Natural Amino Acid for Methioninase-Induced Cytotoxicity. National Institutes of Health (NIH).[1] Available at: [Link]

  • Toulgoat, F. et al. (2023).[1] Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: Enhancing Local Hydrophobicity. Journal of Organic Chemistry. Available at: [Link][1]

  • Murphy, C.D. et al. (2021).[1] Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion.[2] Applied Microbiology and Biotechnology. Available at: [Link]

  • Giles, N.M. et al. (2003).[1] The reactive oxygen species scavenging properties of methionine and cysteine. Archives of Biochemistry and Biophysics. Available at: [Link]

Sources

Avoiding misincorporation during Trifluoromethionine labeling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Avoiding Misincorporation & Maximizing Efficiency in


F-Labeling
Lead Scientist:  [AI Senior Application Scientist]

The Core Directive: Understanding the Mechanism

Welcome to the technical guide for Trifluoromethionine (TFM) labeling. To troubleshoot effectively, you must understand the underlying kinetic competition. TFM is a structural analog of Methionine (Met), but the host machinery (Methionyl-tRNA synthetase, MetRS) prefers the native substrate.

The "Misincorporation" Paradox: In TFM labeling, "misincorporation" typically refers to the accidental incorporation of native Methionine (Met) instead of TFM. This occurs because MetRS has a significantly higher catalytic efficiency (


) for Met than for TFM. Even trace amounts of Met will outcompete TFM, leading to "isotopic dilution" and low labeling yields.
Kinetic Competition Visualized

The following diagram illustrates the critical bottleneck at the MetRS enzyme. Success depends on shifting the equilibrium by depleting Met and saturating with TFM.

MetRS_Competition Met Native Methionine (High Affinity) MetRS MetRS Enzyme (The Gatekeeper) Met->MetRS Fast Activation (k_cat/K_M high) TFM Trifluoromethionine (Low Affinity) TFM->MetRS Slow Activation (k_cat/K_M low) tRNA tRNA-Met MetRS->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Incorporation Ribosome->Met Proteolysis (Recycling)

Figure 1: Kinetic Competition at the MetRS Interface. Note that native Methionine (Red) is the preferred substrate. Successful labeling requires the complete removal of the Red pathway to force the Blue pathway.

The Protocol: Self-Validating SPI System

To avoid misincorporation, we utilize the Selective Pressure Incorporation (SPI) method. This protocol is designed as a self-validating system: if the cells grow during the "Starvation" phase, the system has failed, and you must abort before induction.

Step-by-Step Methodology
PhaseStepTechnical DetailCritical Checkpoint
1. Biomass Generation GrowthGrow Met-auxotrophic E. coli (e.g., B834(DE3)) in M9 minimal media + 40 mg/L Met.OD

must reach 0.6–0.8 (mid-log). Do not overgrow.
2. Depletion WashCentrifuge (3000g, 15 min). Resuspend pellet in Met-free M9. Repeat 2x.CRITICAL: Residual Met here causes misincorporation.
3. Starvation Metabolic ShiftIncubate in Met-free M9 for 30 mins at 37°C.Validation: OD

should stall. If OD increases >10%, residual Met is present.
4. Inhibition Synthesis BlockAdd 100 mg/L Rifampicin (optional, if using T7 system) to block host polymerase.Reduces background host protein production.
5. The Pulse TFM AdditionAdd TFM (60–100 mg/L) to the culture.High concentration forces MetRS acceptance.
6. Induction ExpressionAdd IPTG (1 mM). Induce for 3–4 hours maximum.TFM is toxic; long induction leads to proteolysis and Met recycling.
Workflow Logic Diagram

SPI_Protocol Start Start: Met Auxotroph (B834) Growth Growth in Met-Rich M9 (Target OD 0.7) Start->Growth Wash Double Wash (Remove Extracellular Met) Growth->Wash Starve Starvation (30 min) (Deplete Intracellular Met) Wash->Starve Check Did OD Increase? Starve->Check Abort ABORT: Residual Met Detected Check->Abort Yes (>10%) AddTFM Add TFM (60mg/L) + IPTG Check->AddTFM No (Stable OD) Harvest Harvest after 4 hrs AddTFM->Harvest

Figure 2: The SPI Workflow Decision Tree. The "Starvation" step is the primary quality control gate.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My Mass Spec shows 30% native Methionine incorporation."

Diagnosis: Incomplete Depletion (Leaky Auxotrophy). Mechanism: Even if you wash the cells, E. coli constantly recycles amino acids via proteolysis. If TFM uptake is slow, the cell will scavenge Met from degraded host proteins and load it onto tRNA-Met. Solution:

  • Increase TFM Concentration: Push the ratio. Use 80–100 mg/L TFM.

  • Inhibit Proteolysis: Add a protease inhibitor cocktail during the starvation phase.

  • Shorten Induction: Harvest after 3 hours. TFM toxicity triggers stress responses that increase proteolysis.

Issue 2: "Protein yield is drastically lower than my native prep."

Diagnosis: TFM Toxicity / Translational Stalling. Mechanism: TFM is activated more slowly by MetRS. This causes ribosomal stalling at AUG codons. Furthermore, TFM-labeled proteins may fold slower due to the "fluorine effect" (hydrophobicity changes), triggering chaperone degradation. Solution:

  • Lower Temperature: Induce at 25°C or 18°C. This slows translation, allowing MetRS to keep up with TFM charging.

  • Codon Optimization: If your protein has many Methionines, especially near the N-terminus, the cumulative stalling can abort translation.

Issue 3: "I see 'scrambling' or labeling at non-Met sites."

Diagnosis: Metabolic Cross-talk (Rare for TFM). Mechanism: Unlike some other analogs, TFM is fairly specific. However, if the cell is severely stressed, fidelity drops. Solution: Ensure you are using a strict auxotroph (e.g., metE or metA deletion strains like B834). Do not use chemical inhibition of Met biosynthesis (e.g., glyphosate) for TFM, as it is less reliable than genetic auxotrophy.

Quantitative Reference Data

Use these parameters to validate your experimental setup.

ParameterStandard ValueLimit/ThresholdNotes
Induction OD

0.70.5 – 0.9Too low = low yield; Too high = metabolic waste buildup.
Starvation Time 30 minMax 45 min>45 min induces stringent response (ribosome hibernation).
TFM Concentration 60 mg/LMin 40 mg/LBelow 40 mg/L, Met recycling outcompetes TFM.
Induction Temp 30°C18°C – 37°CLower temps improve solubility of fluorinated proteins.
Expected Yield 40-60% of WTN/ATFM labeling always reduces yield due to toxicity.

References

  • Budisa, N. (2004). Prolegomena to Future Experimental Efforts on Genetic Code Engineering by Expanding Its Amino Acid Repertoire. Angewandte Chemie International Edition. Link

    • Foundational text on the "Selective Pressure Incorpor
  • Crowley, P. B., et al. (2012). Fluorine-Protein Interactions in Structural Biology. Accounts of Chemical Research. Link

    • Details the structural effects of Fluorine substitution (hydrophobicity/stability).
  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification.[1] Link

    • Source for T7 expression system kinetics and media composition standards.
  • Evanics, F., et al. (2003). High-level expression of selectively 19F-labeled proteins in E. coli. Journal of Biomolecular NMR. Link

    • Specific protocols for maximizing labeling efficiency and avoiding isotopic dilution.

Sources

Technical Support Center: Purification of Highly Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-HYD-001

Introduction: The Hydrophobic Trap

Purifying highly hydrophobic peptides (e.g., amyloid-beta, transmembrane sequences, or long synthetic peptides protected with Fmoc/Boc) is widely considered the "final boss" of chromatography. The challenge is rarely the chromatography itself; it is the competition between aggregation and adsorption.

Hydrophobic peptides are thermodynamically driven to self-associate (aggregate) in aqueous buffers to minimize the exposure of their hydrophobic residues to water. If they aggregate before hitting the column, they precipitate. If they aggregate on the column, they cause fouling and ghost peaks.

This guide treats your purification not as a recipe, but as a system of solubility management.

Part 1: Solubilization Strategies (The Root Cause)

User Question: "My peptide is a white solid that refuses to dissolve in water or acetonitrile. If I sonicate it, it turns into a gel. How do I get this into solution for HPLC?"

Scientist’s Diagnosis: You are likely dealing with beta-sheet formation. Sonicating a hydrophobic peptide in water often adds energy that accelerates aggregation (gelation), acting like a catalyst for fibril formation. You need to disrupt inter-molecular hydrogen bonding before you attempt to interact with the stationary phase.

The "Disaggregation" Protocol

Do not attempt to dissolve directly in the mobile phase. Use a "Solvent Swap" strategy.

  • The HFIP Reset (Gold Standard):

    • Dissolve the crude peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Mechanism:[1][2] HFIP is a potent hydrogen-bond disrupter that breaks down beta-sheets and alpha-helices, monomerizing the peptide.

    • Action: Vortex until clear. If needed, sonicate briefly in HFIP only.

    • Evaporation: Dry the HFIP completely (SpeedVac or nitrogen stream) to form a thin film. This film is now "reset" and amorphous.

  • The Reconstitution:

    • Redissolve the film in a minimal volume of DMSO (Dimethyl Sulfoxide) or 6M Guanidine-HCl .

    • Note: DMSO is preferred for RPC because it elutes early; Guanidine requires desalting.

  • The Dilution (Critical Step):

    • Dilute the DMSO stock with your Starting Mobile Phase (MP A) immediately before injection.

    • Target: Final DMSO concentration < 10-20% if possible.

    • Warning: If the peptide precipitates upon dilution, you have reached the "Critical Aggregation Concentration" (CAC). You must inject at a higher organic concentration or use a solubilizing column temperature (see Part 2).

Visual Logic: Solubilization Decision Tree

solubilization_logic Start Peptide Sample Check_Seq Check Sequence (Hydrophobic Residues > 50%?) Start->Check_Seq Is_Acidic Isoelectric Point < 5? Check_Seq->Is_Acidic Yes Ammonia Dissolve in 0.1% NH4OH (pH > pI) Is_Acidic->Ammonia Yes HFIP_Route The HFIP Reset Dissolve in 100% HFIP -> Evaporate Is_Acidic->HFIP_Route No (Neutral/Basic) Test_Dilution Dilute 1:10 with Mobile Phase A Ammonia->Test_Dilution Reconstitute Reconstitute Film in 100% DMSO HFIP_Route->Reconstitute Reconstitute->Test_Dilution Clear Solution Clear? Proceed to Injection Test_Dilution->Clear Yes Cloudy Precipitation? Add 10-20% TFE or Inject High Organic Test_Dilution->Cloudy No

Caption: Decision matrix for solubilizing difficult peptides prior to HPLC injection.

Part 2: Chromatography & Method Development

User Question: "I'm using a standard C18 column. The peak is very broad/tailing, and I'm losing 50% of my mass. Is the peptide sticking to the column?"

Scientist’s Diagnosis: Yes. Standard C18 columns often have pore sizes of 100Å. Hydrophobic peptides can form supramolecular structures larger than 100Å, leading to exclusion or entrapment. Furthermore, the hydrophobic interaction with C18 might be too strong, requiring such high organic solvent to elute that the peptide precipitates inside the column pores.

The Hardware Setup
ComponentRecommendationMechanism/Reasoning
Stationary Phase C4 or C8 Shorter alkyl chains reduce the hydrophobic interaction energy, allowing elution at lower organic concentrations where the peptide is more soluble.[2]
Pore Size 300Å (Wide Pore) Crucial. Allows full access to the surface area for large/aggregated peptides without steric hindrance.
Temperature 60°C - 80°C High temperature reduces mobile phase viscosity (better mass transfer) and disrupts hydrogen bonds, sharpening peaks significantly.
Mobile Phase A Water + 0.1% TFATFA acts as an ion-pairing agent, masking charges and increasing hydrophobicity to ensure retention.
Mobile Phase B ACN + 0.1% TFA + 1-10% IPA Isopropanol (IPA) is a stronger solvent than ACN for hydrophobic chains. Spiking MP B with IPA helps desorb "sticky" peptides.
The "Sandwich" Injection Technique

If your peptide precipitates when mixed with Mobile Phase A (Water), you cannot use a standard injection loop fill.

  • Protocol: Aspirate a small plug of MP A, then your sample (dissolved in DMSO/Formic Acid), then another plug of MP A.

  • Why: This minimizes the time the sample spends in a "mixing zone" where the solvent strength is too weak to hold it, but too strong to bind it, which causes precipitation in the injector needle.

Part 3: Troubleshooting Matrix

User Question: "I see a 'shark fin' peak shape, or my retention times are shifting. What is happening?"

Scientist’s Diagnosis: These are classic symptoms of on-column aggregation or column fouling.

SymptomProbable CauseCorrective Action
Ghost Peaks Carryover from previous run. The peptide did not elute in the gradient.[3]Run a "Sawtooth" wash: Rapid cycles of 5% to 100% B (with IPA) after the main run. Inject a blank DMSO shot to verify.
Broad / Tailing Peaks Secondary interactions (silanols) or Aggregation.1. Switch to a 300Å C4 column . 2. Increase column temperature to 65°C . 3. Add 10-20% Isopropanol to Mobile Phase B.
"Shark Fin" Peak Column Overload.The peptide is aggregating on the head of the column. Reduce injection volume (mass) or increase the initial organic concentration of the gradient (e.g., start at 20% B instead of 5%).
High Backpressure Precipitation in the frit.Stop immediately. Backflush the column (if permitted by manufacturer) with 100% IPA or HFIP/Water (50:50) to dissolve the blockage.
Low Recovery Irreversible adsorption.The peptide is binding too strongly. Switch to a Polymeric (PLRP-S) column which has no silanols and can withstand pH 12 (allowing basic elution).
Visual Logic: The Optimization Loop

optimization_loop Run1 Initial Run (C18, 25°C, ACN) Result Analyze Peak Run1->Result Broad Broad/Tailing? Result->Broad NoElute No Elution? Result->NoElute Success Sharp Peak High Recovery Result->Success Temp Increase Temp to 60°C Broad->Temp Temp->Run1 Retry Solvent Switch MP B to ACN/IPA (80:20) NoElute->Solvent Solvent->Run1 Retry

Caption: Iterative workflow for optimizing chromatographic conditions.

References

  • Simpson, R. J. (2003). Purification of Proteins and Peptides. Cold Spring Harbor Laboratory Press. (Standard reference for solubilization protocols including HFIP/DMSO usage).
  • Agilent Technologies. (2020). AdvanceBio Peptide Mapping Guide. Retrieved from [Link] (Authoritative source on 300Å pore size selection).

  • Stine, W. B., et al. (2011). "Preparing Synthetic Aβ in Different Aggregation States." Methods in Molecular Biology. Retrieved from [Link] (Definitive protocol for HFIP/DMSO solubilization of amyloid peptides).

  • Cytiva (formerly GE Healthcare). Reversed Phase Chromatography Principles and Methods. Retrieved from [Link] (Detailed mechanics of RPC for hydrophobic biomolecules).

Sources

Dealing with inhibitory effects of Trifluoromethionine on cell growth

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Trifluoromethionine

Welcome to the technical guide for Trifluoromethionine (TFM). As researchers, you are likely using TFM for one of two purposes: as a suicide substrate to selectively target pathogens expressing L-methionine


-lyase (MGL), or as a structural analogue  for protein engineering and metabolic probing.

Understanding the specific mechanism of inhibition is critical. TFM is not a generic toxin; its potency relies heavily on the enzymatic landscape of your target cell. In MGL-positive organisms (anaerobic bacteria, protozoa), it acts as a "Trojan horse," releasing volatile toxins. In MGL-negative systems (mammalian cells), it functions as a competitive antimetabolite. This guide addresses the nuances of controlling these effects.

Part 1: Mechanism of Action (The "Why")

To troubleshoot effectively, you must visualize the cellular fate of TFM. It enters the cell via methionine transporters but faces two divergent pathways depending on the organism's proteome.

Pathway A: The "Suicide" Route (MGL-Positive Cells)
  • Target: Anaerobic bacteria (Porphyromonas, Clostridium), Protozoa (Trichomonas, Entamoeba).

  • Mechanism: The enzyme L-methionine

    
    -lyase (MGL)  catalyzes the 
    
    
    
    -elimination of TFM.
  • Result: Production of

    
    -ketobutyrate, ammonia, and trifluoromethanethiol  (CF
    
    
    
    SH). The thiol is unstable and spontaneously decomposes into thiocarbonyl fluoride (CSF
    
    
    ), a highly reactive cross-linking agent that destroys cellular machinery.
Pathway B: The "Misincorporation" Route (MGL-Negative Cells)
  • Target: Mammalian cells, MGL-negative bacteria.

  • Mechanism: TFM competes with Methionine for activation by Methionyl-tRNA Synthetase (MetRS) .

  • Result: TFM is charged onto tRNA

    
     and incorporated into nascent polypeptide chains. While less acutely toxic than Pathway A, accumulation of fluorinated proteins can lead to misfolding, stress responses, and eventual growth arrest at high concentrations.
    
Visualizing the Pathways

TFM_Mechanism TFM Trifluoromethionine (TFM) (Extracellular) TFM_Intra TFM (Intracellular) TFM->TFM_Intra Transport MGL L-Methionine gamma-lyase (MGL) TFM_Intra->MGL Pathway A (Anaerobes/Protozoa) MetRS Methionyl-tRNA Synthetase (MetRS) TFM_Intra->MetRS Pathway B (Mammalian/Aerobes) Met L-Methionine (Competitor) Met->TFM_Intra Competes CF3SH CF3SH (Trifluoromethanethiol) MGL->CF3SH Elimination TFM_tRNA TFM-tRNA MetRS->TFM_tRNA Charging CSF2 S=CF2 (Thiocarbonyl Fluoride) CF3SH->CSF2 Spontaneous Decomposition Toxicity_A Cell Death (Cross-linking) CSF2->Toxicity_A Alkylation Protein Fluorinated Protein (Misincorporation) TFM_tRNA->Protein Translation Toxicity_B Growth Arrest (Protein Stress) Protein->Toxicity_B Accumulation

Figure 1: Bifurcated mechanism of action for Trifluoromethionine. Pathway A represents the rapid, high-potency toxicity seen in MGL+ pathogens. Pathway B represents the slower, competitive inhibition seen in mammalian cells.

Part 2: Troubleshooting Guide

Ticket #001: "My target pathogens (MGL+) are not dying."

Diagnosis: The most common cause is Methionine Competition . TFM competes with natural Methionine for transport and enzymatic binding. If your culture media is rich in Methionine (e.g., LB broth, standard DMEM), the TFM effect will be masked.

Solution Protocol:

  • Switch to Defined Media: Use a minimal medium where Methionine concentration is strictly controlled.

  • Titrate Methionine: Perform a "Checkerboard Assay" (see Part 3) to find the permissive Methionine level that supports growth but allows TFM toxicity.

  • Check Anaerobic Conditions: MGL activity is often highest under strict anaerobic conditions for pathogens like T. vaginalis. Oxidation can reduce enzyme efficiency.

Ticket #002: "My mammalian control cells are showing unexpected toxicity."

Diagnosis: Misincorporation Toxicity or Off-Target Stress . Even without MGL, high concentrations of TFM (>1 mM) can force TFM into proteins, causing unfolding responses (UPR). Alternatively, if you are using a "prodrug" strategy with transfected MGL, the volatile toxin (CSF


) might be diffusing to neighboring control cells (bystander effect).

Solution Protocol:

  • Supplement Methionine: Add excess L-Methionine (10x molar excess relative to TFM) to the control wells. If toxicity persists, it is likely non-specific chemical toxicity rather than mechanism-based.

  • Isolate Wells: If testing MGL+ and MGL- cells on the same plate, separate them. The volatile nature of the breakdown product (CSF

    
    ) can kill neighboring cells via the gas phase. Use plate sealers or separate plates.
    
Ticket #003: "IC50 values are inconsistent between runs."

Diagnosis: Volatile Metabolite Loss or Prodrug Instability . The toxic species CSF


 is a gas. If your plate sealing is inconsistent, or if the TFM stock has degraded (hydrolysis), results will vary.

Solution Protocol:

  • Fresh Stock Preparation: TFM is relatively stable, but once metabolized, the product is not. Ensure TFM is dissolved in sterile water or PBS and stored at -20°C. Avoid repeated freeze-thaws.

  • Seal Your Plates: When working with MGL+ organisms, use gas-impermeable plate seals to retain the volatile toxic metabolites within the well, enhancing potency and reproducibility.

Part 3: Experimental Protocols

Protocol A: The Methionine Competition Assay

Purpose: To confirm that growth inhibition is specifically due to TFM acting as a Methionine analogue/substrate.

Materials:

  • Target Cells (e.g., E. coli MGL+ strain or HCT-116 cancer cells).[1]

  • Base Media: Methionine-free defined medium.

  • TFM Stock: 100 mM in PBS.

  • L-Methionine Stock: 100 mM in PBS.

Workflow:

  • Prepare Media Matrix: Create 4 conditions in a 96-well plate.

    • A: No Met, No TFM (Negative Growth Control).

    • B: 10 µM Met, No TFM (Positive Growth Control).

    • C: 10 µM Met + 100 µM TFM (Test Condition).

    • D: 1 mM Met + 100 µM TFM (Rescue Condition).

  • Inoculate: Add cells (

    
     cells/mL).
    
  • Incubate: 24-48 hours (anaerobic if necessary).

  • Readout: Measure OD600 (bacteria) or Cell Viability (mammalian, e.g., MTT/CellTiter-Glo).

Interpretation:

  • If Condition C shows inhibition and Condition D shows growth comparable to B , the mechanism is Methionine-competitive (Specific).

  • If Condition D remains inhibited, the toxicity is Non-specific or the TFM concentration is too high (overwhelming the transport system).

Protocol B: Determining Selectivity (Co-Culture Model)

Purpose: To demonstrate TFM's ability to kill pathogens while sparing host cells.

StepActionTechnical Note
1 Seed Host Cells Seed Mammalian fibroblasts (MGL-) in 6-well plates. Allow adherence (24h).
2 Infect Add MGL+ pathogen (e.g., T. vaginalis) at MOI 1:1.
3 Treat Add TFM (range 0.1 – 100 µM) to defined media containing physiological Met (20 µM).
4 Incubate 24 hours.[2]
5 Harvest & Count Wash away non-adherent parasites. Count host cells (Trypan Blue) and parasites (Hemocytometer).
6 Calculate SI Selectivity Index =

.

Expected Data:

  • MGL+ Pathogen IC50: < 10 µM (High sensitivity due to suicide pathway).

  • Host Cell IC50: > 1000 µM (Low sensitivity due to lack of MGL).

Part 4: Data Reference & FAQ

Comparative Sensitivity Table

Typical inhibitory concentrations observed in defined media.

Organism TypeExample SpeciesMGL StatusPrimary MechanismTypical IC50 (TFM)
Protozoan Parasite Trichomonas vaginalisPositive Suicide Cleavage (CSF

)
0.5 - 2.0 µM
Anaerobic Bacteria Porphyromonas gingivalisPositive Suicide Cleavage (CSF

)
1.0 - 5.0 µM
Aerobic Bacteria Escherichia coli (WT)Negative Misincorporation> 500 µM
Mammalian Cell HCT-116 / CHONegative Misincorporation> 2000 µM
Frequently Asked Questions

Q: Can I use TFM to select for Methionine auxotrophs? A: Yes. In E. coli or yeast, TFM is toxic to cells that can transport it. Mutants defective in Methionine transport (metP) or regulation will survive TFM treatment. This is a classic negative selection screen.

Q: Why does the media turn yellow/orange? A: This is likely not TFM itself. If you are using MGL assays with DTNB (Ellman's reagent) to measure thiol release, the yellow color indicates the breakdown of TFM into thiols. In cell culture, color change usually indicates pH shifts due to cell death (acidification) or ammonia production from the lyase reaction.

Q: Is TFM stable in solution? A: TFM (the amino acid) is stable. However, the metabolite trifluoromethanethiol is highly volatile and reactive. Do not expect to detect the metabolite in the supernatant after long incubations; look for the downstream effects (cell death) or use


F-NMR to track the fluoride signal shift.

References

  • Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a prodrug designed against methionine γ-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743–1745.

  • Sato, D., & Nozaki, T. (2009). Methionine γ-lyase: the unique reaction mechanism, physiological roles, and therapeutic applications against infectious diseases and cancers. IUBMB Life, 61(11), 1019–1028.

  • Yoshimura, M., et al. (2002). L-Methionine-γ-lyase, as a target to inhibit malodorous bacterial growth by trifluoromethionine.

  • Houston, M. E., et al. (1983). Conversion of trifluoromethionine to a cross-linking agent by γ-cystathionase. Biochemical Pharmacology, 32(6), 947-950.

Sources

Technical Support Center: Mass Spectrometry Analysis of Trifluoromethionine (TFM) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethionine (TFM), or S-(trifluoromethyl)-L-homocysteine, is a fluorinated analog of Methionine (Met) widely used in 19F-NMR structural studies and to enhance the metabolic stability of peptide therapeutics.[1]

However, TFM introduces unique challenges in Mass Spectrometry (MS) workflows, primarily due to its distinct mass shift, altered hydrophobicity, and ionization behavior. This guide addresses the most frequent technical hurdles encountered during the analysis of TFM-incorporated peptides.

Part 1: The "Input" Phase – Sample Preparation & Chromatography

Q: My TFM peptide is not eluting where predicted. How does TFM affect retention time compared to wild-type Methionine?

A: You should expect a retention time shift , typically towards later elution, but this is sequence-dependent.

The Mechanism: The trifluoromethyl group (–CF3) is significantly more hydrophobic than the methyl group (–CH3) found in native Methionine. In Reverse-Phase Chromatography (RP-HPLC/UPLC), this increases the interaction with the C18 stationary phase, causing TFM-containing peptides to elute after their wild-type counterparts.

Troubleshooting Protocol:

  • Run a Mixed Standard: Spike your TFM peptide sample with the wild-type (Met) peptide.

  • Observe the Shift: Look for a doublet where the heavier peak (TFM) elutes 1–3% solvent concentration later than the lighter peak (Met).

  • Check for "Fluorous Effect": If you are using a fluorinated column (e.g., PFP), the retention behavior may invert or become exaggerated due to specific fluorous-fluorous interactions.

Q: I see low signal intensity for my TFM peptide. Is the ionization suppressed?

A: Yes, mild ionization suppression is common due to the electronegativity of fluorine.

The Mechanism: The –CF3 group is highly electron-withdrawing. This reduces the proton affinity of the sulfur atom and the overall peptide backbone slightly, potentially lowering the ionization efficiency in Electrospray Ionization (ESI) compared to the native Met peptide.

Optimization Steps:

  • Solvent Doping: Add 2-5% DMSO to the mobile phase to boost ionization efficiency (the "supercharging" effect).

  • Nano-Flow: If available, switch to nano-ESI, which is more tolerant of lower ionization efficiencies.

Part 2: The "Measurement" Phase – Mass Shifts & Identification

Q: What is the exact mass shift I should set in my search engine?

A: You must look for a mass shift of +53.9717 Da per Methionine residue.

The Calculation: Standard Methionine (Met) has a side chain ending in –S–CH3. Trifluoromethionine (TFM) ends in –S–CF3.

  • Remove: 3 Hydrogen atoms (

    
     Da)
    
  • Add: 3 Fluorine atoms (

    
     Da)
    
  • Delta Mass:

    
     Da.
    

Data Summary Table: Met vs. TFM

FeatureMethionine (Met)Trifluoromethionine (TFM)Delta (Change)
Formula (Residue) C5H9NOSC5H6F3NOSH-3F+3
Monoisotopic Mass 131.0405 Da185.0122 Da+53.9717 Da
Oxidation (+O) +15.9949 Da (Common)Resistant (Diagnostic)N/A
Q: I am detecting a peak at +16 Da on my TFM peptide. Is this TFM-Sulfoxide?

A: Highly unlikely. This is a critical diagnostic indicator.

The Mechanism: In native Methionine, the sulfur atom is nucleophilic and easily oxidizes to Methionine Sulfoxide (+16 Da) during sample prep or electrospray. However, in TFM, the strong electron-withdrawing nature of the –CF3 group pulls electron density away from the sulfur, rendering it resistant to oxidation .

The "Oxidation Stress Test" (Validation Protocol): If you are unsure if your peptide incorporated TFM or if it is just a modified Met, perform this test:

  • Incubate an aliquot of your sample with 0.1% Hydrogen Peroxide (H2O2) for 15 minutes.

  • Run LC-MS.[2][3]

  • Result A: If the peak shifts by +16 Da, it is Wild-Type Methionine (failed incorporation).

  • Result B: If the peak mass remains unchanged, it is Trifluoromethionine .

Part 3: Visual Troubleshooting Workflows

Workflow 1: TFM Incorporation Verification Logic

Caption: Logical decision tree for validating Trifluoromethionine incorporation using mass spectrometry and chemical probing.

TFM_Validation Start Start: Synthesized/Expressed TFM Peptide LCMS Run LC-MS (Full Scan) Start->LCMS MassCheck Check Mass Shift (Expected: Met + 53.97 Da) LCMS->MassCheck MatchYes Mass Matches TFM MassCheck->MatchYes Yes MatchNo Mass Matches WT Met MassCheck->MatchNo No OxidationTest Perform 'Oxidation Stress Test' (Add 0.1% H2O2) MatchYes->OxidationTest Confirm Identity ConclusionFail FAIL: Sample is Wild-Type Met MatchNo->ConclusionFail ResultOx Mass Shifts +16 Da OxidationTest->ResultOx ResultStable Mass Unchanged OxidationTest->ResultStable ResultOx->ConclusionFail False Positive (Met present) ConclusionPass PASS: Validated TFM Incorporation ResultStable->ConclusionPass Chemical Resistance Confirmed

Part 4: Fragmentation & Sequencing[4]

Q: How does TFM affect MS/MS fragmentation? Can I sequence it?

A: Yes, TFM peptides sequence well, but you must account for the mass shift in the y-ion or b-ion series containing the modification.

Fragmentation Dynamics:

  • Stability: The C–F bond is extremely strong (~485 kJ/mol). Unlike phosphorylated peptides which often lose the phosphate group, TFM residues typically do not lose HF or CF3 during standard Collision Induced Dissociation (CID) or HCD.

  • Pattern: You will see a standard backbone fragmentation ladder.

    • Ions excluding the TFM residue: Match WT mass.

    • Ions including the TFM residue: Match WT mass + 53.97 Da.

Self-Validating Check: Look for the "Gap".[4] In the MS/MS spectrum, the mass difference between the peaks flanking the TFM residue should be 185.01 Da (the mass of the TFM residue), rather than 131.04 Da (Met).

References

  • Duewel, H., Daub, E., Robinson, V., & Honek, J. F. (1997). Incorporation of trifluoromethionine into a phage lysozyme: Implications and a new marker for use in protein 19F NMR. Biochemistry, 36(11), 3404–3416.

  • Ghaemmaghami, S., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[2] Journal of the American Society for Mass Spectrometry, 35, 433–440.[2]

  • Liu, Y., et al. (2024). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. ChemBioChem.

Sources

Technical Support Center: Trifluoromethionine (Tfm) Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Solubility & Incorporation Efficiency of Tfm-Labeled Proteins Ticket ID: TFM-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Core Mechanism: Why is my Tfm-protein aggregating?

Before troubleshooting, you must understand the molecular causality. You are replacing Methionine (Met) with Trifluoromethionine (Tfm). While they are isosteric analogs, they are not bio-identical in behavior.

  • The Hydrophobic Collapse: The trifluoromethyl group (-CF₃) is significantly more hydrophobic than the methyl group (-CH₃) of native Met. If your target protein has Met residues buried in its hydrophobic core, substituting them with Tfm increases the internal hydrophobicity. While this can sometimes increase thermal stability, it often leads to a "hydrophobic collapse" during folding, where the core aggregates before the tertiary structure is fully formed.

  • Steric Hindrance: The -CF₃ group has a van der Waals volume of approximately 42.6 ų , compared to 23.9 ų for -CH₃. This ~78% increase in volume can cause steric clashes in tightly packed cores, forcing the protein into a misfolded, insoluble state (Inclusion Bodies).

Standard Operating Procedure: The SPI Method

Specific Pressure Incorporation (SPI) is the industry standard for Tfm labeling using E. coli Met-auxotrophs. Follow this protocol to minimize aggregation during the uptake phase.

Phase 1: Biomass Generation
  • Strain Selection: Use a Met-auxotroph (e.g., E. coli B834(DE3) or DL41).

  • Growth: Inoculate in standard LB media (rich in Met) to generate biomass. Grow to OD₆₀₀ = 0.6–0.8 .

    • Technical Note: Do not induce yet. You need healthy cells before the metabolic switch.

Phase 2: The Metabolic Switch (Critical Step)
  • Pelleting: Centrifuge cells (4,000 x g, 10 min) and discard LB supernatant.

  • Wash: Resuspend pellets in M9 Minimal Media (No Met). Centrifuge again.

    • Why? To remove all traces of extracellular Met.

  • Depletion: Resuspend in M9 Minimal Media supplemented with all amino acids except Met. Incubate at 37°C for 30 minutes.

    • Why? To force the cells to consume intracellular Met reserves.

Phase 3: Induction & Incorporation
  • Tfm Addition: Add Trifluoromethionine to a final concentration of 0.5 mM (approx. 60–100 mg/L) .

    • Inhibition: Optionally add Rifampicin (10 µg/mL) if using a T7 promoter system. This blocks E. coli RNA polymerase, dedicating resources solely to your T7-driven plasmid.

  • Induction: Add IPTG (0.5–1.0 mM).

  • Expression: CRITICAL MODIFICATION FOR SOLUBILITY:

    • Reduce temperature to 18–25°C .

    • Extend expression time to 12–16 hours .

    • Reasoning: Slower translation rates allow the bulky Tfm residues to settle into the hydrophobic core without triggering immediate aggregation.

Visualization: The SPI Workflow

SPI_Workflow Inoculation Inoculation (LB Media + Met) LogPhase Log Phase (OD600 = 0.7) Inoculation->LogPhase Growth Wash Wash Step (Remove Extracellular Met) LogPhase->Wash Centrifuge Depletion Met Depletion (30 min in M9 -Met) Wash->Depletion Resuspend Tfm_Add Add Tfm (0.5 mM) Depletion->Tfm_Add Met Exhausted Induction Induction (IPTG + 20°C) Tfm_Add->Induction Substrate Ready Harvest Harvest (Tfm-Protein) Induction->Harvest 16h Expression

Figure 1: The Specific Pressure Incorporation (SPI) workflow for labeling proteins with Trifluoromethionine.

Troubleshooting Guide: Aggregation & Solubility

If your protein is still insoluble despite using the SPI method, use this decision matrix.

Scenario A: "I have high yield, but it's all in Inclusion Bodies (IBs)."

Diagnosis: The Tfm-induced hydrophobicity caused rapid aggregation. Corrective Actions:

  • Co-expression of Chaperones: Transform your auxotroph with plasmids encoding GroEL/ES or DnaK/DnaJ. These chaperones assist in folding "difficult" hydrophobic cores.

  • The "Mild Solubilization" Protocol:

    • Do not immediately jump to 8M Urea.

    • Try: 30% Trifluoroethanol (TFE) + 2M Urea.

    • Mechanism:[1][2][3][4][5][6][7] TFE promotes secondary structure (alpha-helices) even in unfolded states, preventing the protein from tangling into irreversible aggregates while the low concentration urea loosens the IBs.

Scenario B: "I have low yield and low incorporation."

Diagnosis: The cells entered stasis or death before expressing the protein, or Met was not fully depleted. Corrective Actions:

  • Check Met Leakage: Ensure your wash steps are rigorous. Any residual Met will be incorporated preferentially over Tfm (Met is the natural substrate).

  • Boost Tfm Concentration: Increase Tfm to 1.0 mM.

  • Toxicity Check: Tfm can be toxic. If cells die immediately upon addition, try a "spiking" method: Add 10% Met / 90% Tfm ratio. You will get a heterogeneous population, but higher soluble yields.

Visualization: Solubility Decision Tree

Solubility_Tree Start Protein Status? Soluble Soluble Fraction Start->Soluble Clear Lysate Insoluble Inclusion Bodies Start->Insoluble Pellet Refold Refolding Strategy Insoluble->Refold Post-Purification Optimize Expression Optimization Insoluble->Optimize Pre-Purification Mild Mild Solubilization (30% TFE + 2M Urea) Refold->Mild Preserve 2° Structure Harsh Full Denaturation (6M GuHCl) Refold->Harsh Total Unfolding Temp Lower Temp (16°C) Optimize->Temp Slow Kinetics Chaperone Add GroEL/ES Optimize->Chaperone Assist Folding

Figure 2: Decision matrix for handling Tfm-induced insolubility.

Frequently Asked Questions (FAQ)

Q: Does Tfm incorporation affect the oxidation stability of my protein? A: Yes, positively. The sulfur atom in native Methionine is prone to oxidation (forming Met-sulfoxide), which often causes degradation over time.[8] The electron-withdrawing effect of the -CF₃ group in Trifluoromethionine makes the sulfur atom highly resistant to oxidation. If your protein is oxidation-sensitive, Tfm labeling actually enhances chemical stability.

Q: Can I use Cell-Free Protein Synthesis (CFPS) instead of E. coli? A: Absolutely. CFPS is often superior for Tfm labeling because it eliminates cellular toxicity issues and allows for 100% substitution efficiency (since you control the amino acid pool completely). However, it is significantly more expensive and scales poorly compared to bacterial fermentation.

Q: My 19F NMR signal is broad. Does this mean aggregation? A: Likely, yes. Broad NMR signals usually indicate intermediate exchange or high-molecular-weight aggregates (tumbling slowly). If you see this, perform Size Exclusion Chromatography (SEC) to verify the oligomeric state. If the protein is oligomerizing due to surface-exposed Tfm residues, try adding L-Arginine (0.5 M) to your NMR buffer to suppress aggregation.

Summary of Key Data
ParameterMethionine (Met)Trifluoromethionine (Tfm)Impact on Protocol
Side Chain Volume ~105 ų~135 ųRequires slower folding (low temp).
Hydrophobicity HighVery High (Fluorine effect)Increases aggregation risk; may require detergents/chaperones.
Oxidation Potential High (Sulfoxide risk)NegligibleIncreases chemical stability of the final protein.
Incorporation Method NativeAuxotrophic Pressure (SPI)Requires Met-depletion step.
References
  • Budisa, N., et al. (1995). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis of proteins." European Journal of Biochemistry. Link(Foundational method for Met analogs).

  • Duewel, H., et al. (1997). "Incorporation of trifluoromethionine into a phage lysozyme: implications and applications." Biochemistry. Link(Demonstrates Tfm stability and folding effects).

  • Mao, H., et al. (2004). "A method for the specific incorporation of 19F-labels into proteins for NMR studies." Journal of the American Chemical Society. Link(Primary source for NMR applications).

  • Singh, A., et al. (2016). "Recovery of bioactive protein from bacterial inclusion bodies using trifluoroethanol as solubilization agent." Microbial Cell Factories. Link(Source for the TFE solubilization protocol).

  • Vaughan, M. D., et al. (1999). "Investigation of bio-isosteric effects of trifluoromethionine on protein structure and function." Journal of the American Chemical Society. Link(Detailed analysis of steric/hydrophobic differences).

Sources

Technical Support Center: Refinement of Trifluoromethionine Chemical Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethionine (TFM). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of TFM synthesis, troubleshoot common issues, and optimize their experimental outcomes. As a non-natural amino acid, the synthesis of TFM presents unique challenges. This resource provides in-depth, field-proven insights to ensure your success.

I. Foundational Knowledge: The "Why" Behind the Synthesis

Trifluoromethionine is a valuable tool in chemical biology and drug discovery. The incorporation of the trifluoromethyl group offers several advantages, including increased metabolic stability and unique spectroscopic properties for protein structure analysis via ¹⁹F NMR.[1] The most common synthetic route involves the trifluoromethylation of a homocysteine derivative, a process that, while effective, requires careful control of reaction conditions to avoid side products and maximize yield.

II. Troubleshooting Guide: From Common Problems to Effective Solutions

This section addresses specific issues you may encounter during the synthesis of trifluoromethionine, presented in a question-and-answer format.

A. Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in trifluoromethionine synthesis can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Let's break down the common culprits:

  • 1. Purity and Stability of Starting Materials: The stability of your N-acetyl-DL-homocysteine thiolactone is crucial. This starting material can degrade over time, especially if not stored properly.[2][3]

    • Recommendation: Always use freshly opened or properly stored N-acetyl-DL-homocysteine thiolactone. Consider running a quick purity check (e.g., melting point or NMR) if you suspect degradation. Ensure your trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I), is of high purity.[4]

  • 2. Inefficient Thiolactone Ring Opening: The first step of the reaction is the base-mediated opening of the thiolactone ring to generate the thiolate anion. If this step is incomplete, the subsequent trifluoromethylation will be inefficient.

    • Recommendation: Ensure you are using a sufficiently strong, non-nucleophilic base and that the reaction is carried out under anhydrous conditions to prevent quenching of the base and the thiolate. The choice of solvent is also critical; polar aprotic solvents are generally preferred.

  • 3. Issues with the Trifluoromethylating Agent: Trifluoromethyl iodide is a gas at room temperature and requires careful handling. Other trifluoromethylating agents have their own specific requirements.[5][6]

    • Recommendation: If using CF₃I, ensure it is properly condensed into the reaction mixture at low temperature. For other reagents, such as Ruppert-Prakash reagent (TMSCF₃), ensure it is handled under inert atmosphere and that the fluoride source for activation (e.g., TBAF) is added slowly.[7]

  • 4. Reaction Temperature and Time: Trifluoromethylation reactions are often sensitive to temperature.[8]

    • Recommendation: Carefully control the reaction temperature. For reactions involving CF₃I, maintaining a low temperature is critical to prevent its evaporation. For other methods, optimization of temperature and reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

B. Presence of Impurities and Side Products

Question: My final product is impure. What are the common side reactions and how can I minimize them?

Answer: The presence of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • 1. Dimerization of the Homocysteine Derivative: The generated thiolate is a potent nucleophile and can react with another molecule of the starting material or an intermediate, leading to disulfide bond formation.

    • Recommendation: Add the trifluoromethylating agent slowly to the generated thiolate to ensure it reacts preferentially with the intended electrophile. Maintaining a dilute reaction concentration can also disfavor bimolecular side reactions.

  • 2. Over-alkylation or Reaction at the Amine: While the sulfur is the most nucleophilic site, reaction at the nitrogen of the amino acid is a possibility, especially if the amine is not properly protected.

    • Recommendation: Ensure the amine group of the homocysteine derivative is protected (e.g., as an N-acetyl group) to prevent its participation in the reaction.

  • 3. Hydrolysis of the Thiolactone: If there is moisture in your reaction, the thiolactone can hydrolyze, leading to the corresponding carboxylic acid and thiol, which can complicate the reaction and purification.[9]

    • Recommendation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

The following diagram illustrates the desired reaction pathway versus a common side reaction:

Trifluoromethionine_Synthesis cluster_caption Desired reaction vs. side reaction. A N-Acetyl-DL- homocysteine thiolactone B Thiolate anion A->B Base D N-Acetyl-S-trifluoromethyl- homocysteine (Desired Product) B->D + CF3I E Dimerization (Side Product) B->E Reacts with another thiolate C Trifluoromethylating agent (e.g., CF3I)

Caption: Desired reaction vs. side reaction.

C. Purification Challenges

Question: I'm having trouble purifying my trifluoromethionine. What are the best practices?

Answer: Purification can be tricky due to the properties of the product and potential impurities.

  • 1. Instability on Silica Gel: Some trifluoromethylated compounds can be unstable on silica gel, leading to degradation during column chromatography.[8]

    • Recommendation: If you observe degradation on silica, consider using a different stationary phase, such as alumina or a C18-functionalized silica for reverse-phase chromatography. Alternatively, purification by crystallization may be a better option.

  • 2. Co-elution of Impurities: Similar polarity of the desired product and side products can make chromatographic separation difficult.

    • Recommendation: Optimize your solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. If co-elution is a persistent issue, consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

  • 3. Removal of Trifluoroacetate (TFA) Salts: If TFA is used in the deprotection step, its removal can be challenging.[10]

    • Recommendation: Lyophilization from a dilute HCl solution can help to replace TFA with HCl. Ion-exchange chromatography is also an effective method for removing TFA.

III. Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating agent is the best to use?

A1: The choice of trifluoromethylating agent depends on several factors including scale, safety considerations, and available equipment. Trifluoromethyl iodide (CF₃I) is a common and relatively inexpensive choice, but it is a gas and requires careful handling.[4] Ruppert-Prakash reagent (TMSCF₃) is a liquid and easier to handle, but it is more expensive and requires a fluoride catalyst.[7] Other electrophilic trifluoromethylating agents are also available and may be suitable for specific applications.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The ¹⁹F NMR spectrum should show a characteristic singlet for the CF₃ group.[7][11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • Chromatography: HPLC or GC can be used to assess the purity of the final product.

Q3: My ¹⁹F NMR spectrum shows multiple peaks. What could be the cause?

A3: Multiple peaks in the ¹⁹F NMR spectrum could indicate the presence of impurities containing a trifluoromethyl group. It could also suggest that your compound exists as a mixture of diastereomers if a racemic starting material was used. If the product is intended for incorporation into a protein, multiple peaks could arise from different local environments of the TFM residue within the protein.[4]

Q4: Can I improve the yield of my reaction?

A4: Yield improvement often involves systematic optimization of reaction parameters.

  • Reaction Conditions: Experiment with different solvents, bases, and temperatures to find the optimal conditions for your specific substrate.

  • Stoichiometry: Vary the stoichiometry of the reagents. Sometimes, using a slight excess of the trifluoromethylating agent can drive the reaction to completion.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid the formation of degradation products from prolonged reaction times.

IV. Experimental Protocols

A. Synthesis of N-Acetyl-S-Trifluoromethyl-DL-Homocysteine

This protocol is a general guideline and may require optimization.

  • Preparation: To a solution of N-acetyl-DL-homocysteine thiolactone (1.0 eq) in anhydrous DMF under an argon atmosphere at -78 °C, add a solution of a suitable base (e.g., sodium hydride, 1.1 eq) dropwise.

  • Thiolate Formation: Stir the mixture at -78 °C for 30 minutes to allow for the complete formation of the thiolate anion.

  • Trifluoromethylation: Slowly bubble trifluoromethyl iodide (CF₃I) gas (1.5 eq) through the solution at -78 °C. Alternatively, add a solution of another trifluoromethylating agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

B. Deprotection to Trifluoromethionine
  • Hydrolysis: Treat the N-acetyl-S-trifluoromethyl-DL-homocysteine with an aqueous acid (e.g., 6 M HCl) and heat to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude trifluoromethionine hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.

V. Data Presentation

ParameterCondition ACondition BCondition C
Base NaHLiHMDSK₂CO₃
Solvent DMFTHFAcetonitrile
Temperature -78 °C to RT-78 °CRT
Yield (%) 756025

Table 1: Comparison of reaction conditions for the synthesis of N-Acetyl-S-Trifluoromethyl-DL-Homocysteine.

VI. Logical Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of trifluoromethionine.

TFM_Synthesis_Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep thiolate Generate Thiolate Anion (Base + Thiolactone) prep->thiolate trifluoromethylation Add Trifluoromethylating Agent thiolate->trifluoromethylation reaction Reaction Monitoring (TLC/LC-MS) trifluoromethylation->reaction workup Aqueous Workup & Extraction reaction->workup purify_protected Purification of Protected TFM workup->purify_protected deprotection Acidic Deprotection purify_protected->deprotection purify_final Purification of Final Product deprotection->purify_final characterization Characterization (NMR, MS) purify_final->characterization end End characterization->end

Caption: General workflow for TFM synthesis.

VII. References

  • Gadais, C., Saraiva-Rosa, N., Chelain, E., Pytkowicz, J., & Brigaud, T. (2017). Tailored Approaches towards the Synthesis of l-S-(Trifluoromethyl)cysteine- and l-Trifluoromethionine-Containing Peptides. European Journal of Organic Chemistry, 2017(2), 246-251. [Link]

  • Głowacki, R., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(11), 3133. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Duewel, H., Daub, E., Robinson, V., & Honek, J. F. (1997). Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR. Biochemistry, 36(11), 3404-3416. [Link]

  • Umemoto, T., Adachi, K., & Ishihara, S. (1986). A New Class of Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 51(10), 1685-1687. [Link]

  • Hewitt, W. M., & Reily, M. D. (1995). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 705(1), 167-171. [Link]

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The chemistry of trifluoromethyl-containing compounds. Russian Chemical Reviews, 44(1), 25. [Link]

Sources

Validation & Comparative

Precision Validation of Trifluoromethionine (TFM) Incorporation: A 19F-NMR Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 19F-NMR

In the realm of structural biology and drug discovery, the incorporation of non-canonical amino acids (ncAAs) like Trifluoromethionine (TFM) has become a pivotal strategy.[1] TFM serves as a powerful 19F-NMR probe due to the trifluoromethyl (-CF3) group’s high sensitivity, lack of background signal in biological systems, and extreme sensitivity to local electrostatic environments.

However, the utility of TFM is binary: it is only as good as the efficiency of its incorporation . Incomplete labeling leads to spectral heterogeneity, complicating relaxation dispersion experiments and ligand binding assays. While Mass Spectrometry (MS) provides absolute mass verification, it is destructive and often fails to report on the structural integrity of the labeled protein in solution.

This guide establishes 19F-NMR not just as a downstream application, but as the primary validation tool for TFM incorporation, offering a non-destructive, quantitative, and structural assessment in a single experiment.

Technical Deep Dive: TFM as a Spectroscopic Spy

Trifluoromethionine acts as a surrogate for Methionine (Met).[1][2][3] The -CF3 group replaces the -CH3 thioether moiety.

  • Chemical Shift Sensitivity: The 19F nucleus is highly sensitive to van der Waals packing and local electric fields. A buried TFM residue will exhibit a distinct chemical shift compared to a solvent-exposed one.

  • The "Split Peak" Phenomenon: Unlike Mass Spec, NMR can detect "scrambling" or incomplete incorporation. If a protein has two Met sites, and only one is labeled in a specific population, the chemical shift of the labeled site may change due to the presence/absence of TFM at the neighbor site, creating unique spectral signatures for mixed species [1, 2].

Comparative Analysis: NMR vs. Alternatives

To validate incorporation, researchers typically choose between NMR, Mass Spectrometry (MS), and Amino Acid Analysis (AAA). The following table objectively compares these methodologies.

Table 1: Comparative Assessment of Validation Methods
Feature19F-NMR (Recommended) Mass Spectrometry (ESI-TOF/MALDI) Amino Acid Analysis (AAA)
Primary Output % Incorporation & Structural StateExact Mass & Site OccupancyTotal Amino Acid Ratio
Sample State Native, Solution-StateDenatured / IonizedHydrolyzed (Destructive)
Quantification Relative to Internal StandardRelative Ion Intensity (semi-quant)High Precision (Bulk only)
Structural Insight High (Folded vs. Unfolded)Low (Charge state distribution only)None
Heterogeneity Detection Detects conformational isomersDetects mass populationsCannot distinguish isomers
Sample Recovery 100% Recoverable 0% (Destructive)0% (Destructive)
Throughput Medium (10-30 min/sample)HighLow

Strategic Decision Framework

When should you prioritize NMR over MS? Use the following decision matrix.

DecisionMatrix start Start: TFM Labeled Protein q1 Is the protein folded? start->q1 q2 Do you need site-specific %? q1->q2 Yes (Native study) ms_path Primary: LC-MS/MS q1->ms_path No (ID check only) nmr_path Primary: 19F-NMR q2->nmr_path No (Global avg is ok) hybrid Hybrid: NMR + MS q2->hybrid Yes (Complex multi-Met system) result1 result1 nmr_path->result1 Validates Structure + Labeling result2 result2 ms_path->result2 Validates Sequence + Mass

Figure 1: Strategic decision matrix for selecting the appropriate validation modality.

Experimental Protocol: The Self-Validating NMR System

This protocol uses a Met-auxotrophic shift method for labeling, followed by a quantitative NMR setup using an exogenous internal standard.

Phase A: Biosynthetic Incorporation (Auxotrophic Shift)
  • Strain Selection: Use E. coli auxotrophs (e.g., B834(DE3)) or inhibit methionine biosynthesis in BL21(DE3) using the specific pathway inhibition method.

  • Growth: Grow cells in minimal media (M9) with limiting Methionine (40 mg/L) until OD600 reaches ~0.8.

  • Depletion: Centrifuge and wash pellet 2x with M9 (no Met). Resuspend in M9 containing Trifluoromethionine (60 mg/L) .

    • Expert Tip: TFM is toxic to E. coli. Induction (IPTG) must happen immediately (0-10 mins) after resuspension to prioritize protein synthesis over cell death [3].

  • Harvest & Purify: Standard Ni-NTA or SEC purification.

Phase B: NMR Sample Preparation

To ensure the experiment is self-validating, we introduce an internal reference that does not interact with the protein.

  • Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, pH 7.4 (match protein stability).

  • Solvent: 10% D2O (for lock).

  • Internal Standard: Trifluoroacetic Acid (TFA) or Sodium Fluoride (NaF) .

    • Crucial Step: Do not add TFA directly to the protein if pH sensitive. Use a coaxial insert (capillary) containing the standard at a known concentration (e.g., 1 mM TFA in D2O). This prevents protein denaturation and chemical exchange.

Phase C: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg (1D standard) or zf (fluorine observe).

  • Sweep Width: 200 ppm (ensure coverage of TFM at ~ -18 to -20 ppm and TFA at -76.5 ppm).

  • Relaxation Delay (D1): TFM -CF3 groups have long T1 relaxation times (0.5 - 2.0 s). Set D1 ≥ 5 × T1 (approx 3-5 seconds) for quantitative accuracy.

  • Scans: 128–512 (depending on concentration).

Data Analysis & Calculation

The Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 NMR Acquisition cluster_2 Validation P1 Purified Protein (A280 Quant) P2 Add Coaxial Standard (TFA) P1->P2 A1 19F Pulse (D1 > 3s) P2->A1 A2 Process: Baseline Corr A1->A2 V1 Integrate Signal vs Std A2->V1 V2 Calculate % Incorp V1->V2

Figure 2: End-to-end workflow for quantitative 19F-NMR validation.

Calculation Logic

To validate the incorporation level, compare the theoretical fluorine concentration (based on A280 protein concentration) with the observed fluorine concentration (derived from NMR integrals).

1. Determine Protein Concentration ([P]): Use UV-Vis (A280) with the extinction coefficient (


).


2. Calculate Theoretical Fluorine Concentration ([F]theo): If the protein has


 methionine sites:


(Note: Multiplied by 3 because each TFM has 3 fluorine atoms)

3. Calculate Observed Fluorine Concentration ([F]obs): Using the integral of the Protein Signal (


) and the Standard Signal (

), where

is the concentration of the standard (adjusted for volume if not in capillary):

(Note: If comparing CF3 to CF3, the N factors cancel out).

4. Incorporation Efficiency:



Interpretation of Results
  • >90%: Excellent incorporation. Suitable for high-res structural studies.[4]

  • 60-80%: Common for auxotrophic shifts. Acceptable for ligand binding (chemical shift perturbation) but may show "ghost" peaks due to mixed Met/TFM populations.

  • Multiple Peaks per Site: Indicates slow exchange conformers or incomplete labeling where Met/TFM neighbors affect chemical shift [4].

References

  • Vaughan, M. D., Cleve, P., Robinson, V., Duewel, H. S., & Honek, J. F. (1999). Difluoromethionine as a Novel 19F NMR Structural Probe for Internal Amino Acid Packing in Proteins. Journal of the American Chemical Society. Link

  • Li, M., & Pielak, G. J. (2009). Protein-observed 19F NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Link

  • Budisa, N., et al. (1995). High-level biosynthetic substitution of methionine in proteins by its analogs. European Journal of Biochemistry. Link

  • Zhu, W., et al. (2025).[1] High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Angewandte Chemie. Link

  • Evanics, F., et al. (2003). Trifluoromethionine: A New 19F-NMR Structural Probe. Canadian Journal of Chemistry. Link

Sources

Structural Impact of Trifluoromethionine Substitution in Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Trifluoromethionine (Tfm) is a non-canonical amino acid and a fluorinated analog of Methionine (Met).[1] Its incorporation into proteins serves two primary advanced functions: serving as a highly sensitive 19F NMR probe for monitoring conformational dynamics and enhancing oxidative stability against reactive oxygen species (ROS). Unlike standard Methionine, which is susceptible to oxidation into methionine sulfoxide (leading to aggregation or functional loss), Tfm utilizes the high electronegativity of the trifluoromethyl group to render the sulfur atom resistant to oxidation. This guide analyzes the structural consequences of this substitution, comparing it against the native Methionine and the heavy-atom derivative Selenomethionine (SeMet).

Comparative Analysis: Tfm vs. Alternatives

The decision to substitute Met with Tfm must be grounded in physicochemical trade-offs. While Tfm offers superior stability and spectroscopic utility, it introduces steric bulk and alters local polarity.

Table 1: Physicochemical Comparison of Methionine Analogs
FeatureMethionine (Met) Trifluoromethionine (Tfm) Selenomethionine (SeMet)
Role Native structural/metabolic unit19F NMR probe; Oxidation shieldX-ray crystallography phasing
Side Chain Volume ~162.9 ų (Reference)~172 ų (+106% of Met) ~169 ų
Electronegativity S is nucleophilicCF₃ is electron-withdrawing Se is highly nucleophilic
Oxidation Susceptibility High (forms Sulfoxide/Sulfone)Negligible (Resistant) High (forms Selenoxide)
Hydrophobicity HydrophobicHyper-hydrophobic ("Teflon effect") Similar to Met
NMR Active Nucleus 1H, 13C (low sensitivity)19F (83% sens. of 1H) 77Se (low sensitivity)
Structural Perturbation None (Native)Low to Moderate (Site-dependent) Minimal (Isomorphous)

Key Insight: The volume increase of Tfm is primarily due to the van der Waals radius of Fluorine (1.47 Å) being larger than Hydrogen (1.20 Å). However, the C-F bond length (1.35 Å) is longer than C-H, creating a larger excluded volume that must be accommodated by the protein core.

Structural & Functional Impact Analysis[2][3][4]

Steric Accommodation and Packing

The substitution of the terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) increases the side-chain volume.

  • Core Packing: In tightly packed hydrophobic cores, Tfm substitution can cause local structural rearrangements. However, experimental data (e.g., in Bacteriophage Lambda Lysozyme) suggests that proteins often exhibit plasticity, accommodating the extra bulk with only minor backbone deviations (< 0.5 Å RMSD).

  • The "Gauche" Effect: The fluorine atoms prefer a gauche orientation relative to the sulfur lone pairs due to stereoelectronic effects. This restricts the rotameric freedom of the side chain, potentially stabilizing specific conformations and reducing the entropy of the unfolded state, which can paradoxically increase thermal stability in some contexts.

Oxidative Resistance (The Stability Pillar)

Methionine is a primary target for oxidation, forming methionine sulfoxide.[2][3] This addition of oxygen increases polarity, often disrupting the hydrophobic core and leading to unfolding.

  • Mechanism: The highly electronegative fluorine atoms in Tfm pull electron density away from the sulfur atom. This reduces the nucleophilicity of the sulfur, making it unreactive toward Reactive Oxygen Species (ROS) like H₂O₂.

  • Application: Tfm is an excellent tool for engineering "oxidation-proof" biologic drugs that must survive harsh manufacturing or storage conditions.

19F NMR Utility

Tfm introduces three equivalent fluorine atoms, providing a strong singlet signal in NMR.

  • Sensitivity: The 19F chemical shift is hypersensitive to the local electrostatic environment. A change in protein conformation (e.g., ligand binding) often results in a distinct chemical shift change, allowing researchers to map allosteric pathways.

Experimental Protocol: Selective Pressure Incorporation (SPI)

Objective: Incorporate Tfm into a target protein using a Methionine-auxotrophic E. coli strain. Prerequisite: E. coli strain auxotrophic for Met (e.g., B834(DE3) or DL41).

Workflow Diagram

The following diagram illustrates the critical "medium shift" logic required to force the bacteria to utilize the non-canonical Tfm.

SPI_Workflow Inoculation 1. Inoculation (Met-Rich Medium) Growth 2. Growth to Log Phase (OD600 ~ 0.6-0.8) Inoculation->Growth Accumulate Biomass Wash 3. Wash Step (Remove Residual Met) Growth->Wash Centrifugation (4000g, 15m) Resuspension 4. Resuspension (Minimal Medium + 19F-Tfm) Wash->Resuspension Shift to Selective Pressure Induction 5. Induction (IPTG Addition) Resuspension->Induction Deplete Intracellular Met (30m) Expression 6. Protein Expression (4-12 Hours) Induction->Expression Tfm Incorporation Harvest 7. Harvest & Purification Expression->Harvest

Figure 1: The Selective Pressure Incorporation (SPI) workflow relies on accumulating biomass with natural Methionine, then starving the cells to force the uptake of the Tfm analog during protein induction.[4]

Detailed Methodology
  • Biomass Generation: Inoculate the Met-auxotrophic strain containing your expression plasmid into M9 minimal medium supplemented with 40 mg/L L-Methionine . Grow at 37°C until OD₆₀₀ reaches 0.7–0.8.

    • Expert Insight: Do not use LB broth. LB contains peptides that are hard to wash away, leading to "scrambled" labeling (mixture of Met and Tfm).

  • The Wash (Critical Step): Centrifuge cells at 4,000 x g for 15 minutes. Decant the supernatant. Resuspend the pellet in sterile PBS or M9 salts (no amino acids) and centrifuge again. Repeat twice.

    • Trustworthiness Check: Failure to wash thoroughly results in <80% incorporation. The presence of even trace Met inhibits Tfm uptake because Met-tRNA synthetase prefers the natural substrate.

  • The Shift: Resuspend the cell pellet in M9 minimal medium containing 60 mg/L L-Trifluoromethionine (and 19 other standard amino acids, excluding Met).

    • Note: Tfm is toxic to cells over long periods. We only want them to survive long enough to express the protein.

  • Depletion & Induction: Incubate the resuspended culture for 30 minutes at the expression temperature (e.g., 25°C or 30°C) before adding IPTG. This depletes intracellular Met pools.

  • Expression: Add IPTG (final 1 mM) and express for 4–12 hours.

    • Expectation: Growth will plateau or slightly decline. This is normal due to Tfm toxicity.

  • Purification: Proceed with standard affinity chromatography (e.g., Ni-NTA).

Mechanism of Action: Stability & Detection

The following decision tree illustrates the divergent structural fates of proteins containing Met versus Tfm under oxidative stress, highlighting the protective mechanism of Tfm.

Tfm_Impact_Mechanism Protein_Met Protein (Wild Type) Residue: Methionine ROS Oxidative Stress (H2O2 / Free Radicals) Protein_Met->ROS Protein_Tfm Protein (Engineered) Residue: Trifluoromethionine Protein_Tfm->ROS NMR_Signal High Sensitivity 19F NMR Signal Protein_Tfm->NMR_Signal Spectroscopic Benefit Sulfoxide Formation of Met-Sulfoxide (Met-O) ROS->Sulfoxide Nucleophilic Attack NoReaction No Reaction (S is electron-deficient) ROS->NoReaction CF3 withdraws e- Unfolding Polarity Change -> Misfolding / Aggregation Sulfoxide->Unfolding Native Native Structure Maintained NoReaction->Native

Figure 2: Mechanistic comparison showing how the electron-withdrawing CF3 group prevents sulfur oxidation, preserving structural integrity under stress where wild-type proteins would misfold.

References

  • Duewel, H., et al. (1997). Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR. Biochemistry. [Link]

  • Mishra, N. K., et al. (2015).[5] Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.[6] Current Protocols in Protein Science. [Link]

  • Honek, J. F. (2025). Methionine Chemistry and Biochemistry. University of Waterloo. [Link]

  • Budisa, N., et al. (1998). High-level biosynthetic substitution of methionine in proteins by its analogs 2-aminohexanoic acid, selenomethionine, telluromethionine and ethionine in Escherichia coli. European Journal of Biochemistry. [Link]

  • Gellman, S. H. (1991). The gauche effect in organic and bioorganic chemistry. Accounts of Chemical Research. [Link]

Sources

Safety Operating Guide

Operational Guide: Trifluoromethionine (TFM) Handling & Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Trifluoromethionine (TFM) is not a standard amino acid; it is a fluorinated metabolic probe and prodrug. While chemically stable in storage, its metabolic breakdown products are highly toxic and corrosive. Standard biological waste protocols (autoclave and landfill) are insufficient for high-concentration TFM waste due to the release of fluoride ions and volatile sulfur species.

Core Directives (The "Golden Rules")
  • NO DRAIN DISPOSAL: Under no circumstances shall TFM solutions be poured down the sink.

  • SEGREGATE HALOGENS: TFM waste must be classified as "Halogenated Organic Waste."

  • INCINERATION ONLY: The final destruction method must be high-temperature incineration with flue gas scrubbing (to capture HF).

  • BIOLOGICAL CAUTION: Bacterial cultures treated with TFM contain toxic metabolic byproducts (thiocarbonyl difluoride). Handle these cultures as Chemical + Biological mixed waste.

Scientific Context & Hazard Analysis

To ensure safety, one must understand the causality of TFM toxicity. TFM itself is a structural analog of methionine. Its primary hazard arises not just from the molecule itself, but from its enzymatic degradation.

The Mechanism of Toxicity (Why Standard Disposal Fails)

TFM is a substrate for the enzyme methionine


-lyase (MGL) , found in anaerobic bacteria (e.g., P. gingivalis, F. nucleatum) and protozoa.[1]

The catabolic pathway is as follows:

  • Entry: TFM is actively transported into the cell (mimicking methionine).

  • Catalysis: MGL converts TFM into

    
    -ketobutyrate, ammonia, and trifluoromethanethiol  (
    
    
    
    ).
  • Spontaneous Breakdown:

    
     is unstable and spontaneously eliminates hydrogen fluoride (HF) to form thiocarbonyl difluoride  (
    
    
    
    ).
  • Terminal Toxicity:

    
     is a potent cross-linker of primary amine groups, leading to cell death, while releasing free fluoride ions  (
    
    
    
    ).

Operational Implication: Waste from cell cultures treated with TFM contains free fluoride and potentially volatile fluorinated sulfur compounds. Autoclaving this waste without containment can release toxic vapors.

Personal Protective Equipment (PPE) Matrix

Treat TFM as a Toxic Solid/Liquid and a Potential Vesicant (blister agent) upon metabolic activation.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)TFM mimics natural amino acids; prevent potential active transport or skin absorption.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient against potential dust or splash hazards involving fluorinated organics.
Respiratory N95 or P100 (for powders)Inhalation of TFM dust allows direct entry into the bloodstream/mucosa.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Prevent accumulation of dust on personal clothing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure TFM Powder)

Applicability: Expired stocks, spill cleanup materials, contaminated weighing boats.

  • Containment: Place solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a High-Density Polyethylene (HDPE) wide-mouth jar.

    • Why HDPE? It is resistant to fluorides and organic solvents.

  • Labeling: Affix a hazardous waste label:

    • Constituents: "Trifluoromethionine (Solid), Fluorinated Organic."

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal Path: Route to High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: Unused stock solutions, supernatant from cell cultures.

  • Segregation: Do NOT mix with strong acids (risk of HF generation) or strong oxidizers.

  • Collection: Pour into a dedicated "Halogenated Solvent/Organic" waste carboy.

    • Note: Even if the solvent is water, the presence of the fluorinated compound dictates the "Halogenated" classification for incineration purposes.

  • pH Check: Ensure the waste stream remains neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before sealing to prevent gas buildup.

  • Disposal Path: Route to Fuel Blending/Incineration .

Protocol C: Biological Waste (TFM-Treated Cultures)

Applicability: Agar plates, cell pellets, bacterial cultures.

CRITICAL: Do not simply autoclave and trash.

  • Inactivation:

    • Liquids: Add bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes to kill biologicals. Ventilation is required due to potential reaction with sulfur compounds.

    • Solids (Plates): Collect in biohazard bags.

  • Tagging: Label the biohazard bag/container with an additional tag: "CONTAINS FLUORINATED CHEMICALS - INCINERATE ONLY."

  • Processing:

    • If your facility autoclaves waste before sending to landfill: DO NOT use this path.

    • Correct Path: Send directly to a medical waste incinerator (which operates at sufficiently high temperatures to destroy the chemical).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for TFM waste streams.

TFM_Disposal Start Identify TFM Waste Source Type_Solid Pure Solid / Powder (Spill debris, weighing boats) Start->Type_Solid Type_Liquid Liquid Stock / Chemical Soln (High Concentration) Start->Type_Liquid Type_Bio Biological Culture / Media (Low Conc + Biohazard) Start->Type_Bio Action_Solid Double Bag in LDPE Place in HDPE Container Type_Solid->Action_Solid Action_Liq Segregate into 'Halogenated Organic' Carboy Type_Liquid->Action_Liq Action_Bio Chemical Inactivation (Bleach) OR Segregated Bio-Bag Type_Bio->Action_Bio Destruction High-Temperature Incineration (>1100°C w/ Scrubber) Action_Solid->Destruction Check_Acid Check pH (Avoid Acidic Mix) Action_Liq->Check_Acid Label_Inc Label: 'Incinerate Only' (Do Not Landfill) Action_Bio->Label_Inc Check_Acid->Destruction Neutral pH Label_Inc->Destruction

Figure 1: Decision matrix for Trifluoromethionine waste streams, prioritizing incineration to prevent environmental fluoride release.

Regulatory & Compliance Framework

While TFM is not explicitly "P-listed" (acutely hazardous) by name in US EPA 40 CFR 261.33, it must be managed as Hazardous Waste based on characteristics and best practices for fluorinated organics.

  • EPA Waste Code: Assign D002 (Corrosive) if pH < 2, or generic Halogenated Organic codes used by your waste vendor (often F001/F002 equivalents for lab packs).

  • DOT Shipping Name: Use UN 2811, Toxic solids, organic, n.o.s. (Trifluoromethionine) or UN 3278, Organophosphorus compound, toxic (if applicable, though TFM is organosulfur/fluoro). Consult your EHS specialist for the exact UN number based on the specific mixture.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102004, Trifluoromethionine. PubChem. [Link]

  • Sato, M., et al. (2002). L-Methionine-gamma-lyase, as a target to inhibit malodorous bacterial growth by trifluoromethionine.[1][2] Biochemical and Biophysical Research Communications. [Link]

  • US Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams. (Applied here for general fluorinated organic destruction standards). [Link]

  • Yoshimura, T., et al. (2002). Mechanism of action of trifluoromethionine against Porphyromonas gingivalis.[2] Microbiology and Immunology. [Link]

Sources

Advanced Safety Protocol: Trifluoromethionine (TFMet) Handling & Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Trifluoromethionine (TFMet) is not merely a fluorinated building block; it is a potent antimetabolite . Unlike standard Methionine, TFMet can be mistakenly incorporated into proteins by cellular machinery or processed into toxic metabolic byproducts (e.g., carbonothioic difluoride) via the methionine salvage pathway [1].

While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (Skin/Eye) and Harmful if Swallowed (Acute Tox. 4) , the biological implications of its structural mimicry require a safety protocol exceeding that of standard amino acids.

Critical Distinction: Do NOT confuse Trifluoromethionine with Trifluoromethanesulfonic acid (Triflic Acid). The latter is a corrosive superacid. TFMet is a zwitterionic solid with distinct biological hazards.

The PPE Matrix: Layered Defense

Safety is dictated by the physical state of the compound. The highest risk of exposure occurs during the weighing of the solid powder (inhalation/dust) and the handling of concentrated stock solutions (dermal absorption).

Protective Layer Solid Handling (Powder) Solution Handling (e.g., in DMSO/Water) Rationale & Causality
Respiratory Mandatory: Fume Hood or N95 MaskRecommended: Fume HoodCausality: Inhalation of antimetabolite dust bypasses first-pass metabolism, posing systemic risks.
Hand Protection Single Layer: Nitrile (0.11 mm)Double Layer: Nitrile (Outer) + PE/Laminate (Inner)Causality: If dissolved in DMSO, the solvent acts as a penetrant carrier, dragging TFMet through standard nitrile gloves.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesCausality: Crystalline dust can cause mechanical corneal abrasion; solutions pose splash risks.
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek® SleevesCausality: Protects forearms from splashes during pipetting or vortexing.

Operational Workflow: From Storage to Solution

This protocol is designed to minimize the "Dust-to-Lung" pathway and prevent cross-contamination of biological assays.

Phase A: Storage & Stability
  • Condition: Store at -20°C .

  • Desiccation: Hygroscopic nature requires storage in a desiccator or sealed container with silica gel.

  • Logic: Moisture uptake causes hydrolysis and clumping, increasing the risk of aerosolization during weighing (you have to chip at the solid, creating dust).

Phase B: The Weighing Protocol (Critical Control Point)
  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water, degrading the reagent.

  • Static Control: Use an anti-static gun or wipe on the spatula. Fluorinated amino acids are often static-prone, causing "jumping" of powder.

  • Containment: Weigh inside a chemical fume hood. If a balance is not available in the hood, use the "Tare-Transport" method :

    • Tare the vial in the lab.

    • Add solid in the hood.

    • Seal and transport back to the balance.

Phase C: Solubilization

TFMet is often dissolved in DMSO or Dilute HCl for biological assays.

  • Solvent Warning: DMSO permeates nitrile gloves in <5 minutes.

  • Protocol: When dissolving in DMSO, assume your gloves offer zero protection against the solvent. Use long-cuff gloves or double-glove.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling TFMet, integrating the physical state with the required engineering controls.

TFMet_Handling_Workflow Start Start: TFMet Retrieval CheckState Check Physical State Start->CheckState Solid Solid Powder (High Inhalation Risk) CheckState->Solid Powder Solution Solution (DMSO/Aq) (High Absorption Risk) CheckState->Solution Liquid Weighing Weighing Protocol: 1. Warm to RT 2. Anti-static 3. Fume Hood Solid->Weighing Usage Experimental Use (Cell Culture/Synthesis) Solution->Usage Dissolving Solubilization: Use Double Gloves (DMSO Permeation Risk) Weighing->Dissolving Dissolving->Solution Waste Disposal: Halogenated Organic Waste Usage->Waste

Figure 1: Operational decision tree for Trifluoromethionine handling, emphasizing the transition from respiratory risk (Solid) to dermal risk (Solution).

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not dry sweep. This creates dust. Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads. If DMSO is the solvent, treat as a "Penetrating Toxin" spill—do not touch with standard nitrile gloves without checking thickness.

Waste Disposal

TFMet contains fluorine atoms, which classifies it distinctly from standard biological waste.

  • Classification: Halogenated Organic Waste .

  • Prohibition: Do not dispose of down the drain. While C-F bonds are strong, enzymatic breakdown in wastewater can release fluoride ions or fluorinated byproducts.

  • Segregation: Keep separate from strong oxidizers and non-halogenated solvents to prevent unexpected side reactions or regulatory fines.

References

  • Gianotti, A. G., et al. (1990).[1] "Synergistic activity of 5-trifluoromethylthioribose and inhibitors of methionine synthesis against Klebsiella pneumoniae."[1] Journal of Biological Chemistry, 265, 831-837.[1]

  • Sigma-Aldrich. (2024).[2][3][4] "Safety Data Sheet: Trifluoromethionine." Merck KGaA.[2][3]

  • National Institutes of Health (NIH). (2024). "Antimetabolites in Chemotherapy and Research." PubMed Central.

  • Fluorochem. (2024).[2][3][4] "Safety Data Sheet: Fluorinated Amino Acids."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethionine
Reactant of Route 2
Reactant of Route 2
Trifluoromethionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.